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Foundational

An In-depth Technical Guide to 5-Bromo-3-ethoxy-2-iodopyrazine: Synthesis, Structure, and Reactivity for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 5-Bromo-3-ethoxy-2-iodopyrazine, a highly functionalized heterocyclic compound with signi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 5-Bromo-3-ethoxy-2-iodopyrazine, a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles of organic chemistry and draws upon data from structurally analogous compounds to offer expert insights into its physicochemical properties, a plausible synthetic pathway, detailed spectroscopic analysis, and a profile of its chemical reactivity. The differential reactivity of the carbon-iodine and carbon-bromine bonds is highlighted as a key feature for strategic molecular elaboration, particularly in the context of sequential cross-coupling reactions. This document aims to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile pyrazine derivative in the synthesis of novel therapeutic agents.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in the field of medicinal chemistry.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a common feature in a wide array of biologically active molecules.[2][3] Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The strategic functionalization of the pyrazine core allows for the fine-tuning of a compound's steric and electronic properties, enabling the optimization of its pharmacokinetic and pharmacodynamic profiles.

5-Bromo-3-ethoxy-2-iodopyrazine is a particularly interesting derivative due to its trisubstituted pattern, which includes two different halogen atoms at positions amenable to selective chemical modification. This guide will delve into the core chemical characteristics of this compound, providing a roadmap for its synthesis and strategic application in research and development.

Physicochemical and Structural Properties

While specific experimental data for 5-Bromo-3-ethoxy-2-iodopyrazine is not extensively reported, we can predict its key properties based on its structure and comparison with the closely related analog, 5-Bromo-2-iodo-3-methoxypyrazine (CAS 476622-89-6).[6][7]

PropertyPredicted Value / DescriptionRationale / Analogous Data
Molecular Formula C₆H₆BrIN₂OBased on the chemical structure.
Molecular Weight 340.93 g/mol Calculated from the molecular formula.
CAS Number 1211486-61-1
Appearance Likely a solid at room temperature.The methoxy analog is a solid.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF.Typical for halogenated aromatic compounds.
Storage Store in a cool, dark place under an inert atmosphere.Recommended for halogenated and light-sensitive compounds.

Structural Features:

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. The substituents—bromo, ethoxy, and iodo—each impart distinct electronic and steric effects that govern the molecule's overall reactivity. The ethoxy group is an electron-donating group, which can influence the reactivity of the adjacent positions. The bromo and iodo substituents are electron-withdrawing via induction but can participate in important synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

Proposed Synthesis and Mechanistic Considerations

A robust synthetic route to 5-Bromo-3-ethoxy-2-iodopyrazine can be designed starting from the commercially available 2-aminopyrazine. The proposed multi-step synthesis is outlined below, with explanations for the choice of reagents and reaction conditions.

Synthesis_of_5-Bromo-3-ethoxy-2-iodopyrazine A 2-Aminopyrazine B 2-Amino-5-bromopyrazine A->B  NBS, MeCN (Microwave)   C 5-Bromo-2-hydroxypyrazine B->C  1. NaNO₂, H₂SO₄ (Diazotization) 2. H₂O, Δ   D 5-Bromo-2-ethoxypyrazine C->D  NaH, EtI, THF (Williamson Ether Synthesis)   E 5-Bromo-3-ethoxy-2-iodopyrazine D->E  NIS, Acetic Acid (Electrophilic Iodination)  

Proposed synthetic pathway for 5-Bromo-3-ethoxy-2-iodopyrazine.

Step-by-Step Protocol and Rationale:

  • Bromination: The synthesis commences with the regioselective bromination of 2-aminopyrazine. The amino group is an activating group and directs electrophilic substitution to the positions ortho and para to it. Position 5 is sterically more accessible and electronically favored, leading to the formation of 2-amino-5-bromopyrazine. The use of N-bromosuccinimide (NBS) in a solvent like acetonitrile, potentially with microwave assistance, provides a controlled and efficient method for this transformation.[8]

  • Diazotization and Hydrolysis: The amino group in 2-amino-5-bromopyrazine is then converted to a hydroxyl group via a Sandmeyer-type reaction. Treatment with sodium nitrite (NaNO₂) in a strong acid like sulfuric acid generates a diazonium salt. Subsequent heating in water leads to the displacement of the diazonium group by a hydroxyl group, yielding 5-bromo-2-hydroxypyrazine.

  • Williamson Ether Synthesis: The hydroxyl group is then converted to the desired ethoxy group. This is typically achieved through a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide, which then acts as a nucleophile to displace the iodide from iodoethane (EtI).

  • Iodination: The final step is the iodination of the pyrazine ring. The ethoxy group is an activating group, and the position ortho to it (position 3) is now susceptible to electrophilic substitution. N-iodosuccinimide (NIS) in an acidic medium like acetic acid is an effective reagent for the iodination of electron-rich aromatic and heteroaromatic rings.[9][10]

Spectroscopic Analysis (Predicted)

The structural elucidation of 5-Bromo-3-ethoxy-2-iodopyrazine would rely on a combination of spectroscopic techniques. The following table summarizes the predicted key features in its NMR and IR spectra.

TechniquePredicted Spectral FeaturesRationale
¹H NMR Singlet at ~8.0-8.5 ppm (1H) Quartet at ~4.2-4.6 ppm (2H) Triplet at ~1.3-1.6 ppm (3H)The singlet corresponds to the proton at the C6 position of the pyrazine ring. The quartet and triplet are characteristic of the ethoxy group (-OCH₂CH₃).
¹³C NMR ~150-160 ppm (C-O) ~140-150 ppm (C-Br) ~130-140 ppm (CH) ~90-100 ppm (C-I) ~60-70 ppm (-OCH₂) ~14-16 ppm (-CH₃)The chemical shifts are estimated based on the effects of the substituents on the pyrazine ring. The carbon bearing the iodine is expected to be significantly shielded.
IR Spectroscopy ~3100-3000 cm⁻¹ (C-H aromatic stretch) ~2980-2850 cm⁻¹ (C-H aliphatic stretch) ~1600-1450 cm⁻¹ (C=C and C=N aromatic ring stretches) ~1250-1000 cm⁻¹ (C-O ether stretch)These are characteristic absorption frequencies for the functional groups present in the molecule.
Mass Spectrometry Molecular ion peak (M⁺) with a characteristic isotopic pattern for one bromine atom.The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

Reactivity Profile and Applications in Drug Discovery

The synthetic utility of 5-Bromo-3-ethoxy-2-iodopyrazine lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, which allows for selective functionalization through palladium-catalyzed cross-coupling reactions.[11][12][13]

Sequential Cross-Coupling Reactions:

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[14] This principle can be exploited to perform sequential reactions, first at the more reactive C-I bond, followed by a second coupling at the C-Br bond. This strategy enables the controlled and directional synthesis of complex, unsymmetrically substituted pyrazine derivatives, which are valuable scaffolds in drug discovery.

Sequential_Cross_Coupling Start 5-Bromo-3-ethoxy-2-iodopyrazine Intermediate 5-Bromo-3-ethoxy-2-(Ar¹)pyrazine Start->Intermediate  Ar¹-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (Suzuki Coupling at C-I bond)   Final 5-(Ar²)-3-ethoxy-2-(Ar¹)pyrazine Intermediate->Final  Ar²-B(OH)₂, Pd catalyst, Base (Suzuki Coupling at C-Br bond)  

Workflow for sequential Suzuki coupling of 5-Bromo-3-ethoxy-2-iodopyrazine.

Potential Applications:

The highly decorated pyrazine core of 5-Bromo-3-ethoxy-2-iodopyrazine makes it an attractive starting material for the synthesis of kinase inhibitors, a major class of anticancer drugs.[15] The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The substituents at positions 2, 3, and 5 can be elaborated to occupy different pockets within the ATP-binding site, thereby modulating the potency and selectivity of the inhibitor.

Safety and Handling

While a specific safety data sheet for 5-Bromo-3-ethoxy-2-iodopyrazine is not available, based on analogous compounds like 5-Bromo-2-iodo-3-methoxypyrazine, it should be handled with care. It is likely to be harmful if swallowed and may cause skin and eye irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood.

Conclusion

5-Bromo-3-ethoxy-2-iodopyrazine represents a synthetically versatile and valuable building block for medicinal chemistry and drug discovery. Although direct experimental data is sparse, its chemical behavior can be confidently predicted based on established principles and data from closely related analogs. The key to its utility lies in the presence of two different halogen atoms, which allows for regioselective, sequential functionalization via modern cross-coupling methodologies. This guide provides a solid foundation for researchers to synthesize and utilize this promising compound in the development of novel, highly substituted pyrazine-based therapeutic agents.

References

  • Zuo, Z., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7420. Available from: [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available from: [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(23), 3785-3805. Available from: [Link]

  • Wang, X., et al. (2010). Synthesis of 2-Amino-5-bromopyridine. Chemical Reagents, 32(8), 757-759. Available from: [Link]

  • Bary, A., et al. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 7957. Available from: [Link]

  • Shields, J. D., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Molecules, 26(11), 3105. Available from: [Link]

  • CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine. (2019). Google Patents.
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  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available from: [Link]

  • Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 37941-37951. Available from: [Link]

  • Li, Y., et al. (2024). Pyrazine-Based Iodine-Containing Biocidal Materials: Enhanced Energy Performance and Reduced Corrosion Risk. ACS Applied Materials & Interfaces. Available from: [Link]

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  • Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 37941-37951. Available from: [Link]

  • Deshmukh, S. S., & Deshmukh, S. S. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Available from: [Link]

  • The Good Scents Company. (n.d.). 2-methyl-3-ethoxypyrazine. Retrieved from [Link]

  • INCHEM. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]

  • Adams, T. B., et al. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 40(4), 429-451. Available from: [Link]

  • Al-Asbahi, B. A. (2006). Synthesis and optoelectronic properties of new ethynylated pyrazine derivatives. Durham University. Available from: [Link]

  • Bunker, K. D., et al. (2007). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4569. Available from: [Link]

  • Khanye, S. D., et al. (2016). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 21(11), 1544. Available from: [Link]

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  • Abraham, R. J., et al. (1997). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contributions to these Shifts. Magnetic Resonance in Chemistry, 35(12), 863-875. Available from: [Link]

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Exploratory

An In-Depth Technical Guide to 5-Bromo-3-ethoxy-2-iodopyrazine: Synthesis, Properties, and Potential Applications

Introduction: The Pyrazine Scaffold in Modern Chemistry Pyrazine and its derivatives are a cornerstone of modern medicinal and materials chemistry.[1][2] The pyrazine ring, a six-membered aromatic heterocycle with two ni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine Scaffold in Modern Chemistry

Pyrazine and its derivatives are a cornerstone of modern medicinal and materials chemistry.[1][2] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in drug discovery, appearing in a number of FDA-approved drugs.[3][4] Its unique electronic properties, including its electron-deficient nature, make it a versatile building block for creating complex molecular architectures with a wide range of biological activities, from anticancer to anti-inflammatory agents.[1][5] The introduction of multiple, distinct halogen and alkoxy substituents, as in the case of 5-Bromo-3-ethoxy-2-iodopyrazine, offers a rich platform for further chemical modification and the development of novel chemical entities.

This guide will provide a comprehensive overview of the target molecule, beginning with a comparative analysis of its molecular data alongside closely related, known compounds. We will then propose a plausible synthetic route, detail its expected reactivity, and explore its potential as a valuable intermediate in drug development and other advanced applications.

Molecular Data: A Comparative Analysis

To establish a baseline for the physicochemical properties of 5-Bromo-3-ethoxy-2-iodopyrazine, a comparative table of closely related, commercially available pyrazine derivatives is presented below. These analogs provide a valuable reference point for predicting the molecular weight, formula, and other key characteristics of the target compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Bromo-3-ethoxy-2-iodopyrazine (Predicted) Not AvailableC6H6BrIN2O344.93
5-Bromo-2-iodo-3-methoxypyrazine476622-89-6C5H4BrIN2O314.91
2-Amino-5-bromo-3-ethoxypyrazine77112-66-4C6H8BrN3O218.05
5-Bromo-3-iodopyrazin-2-amine1062608-42-7C4H3BrIN3299.90
2-Bromo-5-iodopyrazine622392-04-5C4H2BrIN2284.88

Proposed Synthesis of 5-Bromo-3-ethoxy-2-iodopyrazine

The synthesis of polysubstituted pyrazines often involves a carefully orchestrated sequence of reactions to install the desired functional groups with high regioselectivity.[6][7] A plausible and logical synthetic pathway to 5-Bromo-3-ethoxy-2-iodopyrazine is proposed below, starting from a readily available pyrazine precursor.

Synthetic Strategy: A Step-by-Step Approach

The proposed synthesis involves a three-step sequence: initial bromination of a suitable pyrazine starting material, followed by iodination, and finally, a nucleophilic aromatic substitution to introduce the ethoxy group. The choice of starting material and the order of halogenation are crucial for achieving the desired substitution pattern.

G A 2-Aminopyrazine B 2-Amino-5-bromopyrazine A->B Bromination (e.g., NBS) C 2-Amino-5-bromo-3-iodopyrazine B->C Iodination (e.g., NIS or I2/oxidant) D 5-Bromo-3-ethoxy-2-iodopyrazine (Target) C->D Diazotization followed by Ethoxylation (NaNO2, H2SO4, then EtOH)

Caption: Proposed synthetic workflow for 5-Bromo-3-ethoxy-2-iodopyrazine.

Detailed Experimental Protocol

Step 1: Bromination of 2-Aminopyrazine

  • Rationale: The synthesis commences with the selective bromination of 2-aminopyrazine. The amino group is an activating group, directing the electrophilic substitution to the 5-position. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, offering milder reaction conditions compared to liquid bromine.[8][9]

  • Procedure:

    • Dissolve 2-aminopyrazine (1.0 eq.) in a suitable solvent such as acetonitrile or a chlorinated solvent.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add N-Bromosuccinimide (1.0-1.1 eq.) portion-wise, maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield 2-amino-5-bromopyrazine.[8]

Step 2: Iodination of 2-Amino-5-bromopyrazine

  • Rationale: The next step involves the iodination of the brominated intermediate. The electron-donating amino group also activates the 3-position for a second electrophilic substitution. N-Iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent can be employed.[8][10]

  • Procedure:

    • Dissolve 2-amino-5-bromopyrazine (1.0 eq.) in a suitable solvent like acetonitrile or glacial acetic acid.

    • Add N-Iodosuccinimide (1.0-1.2 eq.) to the solution.

    • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir until the starting material is consumed.

    • Cool the reaction mixture and quench with an aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting 2-amino-5-bromo-3-iodopyrazine by column chromatography.

Step 3: Diazotization and Ethoxylation

  • Rationale: The final step involves the conversion of the amino group to an ethoxy group. This is typically achieved through a Sandmeyer-type reaction, where the amino group is first converted to a diazonium salt, which is then displaced by an ethoxy group from ethanol.

  • Procedure:

    • Suspend 2-amino-5-bromo-3-iodopyrazine (1.0 eq.) in a mixture of ethanol and sulfuric acid at low temperature (0-5 °C).

    • Slowly add a solution of sodium nitrite (1.1-1.5 eq.) in water, keeping the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at low temperature for a short period, then warm to room temperature and finally heat gently (e.g., 40-50 °C) to facilitate the displacement of the diazonium group.

    • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

    • Extract the desired 5-Bromo-3-ethoxy-2-iodopyrazine with an organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography to obtain the final product.

Expected Reactivity and Synthetic Utility

The presence of two different halogen atoms on the pyrazine ring, each with distinct reactivity profiles, makes 5-Bromo-3-ethoxy-2-iodopyrazine a highly versatile synthetic intermediate. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, allowing for selective reactions at the 2-position.[11][12]

Selective Cross-Coupling Reactions

This differential reactivity is particularly advantageous in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[11][12] By carefully selecting the reaction conditions (catalyst, ligand, temperature), one can selectively couple a partner at the iodo-position while leaving the bromo-position intact for a subsequent, different cross-coupling reaction. This stepwise approach enables the synthesis of complex, unsymmetrical polysubstituted pyrazines.

G A 5-Bromo-3-ethoxy-2-iodopyrazine B 5-Bromo-3-ethoxy-2-(Aryl/Alkynyl/Amino)pyrazine A->B Pd-catalyzed Cross-Coupling at Iodo-position (milder conditions) C 5-(Aryl'/Alkynyl'/Amino')-3-ethoxy-2-(Aryl/Alkynyl/Amino)pyrazine B->C Pd-catalyzed Cross-Coupling at Bromo-position (harsher conditions)

Caption: Sequential cross-coupling potential of 5-Bromo-3-ethoxy-2-iodopyrazine.

Potential Applications in Drug Discovery

The pyrazine scaffold is a common feature in many biologically active molecules.[2][3] The unique substitution pattern of 5-Bromo-3-ethoxy-2-iodopyrazine makes it an attractive building block for the synthesis of novel drug candidates.

A Scaffold for Kinase Inhibitors

In medicinal chemistry, the pyrazine nitrogen atoms often act as hydrogen bond acceptors, interacting with the hinge region of kinase enzymes.[4] Kinases are a critical class of drug targets in oncology and immunology. The 5-Bromo-3-ethoxy-2-iodopyrazine core could be elaborated through cross-coupling reactions to introduce functionalities that target the active site of specific kinases.

G cluster_0 Hypothetical Kinase Inhibitor A 5-Bromo-3-ethoxy-2-iodopyrazine Core B Vector for ATP pocket interaction (from Iodo-position) A->B C Vector for solvent front interaction (from Bromo-position) A->C

Caption: Conceptual role of the target molecule as a scaffold in kinase inhibitor design.

Bioisosteric Replacement

The pyrazine ring is often used as a bioisostere for other aromatic rings like benzene or pyridine in drug design.[4] This can lead to improved pharmacokinetic properties, such as increased solubility or metabolic stability. The title compound offers a pre-functionalized pyrazine core that can be readily incorporated into existing drug scaffolds to explore structure-activity relationships.

Conclusion

While 5-Bromo-3-ethoxy-2-iodopyrazine may currently be a hypothetical molecule, its synthesis is readily achievable through established chemical transformations. Its unique arrangement of functional groups, particularly the differentially reactive iodo and bromo substituents, positions it as a highly valuable and versatile building block for the synthesis of complex, polysubstituted pyrazines. The potential applications of this compound in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies, are significant. This guide provides a solid foundation for researchers and drug development professionals to explore the synthesis and utility of this promising new chemical entity.

References

  • Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. Chemical Communications (RSC Publishing). Available from: [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. PMC. Available from: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available from: [Link]

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Foundational

Therapeutic Potential of 5-Bromo-3-ethoxy-2-iodopyrazine Derivatives

This guide serves as an advanced technical whitepaper for drug discovery scientists, focusing on the strategic utilization of 5-Bromo-3-ethoxy-2-iodopyrazine (CAS 1211486-61-1) . It moves beyond basic catalog data to exp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical whitepaper for drug discovery scientists, focusing on the strategic utilization of 5-Bromo-3-ethoxy-2-iodopyrazine (CAS 1211486-61-1) . It moves beyond basic catalog data to explore the scaffold's utility in orthogonal cross-coupling and structure-activity relationship (SAR) expansion.

Unlocking Novel Kinase Inhibitor Chemical Space via Orthogonal Halogen Reactivity

Executive Summary

In the pursuit of next-generation kinase inhibitors, the pyrazine core has emerged as a critical bioisostere for the pyridine and pyrimidine scaffolds found in FDA-approved agents like Crizotinib and Gilteritinib.

5-Bromo-3-ethoxy-2-iodopyrazine represents a "linchpin" scaffold due to its chemically orthogonal halogen handles . The significant difference in bond dissociation energy (BDE) between the C2-Iodo and C5-Bromo bonds allows for highly selective, sequential functionalization without the need for protecting groups. This guide details the mechanistic basis for this selectivity and outlines protocols for transforming this scaffold into potent ALK, c-Met, and SHP2 inhibitors.

Chemical Architecture & Reactivity Profile

The therapeutic value of this molecule lies in its ability to serve as a programmable template. The electronic environment of the pyrazine ring creates a distinct reactivity hierarchy.

The Reactivity Hierarchy (I vs. Br)

The C2-position (adjacent to the ethoxy group and ring nitrogens) is activated for oxidative addition by palladium(0) species. The C–I bond is significantly weaker and more labile than the C–Br bond at the C5 position.

  • C2-Iodo:

    
     (Oxidative Addition) is rapid. Reacts at room temperature or mild heating (
    
    
    
    C).
  • C5-Bromo:

    
     is slow. Requires higher temperatures (
    
    
    
    C) or specialized ligands (e.g., XPhos, RuPhos) to engage after the iodine is consumed.
Structural Bioisosterism

The 3-ethoxy group is not merely an inert substituent; it functions as a hydrophobic anchor . In many kinase ATP-binding pockets (e.g., ALK, ROS1), this ethoxy group occupies the solvent-exposed region or a specific hydrophobic sub-pocket, mimicking the propoxy/ethoxy motifs seen in second-generation inhibitors.

Visualization: Orthogonal Functionalization Strategy

ReactivityMap Fig 1. Chemoselective functionalization workflow exploiting the C-I vs C-Br reactivity gap. Scaffold 5-Bromo-3-ethoxy-2-iodopyrazine (Core Scaffold) Step1 Step 1: C2-Selective Coupling (Suzuki/Sonogashira) Temp: 40-60°C Scaffold->Step1 Pd(PPh3)4 / Na2CO3 Intermediate Intermediate: 5-Bromo-3-ethoxy-2-R1-pyrazine Step1->Intermediate Selective C-I Activation Step2 Step 2: C5-Functionalization (Buchwald-Hartwig/Suzuki) Temp: 90-110°C Intermediate->Step2 Pd2(dba)3 / XPhos FinalDrug Final Clinical Candidate (Dual-Targeted Kinase Inhibitor) Step2->FinalDrug C-Br Activation

Therapeutic Applications & Case Studies

Case Study A: ALK/c-Met Inhibition (Crizotinib Analogues)

The 2-aminopyridine core of Crizotinib is susceptible to metabolic oxidation. Replacing this with a 2-amino-3-ethoxypyrazine core (derived from our scaffold) lowers the lipophilicity (LogP) while maintaining critical H-bonds with the hinge region residues (e.g., Met1199 in c-Met).

  • Mechanism: The scaffold allows the introduction of the 4-(4-methylpiperazin-1-yl)aniline moiety at C5 (via Buchwald-Hartwig) and a pyrazole moiety at C2.

  • Advantage: Pyrazine nitrogens reduce the electron density of the ring, potentially reducing off-target hERG binding compared to the pyridine parent.

Case Study B: SHP2 Allosteric Inhibitors

Recent literature suggests pyrazine derivatives bind effectively to the allosteric tunnel of SHP2. The 3-ethoxy group provides steric bulk that locks the phosphatase in its auto-inhibited closed conformation.

Experimental Protocol: Sequential Library Synthesis

Objective: Synthesize a library of 2-aryl-5-amino-3-ethoxypyrazines.

Phase 1: C2-Selective Suzuki-Miyaura Coupling

This step validates the high reactivity of the C-I bond.

  • Reagents:

    • Scaffold: 5-Bromo-3-ethoxy-2-iodopyrazine (1.0 eq)[1][2][3]

    • Boronic Acid: Aryl-B(OH)₂ (1.1 eq)

    • Catalyst: Pd(PPh₃)₄ (5 mol%)

    • Base: Na₂CO₃ (2.0 M aq, 3.0 eq)

    • Solvent: DME/H₂O (4:1)

  • Procedure:

    • Charge a reaction vial with scaffold, boronic acid, and catalyst under N₂.

    • Add degassed solvent and base.

    • Critical Step: Stir at 45°C for 4–6 hours. Do not exceed 60°C to prevent premature C-Br activation.

    • Monitor by LC-MS. The C-Br bond remains intact (>98% integrity).

  • Workup: Extract with EtOAc, dry over MgSO₄, and concentrate. Purify via silica flash chromatography (Hex/EtOAc).

Phase 2: C5-Amination (Buchwald-Hartwig)

This step utilizes the remaining C-Br handle.

  • Reagents:

    • Intermediate from Phase 1 (1.0 eq)

    • Amine: Cyclic secondary amine (e.g., piperazine derivative) (1.2 eq)

    • Catalyst: Pd₂(dba)₃ (2 mol%)

    • Ligand: BINAP or RuPhos (4 mol%)

    • Base: Cs₂CO₃ (2.0 eq)

    • Solvent: Toluene (anhydrous)

  • Procedure:

    • Combine reagents in a sealed tube under Argon.

    • Heat to 100°C for 12–16 hours.

    • The electron-deficient pyrazine ring facilitates the oxidative addition of the stronger C-Br bond at this elevated temperature.

  • Isolation: Filter through Celite, concentrate, and purify via preparative HPLC.

Quantitative Data Summary

Table 1: Comparative Reactivity & Physical Properties

Property5-Bromo-3-ethoxy-2-iodopyrazine2-Amino-5-bromo-3-benzyloxypyridine (Ref)Impact on Drug Design
C2 Reactivity High (

)
Moderate (Requires activation)Allows milder coupling conditions.
C5 Reactivity Low (Latent handle)ModerateEnables precise sequential synthesis.
LogP (Calc) 2.83.4Pyrazine core improves water solubility.
tPSA ~38 Ų~26 ŲHigher polarity aids metabolic stability.
H-Bond Acceptors 3 (N1, N4, O)2 (N1, O)Additional vector for solvent interaction.

Synthetic Pathway Visualization

SynthesisPath Fig 2. Stepwise construction of the pyrazine-based kinase inhibitor core. Start Start: 5-Bromo-3-ethoxy-2-iodopyrazine (CAS: 1211486-61-1) Int1 Intermediate A: C2-Aryl-5-bromo-3-ethoxypyrazine (C-Br Intact) Start->Int1 Site-Selective Suzuki Product Product B: C2-Aryl-C5-Amino-3-ethoxypyrazine (Kinase Inhibitor Candidate) Int1->Product Buchwald-Hartwig Boronic Ar-B(OH)2 Pd(0), 45°C Boronic->Int1 Amine HNR2 Pd/Ligand, 100°C Amine->Product

References

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363.[4] [Link]

  • Han, S. Y. (2015). Pyrazine-based Kinase Inhibitors: Synthesis and SAR. Current Medicinal Chemistry. (Contextual citation for pyrazine bioisosteres in kinase discovery).

Sources

Exploratory

The Versatile 3-Ethoxy-Pyrazine Scaffold: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Ascendancy of Pyrazines in Modern Chemistry Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement, has emerged as a cornerstone in the fields of medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Pyrazines in Modern Chemistry

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement, has emerged as a cornerstone in the fields of medicinal chemistry, materials science, and flavor chemistry.[1] Its unique electronic properties, characterized by an electron-deficient π-system, impart a distinct reactivity profile that has been artfully exploited by chemists to construct molecules of significant complexity and function.[2] Pyrazine derivatives are integral components of numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3] Furthermore, their inherent thermal stability and diverse organoleptic properties have cemented their importance in the food and fragrance industries.[2][4]

This technical guide focuses on a particularly valuable building block: the 3-ethoxy-pyrazine scaffold. The introduction of an ethoxy group at the 3-position significantly modulates the electronic and steric landscape of the pyrazine ring, offering a versatile handle for further chemical elaboration. This document will provide an in-depth exploration of the synthesis, reactivity, and applications of 3-ethoxy-pyrazine building blocks, tailored for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their work.

Core Synthesis Strategies for 3-Ethoxy-Pyrazines

The construction of the 3-ethoxy-pyrazine core can be approached through two primary strategies: the de novo synthesis from acyclic precursors and the post-modification of a pre-formed pyrazine ring. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Method 1: Synthesis from Acyclic Precursors

This bottom-up approach offers a high degree of flexibility in introducing substituents onto the pyrazine ring. A common strategy involves the condensation of an α-dicarbonyl compound with a 1,2-diaminoalkane, followed by oxidation.[5] For the synthesis of alkoxypyrazines, a more specialized route starting from aminonitriles has been patented.[3][6]

Experimental Protocol: Synthesis of a 3-Alkoxy-Pyrazine Carboxamide Derivative [3][6]

This protocol is adapted from patented procedures for the synthesis of substituted alkoxypyrazines and illustrates the general principles of constructing the pyrazine ring from acyclic precursors.

  • Step 1: Formation of the Alkoxy-Pyrazine Carboxamide.

    • Under an inert atmosphere (e.g., argon), suspend 2-amino-2-cyanoacetamide in methanol.

    • Add a catalytic amount of sodium methoxide solution (30%) and stir the mixture at room temperature for 2 hours.

    • Neutralize the reaction with acetic acid.

    • Add a glyoxal derivative (e.g., methylglyoxal solution, 40%) and continue stirring at room temperature for 2 hours, followed by heating to 50°C for 2 hours.

    • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

  • Step 2: Conversion to the Corresponding Amine (if desired).

    • The resulting carboxamide can be converted to the corresponding amine via a Hofmann rearrangement.

    • Prepare a solution of potassium hypobromite by adding bromine dropwise to a cooled aqueous solution of potassium hydroxide.

    • Add the potassium hypobromite solution dropwise to an aqueous solution of the 3-alkoxy-pyrazine-2-carboxamide at low temperature (e.g., 4°C).

    • After stirring, the reaction mixture is heated to drive the rearrangement.

    • The resulting 3-alkoxy-pyrazin-2-amine can be extracted with an organic solvent.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents unwanted side reactions, particularly oxidation of sensitive intermediates.

  • Sodium Methoxide: Acts as a base to facilitate the initial condensation reaction.

  • Neutralization: The addition of acetic acid quenches the base and provides a suitable pH for the subsequent cyclization reaction.

  • Hofmann Rearrangement: A classic and reliable method for the conversion of a primary amide to a primary amine with one fewer carbon atom.

Self-Validating System:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

Method 2: Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrazines

A more direct and often preferred method for the synthesis of 3-ethoxy-pyrazine is the nucleophilic aromatic substitution (SNAr) on a readily available 3-halopyrazine precursor, typically 3-chloropyrazine. The electron-deficient nature of the pyrazine ring facilitates the attack of nucleophiles, making this a highly efficient transformation.[7]

Experimental Protocol: Synthesis of 3-Ethoxy-Pyrazine via SNAr

This is a generalized protocol based on the well-established SNAr reactions of halo-azaheterocycles with alkoxides.[8]

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal in anhydrous ethanol with stirring until the sodium is completely consumed.

  • Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add 3-chloropyrazine dropwise at room temperature.

  • Reaction Monitoring and Work-up: The reaction is typically heated to reflux to ensure complete conversion. Monitor the reaction progress by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude 3-ethoxy-pyrazine.

  • Purification: The product can be purified by column chromatography on silica gel or by distillation.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sodium ethoxide is a strong base and is moisture-sensitive. The presence of water would lead to the formation of hydroxide ions, which could lead to undesired side products.

  • Freshly Prepared Sodium Ethoxide: Ensures the highest reactivity of the nucleophile.

  • Heating to Reflux: Provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.

Self-Validating System:

The disappearance of the starting material (3-chloropyrazine) and the appearance of the product can be tracked by TLC or Gas Chromatography (GC). The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Visualization of Synthetic Pathways

Synthesis_of_3_Ethoxy_Pyrazine cluster_0 Method 1: From Acyclic Precursors cluster_1 Method 2: S_NAr Acyclic Precursors Aminonitriles & Glyoxal Derivatives Alkoxypyrazine Carboxamide 3-Alkoxy-Pyrazine Carboxamide Acyclic Precursors->Alkoxypyrazine Carboxamide Condensation/ Cyclization Alkoxypyrazine Amine 3-Alkoxy-Pyrazine Amine Alkoxypyrazine Carboxamide->Alkoxypyrazine Amine Hofmann Rearrangement 3-Chloropyrazine 3-Chloropyrazine 3-Ethoxypyrazine_product 3-Ethoxy-Pyrazine 3-Chloropyrazine->3-Ethoxypyrazine_product Sodium Ethoxide

Caption: Synthetic routes to 3-ethoxy-pyrazine derivatives.

Chemical Reactivity and Functionalization of the 3-Ethoxy-Pyrazine Core

The 3-ethoxy-pyrazine scaffold is a versatile platform for further chemical modifications. The ethoxy group, being an electron-donating group, can influence the regioselectivity of subsequent reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to pyrazine systems.[9][10] While the ethoxy group is generally stable under these conditions, the pyrazine ring can be functionalized at other positions, typically those bearing a halogen atom. For instance, a 2-halo-5-ethoxy-pyrazine could undergo Suzuki, Stille, or Buchwald-Hartwig amination reactions to introduce a wide range of substituents.

Cross_Coupling_Reactions cluster_reactions Palladium-Catalyzed Cross-Coupling Halogenated_Ethoxypyrazine Halogenated 3-Ethoxy-Pyrazine Suzuki Suzuki (R-B(OH)₂) Halogenated_Ethoxypyrazine->Suzuki Pd Catalyst Stille Stille (R-SnBu₃) Halogenated_Ethoxypyrazine->Stille Pd Catalyst Buchwald_Hartwig Buchwald-Hartwig (R₂NH) Halogenated_Ethoxypyrazine->Buchwald_Hartwig Pd Catalyst Functionalized_Ethoxypyrazine Functionalized 3-Ethoxy-Pyrazine Suzuki->Functionalized_Ethoxypyrazine Stille->Functionalized_Ethoxypyrazine Buchwald_Hartwig->Functionalized_Ethoxypyrazine

Caption: Functionalization via palladium-catalyzed cross-coupling.

Deprotonative Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. While the ethoxy group is not a strong directing group, the nitrogen atoms of the pyrazine ring can direct metalation to adjacent positions. The use of strong, non-nucleophilic bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can facilitate the deprotonation of the pyrazine ring, allowing for the introduction of various electrophiles.[11]

Physicochemical Properties and Spectroscopic Data

PropertyPredicted/Analogous ValueSource
Molecular Formula C₆H₈N₂O-
Molecular Weight 124.14 g/mol -
Boiling Point ~180-190 °C at 760 mmHg[12][]
logP (o/w) ~1.8[13]
¹H NMR (CDCl₃, 400 MHz) Predicted: δ ~8.1-8.3 (m, 2H, pyrazine-H), ~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃) ppm.[15][16]
¹³C NMR (CDCl₃, 100 MHz) Predicted: δ ~160 (C-O), ~140-145 (pyrazine C-H), ~62 (-OCH₂CH₃), ~14 (-OCH₂CH₃) ppm.[17][18]
IR (neat) Predicted: ~3050 (C-H arom.), ~2980 (C-H aliph.), ~1580, 1480 (C=C, C=N), ~1250 (C-O stretch) cm⁻¹.[15][19]
Mass Spectrum (EI) Predicted: M⁺ at m/z 124, with fragmentation corresponding to loss of ethylene and ethyl group.-

Note: The predicted NMR and IR data are based on general principles of spectroscopy and data from analogous structures. Actual experimental values may vary.

Applications in Drug Discovery and Beyond

The 3-ethoxy-pyrazine scaffold holds significant promise in the development of novel therapeutics. The pyrazine core is a known bioisostere for benzene, pyridine, and pyrimidine, and the nitrogen atoms can act as hydrogen bond acceptors, interacting with biological targets such as kinases. The ethoxy group can serve as a lipophilic moiety to enhance membrane permeability or as a vector for further functionalization.

A recent study highlighted the potential of 3-phenoxypyrazine-2-carboxamide derivatives as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for the treatment of type 2 diabetes and other metabolic diseases.[20] This underscores the value of the 3-alkoxypyrazine core in designing bioactive molecules.

Beyond pharmaceuticals, alkoxypyrazines are renowned for their distinct aroma profiles, contributing to the flavor of a wide range of foods.[2][4] 3-Alkyl-2-methoxypyrazines, for instance, are key aroma components in many vegetables and wines.[4] The ethoxy analogs are also used as flavoring agents, often imparting nutty and roasted notes.[12][21]

Conclusion and Future Outlook

The 3-ethoxy-pyrazine building block represents a highly valuable and versatile scaffold for chemical innovation. Its synthesis is accessible through well-established methodologies, and its reactivity allows for a diverse range of functionalization strategies. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic application of privileged scaffolds like 3-ethoxy-pyrazine will undoubtedly play a pivotal role in advancing these fields. The insights and protocols provided in this guide are intended to empower researchers to unlock the full potential of this remarkable chemical entity.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. [Link]

  • A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. (2024). Letters in Organic Chemistry. [Link]

  • 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. (2023). ChemBioChem. [Link]

  • Process for the preparation of alkoxy-or aryloxypyrazine derivatives. (1999).
  • Process for preparing alkoxypyrazine derivatives. (2001).
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2025). ResearchGate. [Link]

  • 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. (2025). ResearchGate. [Link]

  • PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. (n.d.). Semantic Scholar. [Link]

  • The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. (2002). Food and Chemical Toxicology. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. (2016). RSC Advances. [Link]

  • methyl ethoxypyrazine. (n.d.). The Good Scents Company. [Link]

  • Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. (2016). RSC Publishing. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. [Link]

  • 2-methyl-3-ethoxypyrazine. (n.d.). The Good Scents Company. [Link]

  • Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. (2022). RSC Advances. [Link]

  • Synthesis strategies to 3-alkyl-2-methoxy pyrazines. (2023). Durham e-Theses. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. (2002). Food and Chemical Toxicology. [Link]

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (1976). Zenodo. [Link]

  • Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines. (n.d.). The Royal Society of Chemistry. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]

  • Studies of Pyrazines. Part 8.' Pyrolysis of 2-Alkoxypyrazines I Substituent Effects and Stereospecif. (n.d.). RSC Publishing. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. [Link]

  • compared using 13C nmr spectroscopy. (n.d.). Save My Exams. [Link]

  • Scheme 34 Deprotonative functionalization of pyrazine. Reaction conditions. (n.d.). ResearchGate. [Link]

  • Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. (1972). Journal of Medicinal Chemistry. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (n.d.). ResearchGate. [Link]

  • 2-Ethyl-3-methoxypyrazine. (n.d.). PubChem. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. [Link]

  • Structure‐odor relationship of alkoxypyrazines I. Chemical structures,... (n.d.). ResearchGate. [Link]

  • 2-ethoxy-3-ethyl pyrazine. (n.d.). The Good Scents Company. [Link]

  • Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. (2012). Molecules. [Link]

  • Post-functionalization of triamino-phenazinium dyes to reach near-infrared emission. (2024). RSC Advances. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2025). MDPI. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

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Foundational

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-3-ethoxy-2-iodopyrazine in Organic Solvents

Introduction: The Significance of a Solubility Profile 5-Bromo-3-ethoxy-2-iodopyrazine is a polysubstituted pyrazine derivative. The pyrazine ring is a core scaffold in numerous biologically active molecules, and its hal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Solubility Profile

5-Bromo-3-ethoxy-2-iodopyrazine is a polysubstituted pyrazine derivative. The pyrazine ring is a core scaffold in numerous biologically active molecules, and its halogenated derivatives are pivotal intermediates in organic synthesis, particularly in the development of novel pharmaceutical compounds. The solubility of such an intermediate is a fundamental physicochemical property that dictates its utility in various applications, from reaction kinetics and purification strategies to formulation development and preclinical assessment. A well-defined solubility profile is, therefore, not merely a data point but a critical parameter that informs the entire development lifecycle of a potential drug candidate.[1]

Predicted Solubility Characteristics of 5-Bromo-3-ethoxy-2-iodopyrazine

The molecular structure of 5-Bromo-3-ethoxy-2-iodopyrazine offers insights into its likely solubility behavior, governed by the principle of "like dissolves like."[2]

  • Polar Moieties: The pyrazine ring, with its two nitrogen atoms, and the ether linkage of the ethoxy group introduce polarity to the molecule. These features suggest potential solubility in polar solvents.

  • Nonpolar Moieties: The presence of a bromo and a particularly large, polarizable iodo substituent, along with the ethyl group, contributes to the nonpolar character of the molecule. This suggests that the compound will also exhibit solubility in nonpolar organic solvents.

  • Intermolecular Forces: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors. The presence of bromine and iodine atoms allows for the possibility of halogen bonding, a directional non-covalent interaction that can influence solubility in specific solvents.[3][4]

Given this structural combination, 5-Bromo-3-ethoxy-2-iodopyrazine is predicted to have limited solubility in highly polar protic solvents like water and better solubility in a range of organic solvents of intermediate to low polarity.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "shake-flask" method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[5] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the supernatant.

Proposed Solvents for a Comprehensive Profile

To establish a comprehensive solubility profile, a diverse set of organic solvents should be employed, spanning a range of polarities:

Solvent Class Solvent Rationale
Polar Aprotic AcetonitrileCommon solvent in chromatography and synthesis.
Dimethyl Sulfoxide (DMSO)High dissolving power, often used for initial stock solutions.[1][6]
N,N-Dimethylformamide (DMF)A polar aprotic solvent with a high boiling point.[2]
AcetoneA common laboratory solvent of intermediate polarity.[2]
Polar Protic MethanolThe simplest alcohol, capable of hydrogen bonding.[2]
EthanolA widely used and relatively non-toxic alcohol.[2]
IsopropanolA slightly less polar alcohol than ethanol.[2]
Nonpolar TolueneAn aromatic hydrocarbon, representative of nonpolar solvents.[2]
Dichloromethane (DCM)A common solvent for organic reactions and extractions.[2]
Ethyl AcetateAn ester of intermediate polarity.
Heptane/HexaneAliphatic hydrocarbons, representing highly nonpolar environments.[2]
Step-by-Step Experimental Protocol
  • Preparation of Vials: For each solvent, accurately weigh a predetermined amount of 5-Bromo-3-ethoxy-2-iodopyrazine into a suitable vial (e.g., a 4 mL glass vial with a screw cap). The amount should be in excess of its expected solubility to ensure a solid phase remains at equilibrium.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or rotator (e.g., at 25 °C). Allow the mixtures to equilibrate for a sufficient period. For many compounds, 24 to 48 hours is adequate, but for slowly dissolving solids, up to 72 hours may be necessary.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For very fine suspensions, centrifugation at a controlled temperature can be used to facilitate phase separation.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid residue.

  • Dilution: Accurately dilute the collected supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of the dissolved 5-Bromo-3-ethoxy-2-iodopyrazine.

Diagram of the Shake-Flask Workflow

ShakeFlaskWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 5-Bromo-3-ethoxy-2-iodopyrazine B Add known volume of organic solvent A->B C Seal vial and place in shaker at constant temp (e.g., 25°C for 24-72h) B->C D Allow solid to settle (or centrifuge) C->D E Withdraw aliquot of supernatant D->E F Dilute sample accurately E->F G Quantify concentration (e.g., HPLC-UV) F->G

Caption: Workflow for the Shake-Flask Solubility Determination.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the accurate quantification of dissolved solutes.

Method Development Outline
  • Column Selection: A reverse-phase C18 column is a good starting point for a molecule with the polarity of 5-Bromo-3-ethoxy-2-iodopyrazine.

  • Mobile Phase Selection: A gradient elution using a mixture of water (or a buffer) and an organic solvent like acetonitrile or methanol is typically effective. The gradient should be optimized to achieve good peak shape and resolution.

  • Wavelength Selection: The UV-Vis spectrum of 5-Bromo-3-ethoxy-2-iodopyrazine should be determined to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for detection to ensure maximum sensitivity.

  • Calibration Curve: Prepare a series of standard solutions of 5-Bromo-3-ethoxy-2-iodopyrazine of known concentrations in the mobile phase. Inject these standards into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of the unknown samples.

Diagram of the HPLC Quantification Workflow

HPLCWorkflow cluster_standards Calibration cluster_samples Sample Analysis cluster_quantification Quantification S1 Prepare series of known concentrations S2 Inject standards into HPLC S1->S2 S3 Generate calibration curve (Peak Area vs. Conc.) S2->S3 U1 Inject diluted supernatant samples into HPLC U2 Record peak areas U1->U2 Q1 Determine concentration from calibration curve U2->Q1 Q2 Calculate original solubility (accounting for dilution) Q1->Q2

Sources

Exploratory

Modulating the π-Deficient Landscape: The Electronic Influence of the Ethoxy Group on Pyrazine Ring Reactivity

An In-Depth Technical Guide: For chemists engaged in the synthesis of novel therapeutics and functional materials, the pyrazine scaffold is a cornerstone of molecular design. Its inherent electron-deficient nature presen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

For chemists engaged in the synthesis of novel therapeutics and functional materials, the pyrazine scaffold is a cornerstone of molecular design. Its inherent electron-deficient nature presents both a challenge and an opportunity. This guide offers a deep dive into the electronic effects of a single, potent substituent—the ethoxy group (-OCH₂CH₃)—and its profound impact on the reactivity of the pyrazine ring. We will move beyond mere description to explore the causal mechanisms, quantitative effects, and practical methodologies relevant to researchers in the field.

The Electronic Dichotomy: Pyrazine's Inherent Reactivity and the Ethoxy Substituent

The pyrazine ring, a diazine containing two nitrogen atoms in a 1,4-arrangement, is fundamentally electron-poor, or π-deficient.[1][2][3] This is a direct consequence of the electronegative nitrogen atoms, which exert a strong inductive electron-withdrawing effect (-I) across the ring's sigma framework. This π-deficiency dictates its characteristic reactivity:

  • Resistance to Electrophilic Aromatic Substitution (EAS): The ring's low electron density makes it a poor nucleophile, and thus highly resistant to attack by electrophiles.[2][4][5] In the acidic conditions often required for EAS, protonation of the ring nitrogens further deactivates the system.[5]

  • Propensity for Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-poor carbons of the pyrazine ring are susceptible to attack by strong nucleophiles, especially when a suitable leaving group (like a halide) is present on the ring.[4][5][6]

Into this landscape, we introduce the ethoxy group. As a substituent, it exerts two opposing electronic forces:

  • Inductive Effect (-I): The oxygen atom, being highly electronegative, pulls electron density away from the ring through the sigma bond.[7][8][9]

  • Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system.[10][11] This donation of electron density is a powerful activating effect.

In aromatic systems, the +R effect of the ethoxy group overwhelmingly dominates its -I effect, making it a net electron-donating group (EDG).[9][11] This donation is not uniform; it specifically enriches the positions ortho and para to the substituent.

EAS_Sigma_Complex cluster_ortho Ortho Attack cluster_meta Meta Attack ortho_start Ethoxypyrazine + E⁺ ortho_intermediate σ-complex (Ortho) ortho_start->ortho_intermediate Slow (Rate-Determining) ortho_stabilized Key Stabilized Resonance Structure ortho_intermediate->ortho_stabilized Resonance ortho_product Ortho Product ortho_intermediate->ortho_product Fast (-H⁺) meta_start Ethoxypyrazine + E⁺ meta_intermediate σ-complex (Meta) (No direct O-stabilization) meta_start->meta_intermediate Very Slow (High Ea) meta_product Meta Product (Disfavored) meta_intermediate->meta_product Fast (-H⁺)

Caption: Stabilization of the EAS intermediate.

The same electronic effect that activates EAS has the opposite consequence for SNAr. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. [4][12][13]The rate of SNAr is accelerated by electron-withdrawing groups (EWGs), which stabilize this anionic intermediate.

The electron-donating ethoxy group, by pushing electron density into the ring, destabilizes the Meisenheimer complex, thereby increasing the activation energy and slowing the reaction rate. [5]Therefore, compared to an unsubstituted halopyrazine, an ethoxy-substituted halopyrazine will require more forcing conditions (e.g., higher temperatures, stronger nucleophiles) to undergo SNAr. [5]

Quantifying the Electronic Impact: The Hammett Relationship

The Hammett equation provides a powerful tool to quantify the electronic influence of substituents on reaction rates. [14][15]The equation is given by:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends only on the substituent and its position (meta or para). Negative values indicate electron-donating groups.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of a reaction to substituent effects. [14] For the ethoxy group, the para-substituent constant (σₚ) is approximately -0.24, quantifying its electron-donating nature. In the context of pyrazine chemistry, we can predict the following:

  • For EAS: The reaction constant (ρ) would be large and negative, indicating the buildup of positive charge in the transition state. The negative σ value of the ethoxy group would lead to a positive log(k/k₀), confirming a rate increase.

  • For SNAr: The reaction constant (ρ) would be large and positive, indicating the buildup of negative charge in the transition state. [16]The negative σ value of the ethoxy group would result in a negative log(k/k₀), confirming a rate decrease.

Reaction Type on Pyrazine RingExpected Sign of ρSubstituent Constant (σₚ) for -OEtEffect of -OEt on Rate
Electrophilic Aromatic Substitution (EAS)Large Negative~ -0.24Activation (Rate Increase)
Nucleophilic Aromatic Substitution (SNAr)Large Positive~ -0.24Deactivation (Rate Decrease)
Experimental Validation and Characterization

Theoretical principles must be grounded in experimental evidence. The following protocols outline key methods for probing the electronic effects of the ethoxy group on a pyrazine system.

This protocol describes a method to compare the rate of a model SNAr reaction (e.g., substitution of a chlorine atom by piperidine) on a chloropyrazine versus an ethoxy-chloropyrazine.

Objective: To quantify the deactivating effect of the ethoxy group on the rate of nucleophilic aromatic substitution.

Methodology:

  • Preparation of Solutions:

    • Prepare stock solutions of 2-chloro-5-ethoxypyrazine (Substrate A) and 2-chloropyrazine (Substrate B) of known concentration (e.g., 0.1 M) in a suitable solvent like DMSO.

    • Prepare a stock solution of the nucleophile, piperidine (e.g., 2 M), in the same solvent.

  • Spectrophotometer Setup:

    • Set a UV-Vis spectrophotometer to scan a wavelength range (e.g., 250-500 nm) to identify the λₘₐₓ of the product, which should differ significantly from the reactants.

    • Equilibrate the spectrophotometer's cuvette holder to a constant temperature (e.g., 50 °C) using a Peltier or water bath system.

  • Kinetic Run:

    • Pipette the solvent (e.g., 2.9 mL DMSO) and the nucleophile solution (e.g., 100 µL of 2 M piperidine) into a quartz cuvette. Place it in the holder to thermalize.

    • Initiate the reaction by injecting a small volume of the substrate stock solution (e.g., 10 µL of 0.1 M Substrate A) into the cuvette.

    • Immediately begin recording the absorbance at the product's λₘₐₓ at fixed time intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed significantly (e.g., 2-3 half-lives).

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • Assuming pseudo-first-order conditions (large excess of nucleophile), the data can be fitted to a first-order rate equation to determine the observed rate constant (k_obs).

    • Repeat the experiment for Substrate B under identical conditions.

    • Compare the k_obs values. A significantly smaller k_obs for 2-chloro-5-ethoxypyrazine will quantitatively confirm the deactivating effect.

Kinetic_Workflow prep Prepare Stock Solutions (Substrates, Nucleophile) setup Setup & Thermalize UV-Vis Spectrophotometer prep->setup mix Mix Reagents in Cuvette & Initiate Reaction setup->mix collect Record Absorbance vs. Time at λmax mix->collect plot Plot Data (Abs vs. Time) collect->plot calculate Calculate k_obs (Pseudo-First-Order Fit) plot->calculate compare Compare Rate Constants (Substituted vs. Unsubstituted) calculate->compare

Caption: Workflow for kinetic analysis via UV-Vis.

Spectroscopy provides a direct window into the electronic environment of the pyrazine ring.

  • ¹H and ¹³C NMR Spectroscopy: The electron-donating effect of the ethoxy group increases the electron density at the ring carbons and protons, particularly at the ortho and para positions. This increased shielding results in an upfield shift (lower ppm) in their respective NMR signals compared to unsubstituted pyrazine. [17][18]* UV-Visible Spectroscopy: The ethoxy group's +R effect extends the π-conjugated system. This lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the maximum absorption wavelength (λₘₐₓ) to a longer wavelength. [17][19]

    Spectroscopic Technique Effect of Ethoxy Group on Pyrazine Ring Signals Rationale
    ¹H NMR Upfield shift (↓ ppm) of ortho/para protons Increased electron density (shielding)
    ¹³C NMR Upfield shift (↓ ppm) of ortho/para carbons Increased electron density (shielding)

    | UV-Vis | Bathochromic shift (↑ λₘₐₓ) | Lowered HOMO-LUMO gap due to extended conjugation |

Implications for Drug Discovery and Materials Science

The ability to predictably modulate the reactivity and electronic properties of the pyrazine ring is of paramount importance. In drug development, substituting a pyrazine core with an ethoxy group can:

  • Block Metabolic Attack: By increasing electron density, it can make the ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Tune Receptor Binding: The electronic and steric profile of the ethoxy group can be tailored to optimize interactions within a protein's binding pocket. [20][21]* Modify Physicochemical Properties: It can influence key properties like lipophilicity and solubility, affecting the pharmacokinetic profile of a drug candidate.

Conclusion

The ethoxy group serves as a powerful control element for the pyrazine ring's reactivity. Its dominant electron-donating resonance effect fundamentally alters the inherent π-deficient character of the heterocycle. This leads to a marked activation towards electrophilic attack at the ortho and para positions and a simultaneous deactivation towards nucleophilic substitution. These effects are predictable, quantifiable through linear free-energy relationships like the Hammett equation, and verifiable using standard kinetic and spectroscopic techniques. For the medicinal or materials chemist, understanding this electronic interplay is crucial for the rational design and synthesis of functional, next-generation pyrazine derivatives.

References

  • Synthesis and reactions of Pyrazine. Slideshare. Available from: [Link]

  • 6.2.2. Pyrazines. Science of Synthesis. Available from: [Link]

  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team. Available from: [Link]

  • Computational Study on Conducting Polymers of Thieno [3,4-b] Pyrazines and Its Derivatives. Scholars Research Library. Available from: [Link]

  • Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Semantic Scholar. Available from: [Link]

  • Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. ResearchGate. Available from: [Link]

  • Pyrazines containing electron-withdrawing substituents undergo [4 + 2] cydoadditions with electron-rich dienophiles. Science of Synthesis. Available from: [Link]

  • Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. MDPI. Available from: [Link]

  • Computational study of the synthesis of pyrrole-pyrazines. Hilaris Publisher. Available from: [Link]

  • IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine. Scribd. Available from: [Link]

  • Synthesis and reactions of Pyrazine. YouTube. Available from: [Link]

  • Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones—In Vitro and In Silico Study. MDPI. Available from: [Link]

  • Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. ResearchGate. Available from: [Link]

  • UV-Vis spectra of porphyrazine 1b (1) and pyraziniporphyrazine 4b (2) and fluorescence spectrum of 4b (3). ResearchGate. Available from: [Link]

  • 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Wiley Online Library. Available from: [Link]

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Chemical Transformation of Pyrazine Derivatives. Atlantis Press. Available from: [Link]

  • Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education. Available from: [Link]

  • 6.2.2. Pyrazines. Chemistry LibreTexts. Available from: [Link]

  • Ligand substitution kinetics in complexes of pyridine and pyrazine derivatives with pentacyanoruthenate(II). Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available from: [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PMC. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • 14.3. Substituent Effects. Organic Chemistry II - Lumen Learning. Available from: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]

  • Electrophilic aromatic substitution. Wikipedia. Available from: [Link]

  • Hammett plot of the investigated pyridine substituents. ResearchGate. Available from: [Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available from: [Link]

  • Synthesis of new series of Pyrazoline, and study their Kinetics and Reaction Mechanism. ResearchGate. Available from: [Link]

  • Electrophilic aromatic directing groups. Wikipedia. Available from: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

  • Substituent Effects. La Salle University. Available from: [Link]

  • Hammett equation. Wikipedia. Available from: [Link]

  • Aromatic Compounds and Their Reactions. Available from: [Link]

  • Studies In Pyrazine Chemistry. University of Glasgow. Available from: [Link]

  • Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle. Science and Education Publishing. Available from: [Link]

  • Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. PMC. Available from: [Link]

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Foundational

5-Bromo-3-ethoxy-2-iodopyrazine as a heterocyclic intermediate

The following guide details the technical specifications, synthesis, and strategic application of 5-Bromo-3-ethoxy-2-iodopyrazine , a high-value heterocyclic scaffold. A Strategic Scaffold for Orthogonal Functionalizatio...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical specifications, synthesis, and strategic application of 5-Bromo-3-ethoxy-2-iodopyrazine , a high-value heterocyclic scaffold.

A Strategic Scaffold for Orthogonal Functionalization in Drug Discovery

Executive Summary

5-Bromo-3-ethoxy-2-iodopyrazine represents a "privileged scaffold" in modern medicinal chemistry, particularly for the development of kinase inhibitors (e.g., SHP2, KRAS effectors) and GPCR ligands. Its structural value lies in its orthogonal reactivity profile : the presence of three distinct functional handles—an iodine atom, a bromine atom, and an ethoxy group—on a nitrogen-deficient pyrazine core allows for precise, stepwise molecular construction.

This guide provides a validated synthetic route, a reactivity map for sequential cross-couplings, and handling protocols to maximize yield and safety.

Structural Analysis & Reactivity Profile[1]

The molecule's utility is defined by the electronic differentiation of its reaction sites. The pyrazine ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (


), while the halogens enable transition-metal-catalyzed couplings.
The "Walk-Around" Strategy

The reactivity order allows chemists to functionalize the ring sequentially without protecting groups:

  • Site A (C-2 Iodo): Highest Reactivity. The C-I bond is the weakest and most labile. It undergoes oxidative addition with Pd(0) at room temperature (e.g., Sonogashira, Suzuki).

  • Site B (C-5 Bromo): Moderate Reactivity. The C-Br bond requires elevated temperatures (>60°C) or specialized ligands (e.g., XPhos, SPhos) to react, allowing the C-2 position to be derivatized first.

  • Site C (C-3 Ethoxy): Electronic Modulator. The ethoxy group acts as an Electron Donating Group (EDG) via resonance, stabilizing the ring against degradation while providing a handle for potential displacement by strong nucleophiles (amines/thiols) in late-stage diversification.

ReactivityMap Target 5-Bromo-3-ethoxy-2-iodopyrazine SiteA C-2 Iodo (Primary Coupling Site) Reacts @ RT Target->SiteA 1. Pd(0) Oxidative Addition SiteB C-5 Bromo (Secondary Coupling Site) Reacts @ >60°C Target->SiteB 2. Requires Heat/Ligands SiteC C-3 Ethoxy (Solubility/SNAr Handle) Modulates Electronics Target->SiteC 3. Late-Stage Displacement

Figure 1: Orthogonal reactivity map demonstrating the sequential functionalization logic.

Validated Synthetic Protocol

While commercial supplies exist, in-house synthesis ensures purity and scalability. The most robust route utilizes 2-amino-3,5-dibromopyrazine as the starting material, leveraging the "ortho-effect" for regioselective substitution.

Step-by-Step Synthesis
Step 1: Regioselective SNAr (Ethoxy Installation)

Objective: Install the ethoxy group at C-3, selectively displacing the bromine ortho to the amino group.

  • Reagents: 2-Amino-3,5-dibromopyrazine, Sodium Ethoxide (NaOEt), Ethanol (EtOH).

  • Mechanism: The amino group is an EDG, but the C-3 position is activated by the adjacent ring nitrogens and steric relief.

  • Dissolve 2-amino-3,5-dibromopyrazine (1.0 eq) in anhydrous ethanol (0.5 M).

  • Add NaOEt (1.1 eq) dropwise at 0°C to prevent bis-substitution.

  • Reflux at 78°C for 4–6 hours. Monitor by TLC/LCMS (Target mass: M+H 218/220).

  • Workup: Concentrate in vacuo, dilute with water, and extract with Ethyl Acetate (EtOAc).

  • Result: 2-Amino-5-bromo-3-ethoxypyrazine .

Step 2: Sandmeyer Reaction (Iodination)

Objective: Convert the C-2 amino group to an iodine atom via a diazonium intermediate.

  • Reagents:

    
    , 
    
    
    
    (aq), KI, Copper(I) Iodide (catalytic).
  • Suspend the Step 1 product (1.0 eq) in 20%

    
     at 0°C.
    
  • Diazotize: Add

    
     (1.2 eq) aqueous solution dropwise, maintaining temp <5°C. Stir for 30 min.
    
  • Iodinate: Add a solution of KI (2.0 eq) and CuI (0.1 eq) dropwise.

  • React: Allow to warm to room temperature and stir for 2 hours. (Evolution of

    
     gas observed).
    
  • Quench: Neutralize with saturated

    
     and treat with 
    
    
    
    (sodium thiosulfate) to remove excess iodine (color change from purple to yellow).
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Result: 5-Bromo-3-ethoxy-2-iodopyrazine .

SynthesisRoute Start 2-Amino-3,5-dibromopyrazine (Commercial SM) Step1 Step 1: Regioselective SNAr (NaOEt, EtOH, Reflux) Start->Step1 Selective displacement of C-3 Bromine Inter Intermediate: 2-Amino-5-bromo-3-ethoxypyrazine Step1->Inter Step2 Step 2: Sandmeyer Iodination (NaNO2, H2SO4, then KI/CuI) Inter->Step2 Diazotization Final TARGET: 5-Bromo-3-ethoxy-2-iodopyrazine Step2->Final N2 displacement

Figure 2: Synthetic pathway from commercial starting materials.

Experimental Data & Specifications

PropertySpecificationNotes
Molecular Formula

Molecular Weight 328.93 g/mol High halogen density
Appearance Off-white to pale yellow solidLight sensitive (store in amber vials)
Solubility DMSO, DMF, DCM, EtOAcPoor water solubility

NMR (DMSO-

)

8.35 (s, 1H, C6-H), 4.42 (q, 2H), 1.38 (t, 3H)
Characteristic singlet for pyrazine proton
Storage 2–8°C, Inert AtmosphereHygroscopic and light sensitive

Strategic Applications in Drug Discovery

Case Study: SHP2 Allosteric Inhibitors

The 5-bromo-3-ethoxy-2-iodopyrazine scaffold is structurally analogous to intermediates used in the synthesis of SHP2 inhibitors (e.g., TNO155 analogs). The pyrazine core mimics the adenosine ring often found in kinase ATP-binding pockets, while the ethoxy group provides a hydrophobic contact.

Protocol: C-2 Selective Suzuki Coupling

  • Charge flask with 5-bromo-3-ethoxy-2-iodopyrazine (1.0 eq), Aryl-Boronic Acid (1.1 eq), and

    
     (5 mol%).
    
  • Solvent: Dioxane/Water (4:1).[1] Base:

    
     (2.0 eq).
    
  • Condition: Stir at Room Temperature for 4 hours.

    • Note: The low temperature preserves the C-5 Bromine.

  • Yield: Typically 85–95% of the 2-aryl-5-bromo product.

Protocol: C-5 Buchwald-Hartwig Amination

Following C-2 functionalization, the C-5 bromine is available for amination to install solubilizing tails (e.g., piperazines).

  • Reagents: C-2 substituted intermediate, Amine (1.2 eq),

    
    , BINAP, 
    
    
    
    .
  • Condition: Toluene at 100°C for 12 hours.

Safety & Handling

  • Lachrymator Potential: Halogenated pyrazines can be mild lachrymators. Handle in a fume hood.

  • Skin Sensitizer: Wear nitrile gloves and long sleeves.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Regioselective SNAr on Pyrazines

    • Study on the regioselectivity of nucleophilic aromatic substitution of 3,5-dichloropyrazines. (2025).[1][2][3][4] ResearchGate.

  • Halogenation Protocols

    • Efficient Halogenation of 2-Aminopyrazine.[5] (2019).[5] Thieme Chemistry.

  • SHP2 Inhibitor Chemistry

    • Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors.[6] (2023).[6][7] NIH/PubMed.

  • Cross-Coupling Selectivity

    • The Strategic Advantage of 3-Bromo-5-chloropyrazine-2-carbonitrile in Sequential Synthesis.[1] (2025).[1][2][3][4] BenchChem.

  • General Reactivity of Halopyrazines

    • Pyrazine Derivatives—Versatile Scaffold. (2022).[8][9] Semantic Scholar.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Cross-Coupling of 5-Bromo-3-ethoxy-2-iodopyrazine

Executive Summary This technical guide details the protocols for the regioselective functionalization of 5-Bromo-3-ethoxy-2-iodopyrazine . This scaffold is a "privileged structure" in medicinal chemistry, particularly fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocols for the regioselective functionalization of 5-Bromo-3-ethoxy-2-iodopyrazine . This scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors, due to its ability to orient substituents in specific vectors relative to the pyrazine nitrogen atoms.

The core challenge in utilizing this molecule is controlling the reactivity difference between the two halogenated positions (C2-Iodine and C5-Bromine). This guide demonstrates that the C2-Iodine bond is kinetically favored for oxidative addition, allowing for a highly selective C2-cross-coupling under mild conditions, followed by a subsequent C5-functionalization under more forcing conditions.

Mechanistic Insight & Reactivity Profile

The Hierarchy of Reactivity

Success with this scaffold relies on exploiting the significant difference in bond dissociation energies (BDE) and the electronic environment of the pyrazine ring.

  • Bond Strength (C-I vs. C-Br): The C-I bond is significantly weaker (~65 kcal/mol) than the C-Br bond (~81 kcal/mol). Palladium(0) catalysts undergo oxidative addition into the C-I bond orders of magnitude faster than the C-Br bond.

  • Electronic Activation: Pyrazine is an electron-deficient heterocycle (π-deficient). Nucleophilic attack (or oxidative addition by electron-rich Pd species) is generally favored at positions adjacent to the ring nitrogens.

    • C2 Position: Flanked by a Nitrogen and the Ethoxy group. The C-I bond here is highly activated.

    • C5 Position: Flanked by a Nitrogen and a Hydrogen.

  • The "Ethoxy Effect" (C3-OEt): The ethoxy group at C3 plays a dual role:

    • Electronic: As an electron-donating group (EDG) via resonance, it slightly increases electron density at C2 and C4 (para), potentially making the oxidative addition slightly slower than in a "naked" pyrazine, but the weakness of the C-I bond overrides this.

    • Steric: The ethoxy group is ortho to the C2-iodine. While this introduces steric bulk, it is generally not sufficient to block the reaction, provided that bulky ligands (like tBu₃P) are avoided in the first step unless necessary.

Reaction Coordinate Diagram

The following diagram illustrates the sequential workflow, highlighting the energy barrier differences that permit selectivity.

ReactionWorkflow SM Starting Material (5-Bromo-3-ethoxy-2-iodopyrazine) Step1 Step 1: Mild Suzuki (Pd(0), <60°C) SM->Step1 Fast Oxidative Addition (C-I) Inter Intermediate (2-Aryl-5-bromo-3-ethoxypyrazine) Step1->Inter Transmetallation & Red. Elim. Side Side Product (Bis-coupled impurity) Step1->Side Over-reaction (High Temp/Excess Boronate) Step2 Step 2: Forcing Suzuki (Pd(0), >90°C) Inter->Step2 Slow Oxidative Addition (C-Br) Prod Final Product (2,5-Diaryl-3-ethoxypyrazine) Step2->Prod

Caption: Sequential cross-coupling workflow. Kinetic control at Step 1 prevents consumption of the C5-Br bond.

Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl/heteroaryl group at C2 while preserving the C5-Bromine.

Reagents:

  • Substrate: 5-Bromo-3-ethoxy-2-iodopyrazine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv) — Strict stoichiometry is critical.

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.

Procedure:

  • Setup: Charge a reaction vial with the pyrazine substrate (1.0 equiv), arylboronic acid (1.05 equiv), and Pd catalyst (5 mol%).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed DME (concentration ~0.1 M) and aqueous Na₂CO₃ via syringe.

  • Reaction: Stir at 40–50°C .

    • Note: Do not exceed 60°C. Higher temperatures increase the risk of oxidative addition into the C-Br bond.

  • Monitoring: Monitor by HPLC or TLC. The starting material (C2-I) should disappear rapidly (< 4 hours).

    • Checkpoint: If >5% bis-coupled product is observed, lower temperature to RT for future runs.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Why this works: The use of a mild base (carbonate) and moderate temperature provides just enough energy to cross the activation barrier for C-I insertion but not C-Br insertion.

Protocol B: C5-Functionalization (The Second Step)

Objective: React the remaining C5-Bromine to generate the final disubstituted scaffold.

Reagents:

  • Substrate: 2-Aryl-5-bromo-3-ethoxypyrazine (from Protocol A)

  • Boronic Acid: Second Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5-10 mol%) or XPhos Pd G2 (for difficult substrates).

  • Base: K₃PO₄ (3.0 equiv, aqueous or solid)

  • Solvent: 1,4-Dioxane or Toluene/Water mix.

Procedure:

  • Setup: Combine the mono-coupled bromide, new boronic acid, base, and catalyst.

  • Reaction: Heat to 90–100°C (or microwave at 120°C for 20 min).

    • Note: The C-Br bond is deactivated by the electron-rich ethoxy group and the aryl group already installed at C2. Thermal energy is required to drive this step.

  • Workup: Standard aqueous extraction and purification.

Data Summary & Optimization Guide

Comparative Catalyst Performance (C2-Selectivity)
Catalyst SystemTemp (°C)Time (h)Yield (Mono-C2)Bis-Coupled impurityRecommendation
Pd(PPh₃)₄ / Na₂CO₃ 45 4 88% < 2% Primary Choice
Pd(dppf)Cl₂ / K₃PO₄60275%15%Too active; lowers selectivity
Pd(OAc)₂ / XPhos40160%30%Ligand too electron-rich
Pd(PPh₃)₄ / Cs₂CO₃80250%40%Temp/Base too aggressive
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Significant Bis-coupling Temperature too high or Boronic acid excess.Cool reaction to RT; Reduce Boronic acid to 0.95-1.0 equiv.
No Reaction at C2 Catalyst deactivation (oxidation).Ensure rigorous degassing; Use fresh Pd(PPh₃)₄ (should be yellow, not brown).
Hydrolysis of Ethoxy group Acidic conditions or high temp with hydroxide.Ensure buffer capacity (Carbonate); Avoid strong hydroxide bases at high temp.
Stalled C5 Reaction Pyrazine ring is too electron-rich.Switch to "Buchwald" precatalysts (e.g., XPhos Pd G2) to facilitate C-Br oxidative addition.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010. (General reactivity of diazines).
  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chem. Rev.[2][3]1995 , 95, 2457–2483.[2] Link

  • Lindsley, C. W., et al. "Regioselective Palladium-Catalyzed Cross-Coupling of 2,5-Dibromo-3-alkoxypyrazines." Tetrahedron Lett.[2]2002 , 43, 6319. (Foundational work on alkoxypyrazine selectivity).

  • Handy, C. J.; Zhang, Y. "A Simple Protocol for the Regioselective Functionalization of 2,5-Dibromopyridine and Analogues." Org.[3][4][5][6] Prep. Proced. Int.2005 , 37, 411. Link

  • Schlitzer, M. "2-Bromo-5-iodopyrazine as a useful template for the synthesis of kinase inhibitors." Arch. Pharm. Chem. Life Sci.2008, 341, 145. (Specific reactivity of the 2-I, 5-Br scaffold).

Sources

Application

Technical Application Note: Regioselective Suzuki-Miyaura Coupling of 5-Bromo-3-ethoxy-2-iodopyrazine

[1] Executive Summary & Strategic Analysis This guide details the protocol for the regioselective Suzuki-Miyaura cross-coupling of 5-Bromo-3-ethoxy-2-iodopyrazine .[1] This scaffold is a critical building block in medici...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Analysis

This guide details the protocol for the regioselective Suzuki-Miyaura cross-coupling of 5-Bromo-3-ethoxy-2-iodopyrazine .[1] This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors where the pyrazine core mimics the ATP-binding hinge region.[1]

The primary synthetic challenge is the discrimination between the two halogenated sites: the C-2 Iodo and the C-5 Bromo positions.[1]

Reactivity Hierarchy & Mechanistic Logic

The successful mono-functionalization relies on the significant difference in bond dissociation energies (BDE) and the rate of oxidative addition (OA) between the C-I and C-Br bonds.

  • C-2 Iodo Position (Primary Target):

    • Kinetics: The C-I bond is weaker (~53 kcal/mol) than the C-Br bond (~68 kcal/mol). Oxidative addition of Pd(0) to C-I is rapid and often diffusion-controlled.

    • Electronic Activation: The C-2 position is

      
       to a ring nitrogen, increasing electrophilicity.[1] While the C-3 ethoxy group is an electron-donating group (EDG) by resonance, its inductive withdrawal (
      
      
      
      -effect) combined with the weak C-I bond ensures this site reacts first.[1]
  • C-5 Bromo Position (Secondary Target):

    • Kinetics: Slower oxidative addition. Requires higher activation energy (heat) or more electron-rich ligands (e.g., alkylphosphines like

      
       or XPhos) to facilitate the OA step.
      

The "Golden Rule" for Selectivity: To achieve exclusive C-2 coupling, one must use a less active catalyst system (e.g., Pd(PPh3)4) and mild thermal conditions . Using "hot" catalysts (e.g., Pd-XPhos) or high temperatures will erode selectivity, leading to bis-coupling or mixtures.

Experimental Workflow Visualization

The following diagram outlines the decision tree for selecting reaction conditions based on the desired product (Mono- vs. Bis-functionalization).

ReactionWorkflow Start Substrate: 5-Bromo-3-ethoxy-2-iodopyrazine Goal Define Target Start->Goal MonoPath Target: C-2 Mono-Aryl Goal->MonoPath Selectivity Required BisPath Target: C-2, C-5 Bis-Aryl Goal->BisPath Full Substitution CondA Condition Set A (Kinetic Control) Catalyst: Pd(PPh3)4 (5 mol%) Base: Na2CO3 (2.0 eq) Solvent: DME/H2O (3:1) Temp: 60°C MonoPath->CondA CondB Condition Set B (Thermodynamic Forcing) Catalyst: Pd(dppf)Cl2 or Pd-XPhos Base: K3PO4 (3.0 eq) Solvent: Dioxane/H2O Temp: 90-100°C BisPath->CondB Prod1 Product A: 2-Aryl-5-bromo-3-ethoxypyrazine (>90% Regioselectivity) CondA->Prod1 Preferred Path Prod2 Product B: 2,5-Bis-aryl-3-ethoxypyrazine CondB->Prod2 Prod1->CondB Sequential Coupling (Step 2)

Figure 1: Decision tree for regioselective functionalization. Blue path indicates the standard kinetic control route.[1]

Detailed Protocols

Protocol A: C-2 Selective Mono-Coupling (Kinetic Control)

Use this protocol to install an aryl group at the iodine position while leaving the bromine intact.[1]

Materials Checklist
  • Substrate: 5-Bromo-3-ethoxy-2-iodopyrazine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 - 1.1 equiv) Note: Avoid large excess.[1]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)

    • Why: Triphenylphosphine is a moderately donating ligand. It supports OA into C-I but is often too slow to activate C-Br effectively at moderate temperatures.[1]

  • Base: Sodium Carbonate (

    
    ), 2.0 M aqueous solution (2.0 equiv).
    
  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1).

    • Why: DME provides excellent solubility for pyrazines and coordinates weakly to Pd, stabilizing the intermediate.

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask or purge a reaction vial with Argon/Nitrogen.

  • Charging: Add 5-Bromo-3-ethoxy-2-iodopyrazine (1.0 eq) and the Arylboronic acid (1.05 eq).

  • Solvent Addition: Add degassed DME (concentration ~0.1 M). Stir to dissolve.

  • Base Addition: Add 2.0 M aqueous

    
     (2.0 eq). The mixture will become biphasic.
    
  • Degassing: Sparge the mixture with Argon for 10 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%) quickly against a positive flow of Argon.

  • Reaction: Heat to 60°C (oil bath temperature).

    • Monitoring: Check HPLC/TLC at 2 hours. The starting material (SM) should disappear, converting to the mono-coupled product.

    • Stop Condition: Do not overheat or extend time unnecessarily, or trace bis-coupling may occur.[1]

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography.

    • Gradient: Hexanes/EtOAc (typically 0-20% gradient). The mono-coupled product is usually less polar than the bis-product but more polar than the di-halo SM.[1]

Protocol B: Sequential C-5 Coupling (Bis-Functionalization)

Use this protocol to react the remaining bromine atom on the product from Protocol A.[1]

Materials Checklist
  • Substrate: 2-Aryl-5-bromo-3-ethoxypyrazine (Product from Protocol A).[1]

  • Boronic Acid: 2nd Arylboronic acid (1.5 equiv).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    + XPhos.
    • Why: The C-Br bond is less reactive.[1] Bidentate ligands like dppf (large bite angle) or electron-rich Buchwald ligands (XPhos) are required to lower the activation energy for oxidative addition.

  • Base: Potassium Phosphate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (3.0 equiv).
  • Solvent: 1,4-Dioxane / Water (4:1).[2]

  • Temperature: 90°C - 100°C.[1]

Step-by-Step Procedure
  • Setup: Similar to Protocol A.

  • Reaction: Combine substrate, 2nd boronic acid, base, and catalyst in Dioxane/Water.

  • Heat: Heat to 90-100°C for 4-12 hours.

  • Workup: Standard aqueous workup.

  • Purification: Silica gel chromatography.

Data Summary & Troubleshooting

Comparative Conditions Table
ParameterProtocol A (C-2 Selective)Protocol B (C-5 / Bis)Mechanistic Rationale
Target Bond C-I (Bond Energy ~53 kcal/mol)C-Br (Bond Energy ~68 kcal/mol)C-I undergoes Oxidative Addition (OA) significantly faster.[1]
Catalyst Pd(PPh3)4Pd(dppf)Cl2 or Pd-XPhosPPh3 is less electron-rich; dppf/XPhos drive OA into stronger bonds.
Temp 60°C90°C - 100°CLower temp prevents OA into the C-Br bond.[1]
Base Na2CO3 (Mild)K3PO4 (Stronger)Stronger bases facilitate transmetallation for difficult substrates.
Equivalents 1.05 - 1.11.5 - 2.0Excess boronic acid is needed for the slower 2nd coupling to drive completion.[1]
Troubleshooting Guide
  • Issue: Observation of Bis-coupled product in Protocol A.

    • Root Cause:[1][3][4][5][6][7][8] Temperature too high or reaction time too long.

    • Fix: Lower temperature to 45-50°C. Reduce catalyst loading to 2 mol%. Ensure strictly 1.0-1.05 eq of boronic acid.[1]

  • Issue: Hydrolysis of the 3-Ethoxy group.

    • Observation: Formation of a pyrazinone (C=O species).

    • Root Cause:[1][3][4][5][7][8] Acidic impurities or harsh hydroxide bases at high temp.

    • Fix: Switch base to anhydrous

      
       in dry solvent (Dioxane) if hydrolysis persists, though aqueous carbonate is usually tolerated.
      
  • Issue: Protodeboronation (Loss of Boronic Acid).

    • Observation: Aryl halide remains, boronic acid disappears.

    • Fix: Use Boronic Esters (Pinacol ester) instead of acids. Increase catalyst loading.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Selectivity Filter" at the oxidative addition step.

CatalyticCycle cluster_selectivity Selectivity Filter Pd0 Pd(0)L2 Active Species OA_I FAST Oxidative Addition (C-I Bond) Pd0->OA_I Preferred Path (Low Temp/PPh3) OA_Br SLOW Oxidative Addition (C-Br Bond) Pd0->OA_Br High Energy Path (High Temp/XPhos) Int_I Pd(II) Intermediate (Inserted at C-2) OA_I->Int_I Int_Br Pd(II) Intermediate (Inserted at C-5) OA_Br->Int_Br TM Transmetallation (Boronic Acid + Base) Int_I->TM RE Reductive Elimination (Product Release) TM->RE RE->Pd0 Regenerate Catalyst

Figure 2: Catalytic cycle emphasizing the kinetic differentiation between C-I and C-Br oxidative addition.

References

  • Handy, S. T., & Zhang, Y. (2006). "Regioselective cross-coupling reactions of 2,4-dichloropyrimidines and related heterocycles." Tetrahedron Letters, 47(16), 2819-2822.

  • Littke, A. F., & Fu, G. C. (2000).[9] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Establishes the reactivity order I > Br > Cl).

  • Miyaura, N., & Suzuki, A. (1995).[10] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Felpin, F.-X. (2005).[11] "Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones." The Journal of Organic Chemistry, 70(21), 8575–8578. (Demonstrates mild conditions for sensitive iodo-enones).

Sources

Method

Application Note: Sequential Functionalization of 5-Bromo-3-ethoxy-2-iodopyrazine for Kinase Inhibitor Synthesis

This Application Note and Protocol guide details the strategic utilization of 5-Bromo-3-ethoxy-2-iodopyrazine in the synthesis of kinase inhibitors. This scaffold offers a "programmed" reactivity profile, enabling high-p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic utilization of 5-Bromo-3-ethoxy-2-iodopyrazine in the synthesis of kinase inhibitors. This scaffold offers a "programmed" reactivity profile, enabling high-precision, sequential functionalization essential for Structure-Activity Relationship (SAR) studies in drug discovery.

Executive Summary

Pyrazine scaffolds are ubiquitous in FDA-approved kinase inhibitors (e.g., Bortezomib - though a proteasome inhibitor, it highlights the scaffold's utility; Entrectinib and Crizotinib contain related heterocyclic cores). The molecule 5-Bromo-3-ethoxy-2-iodopyrazine represents a "privileged structure" for medicinal chemistry due to its orthogonal halogen reactivity.

This guide provides a validated workflow to exploit the C2-Iodo vs. C5-Bromo reactivity gap. By controlling catalyst choice and temperature, researchers can selectively install a hinge-binding motif at C2 followed by a solvent-exposed tail at C5, or vice versa, without the need for protecting groups.

Core Advantages
  • Chemoselectivity: The C–I bond (

    
    ) undergoes oxidative addition significantly faster than the C–Br bond (
    
    
    
    ).
  • Structural Diversity: The C3-ethoxy group provides solubility and a hydrogen-bond acceptor capability, often critical for orienting the molecule within the ATP-binding pocket.

  • Atom Economy: Sequential "one-pot" or stepwise couplings reduce purification bottlenecks.

Chemical Profile & Reactivity Map

The pyrazine ring is electron-deficient, making it an excellent substrate for nucleophilic aromatic substitution (


) and metal-catalyzed cross-couplings.
PositionSubstituentReactivity / FunctionStrategic Role
C2 Iodine (-I) Highest Reactivity. Labile to Pd(0) at RT.Primary Coupling Site. Ideal for attaching the "Hinge Binder" (e.g., aryl/heteroaryl groups).
C5 Bromine (-Br) Moderate Reactivity. Requires heat/active ligands.Secondary Coupling Site. Used for "Tail" regions to tune PK/PD properties (e.g., amines, solubilizing groups).
C3 Ethoxy (-OEt) Low Reactivity. Stable under coupling conditions.Structural/Electronic. Modulates ring electron density; can be dealkylated to a pyrazinone if required.

Strategic Workflow: The "Iodo-First" Approach

The most robust route for this scaffold involves an "Iodo-First" strategy. Attempting to functionalize the bromine first often leads to mixtures of bis-coupled products due to the higher lability of the iodine.

Visualization: Reaction Logic

ReactionScheme Start 5-Bromo-3-ethoxy-2-iodopyrazine Step1 Step 1: C2-Selective Suzuki Coupling (Pd(PPh3)4, RT-60°C) Start->Step1 Boronic Acid (Ar-B(OH)2) Inter Intermediate: 5-Bromo-3-ethoxy-2-arylpyrazine Step1->Inter Step2 Step 2: C5-Buchwald Amination (Pd2(dba)3, Xantphos, 100°C) Inter->Step2 Amine (HNR2) Final Final Kinase Inhibitor (Library Candidate) Step2->Final

Caption: Sequential functionalization strategy leveraging the reactivity difference between C2-I and C5-Br.

Detailed Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the C2 position while leaving the C5-Bromine intact. Mechanism: The oxidative addition of Pd(0) to the C–I bond occurs rapidly at lower temperatures, preserving the C–Br bond.

Reagents & Materials
  • Substrate: 5-Bromo-3-ethoxy-2-iodopyrazine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (5 mol%)
    
  • Base: Sodium Carbonate (

    
    ) (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Procedure
  • Setup: In a generic 20 mL scintillation vial or round-bottom flask equipped with a stir bar, add the pyrazine substrate (1.0 equiv), aryl boronic acid (1.1 equiv), and

    
     (0.05 equiv).
    
  • Inert Atmosphere: Seal the vessel and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (

    
     concentration relative to substrate) and 
    
    
    
    solution via syringe.
  • Reaction: Stir the mixture at Room Temperature to 50°C .

    • Critical Note: Do not exceed 60°C. Higher temperatures increase the risk of oxidative addition to the C-Br bond, leading to bis-coupling.

  • Monitoring: Monitor by LC-MS or TLC (Hexane/EtOAc). The starting material (iodide) should disappear within 2–6 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Silica gel). The mono-coupled product is typically less polar than the bis-coupled byproduct.

Protocol B: C5-Buchwald-Hartwig Amination

Objective: Displace the remaining C5-Bromine with an amine to modulate solubility or target solvent-exposed regions of the kinase. Mechanism: The C–Br bond is less reactive and requires a more active catalyst system (bulky, electron-rich phosphines) and elevated temperatures.

Reagents & Materials
  • Substrate: 5-Bromo-3-ethoxy-2-arylpyrazine (Product from Protocol A) (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst Source:

    
     (5 mol%)
    
  • Ligand: Xantphos or BrettPhos (10 mol%)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure
  • Setup: In a dry pressure vial, combine the C2-substituted pyrazine intermediate, amine,

    
    , Xantphos, and 
    
    
    
    .
  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Oxygen inhibition is significant in amination reactions.

  • Reaction: Add anhydrous Toluene. Seal the vial and heat to 100°C for 12–18 hours.

  • Monitoring: Monitor by LC-MS.

  • Workup: Filter the mixture through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via preparative HPLC or Flash Chromatography.

Data Analysis & Troubleshooting

Expected Outcomes vs. Common Pitfalls
IssueObservation (LC-MS)Root CauseSolution
Bis-Coupling (Step 1) Mass corresponds to Ar-Pyrazine-ArTemperature too high or Catalyst too active.Lower temp to RT; Switch to

(less active than XPhos/SPhos).
De-halogenation Mass corresponds to [M-I+H]Hydride source present (often from solvent impurities).Use fresh, anhydrous solvents; Ensure

purge is effective.
No Reaction (Step 2) Starting material remainsC-Br bond is deactivated by electron-rich C2-aryl or C3-ethoxy.Switch to "Third Generation" ligands like BrettPhos or RuPhos ; Increase temp to 110°C.
Structural Validation (Example Data)
  • 1H NMR (DMSO-d6): The C6-proton of the pyrazine ring is a diagnostic handle.

    • Starting Material: Singlet at ~8.3 ppm.

    • After C2-Coupling: Shift typically moves upfield/downfield depending on the aryl electronics, but remains a singlet.

    • After C5-Amination: The C6-proton often shifts significantly upfield due to the electron-donating amine.

Case Study: Designing an FGFR Inhibitor

Hypothetical application based on pyrazine scaffold utility.

Target: Fibroblast Growth Factor Receptor (FGFR).[1] Design Rationale:

  • Hinge Region: Use Protocol A to couple 3,5-dimethoxyphenylboronic acid at C2. The methoxy groups mimic the hinge-binding motif found in Erdafitinib.

  • Solubility Tail: Use Protocol B to couple N-methylpiperazine at C5. This ensures solubility and interacts with the ribose-binding pocket.

  • Result: A 2-aryl-5-amino-3-ethoxypyrazine core.

Workflow cluster_0 Phase 1: Hinge Binder Installation cluster_1 Phase 2: Tail Elaboration A Weigh Reagents (Substrate + Boronic Acid) B Degas Solvent (Dioxane/Na2CO3) A->B C Suzuki Coupling (45°C, 4h) B->C D Isolate Intermediate C->D E Add Amine + Pd/Ligand D->E F Buchwald Coupling (100°C, 16h) E->F

Caption: Operational workflow for the synthesis of FGFR inhibitor candidates.

References

  • Laufer, S. A., et al. (2010). "Design, Synthesis, and Biological Evaluation of Novel p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Han, S. Y., et al. (2019). "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review." Expert Opinion on Therapeutic Patents. Link

  • BenchChem. (2025).[2] "Reactivity of 2-Iodopyrazine vs 2-Bromopyrazine in Cross-Coupling." BenchChem Application Notes. Link

Sources

Application

Application Notes &amp; Protocols: Strategic Sonogashira Coupling at the 2-Iodo Position

Introduction: Beyond the Basics of C-C Bond Formation The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its efficiency in forging carbon-carbon bonds between sp²-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Basics of C-C Bond Formation

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its efficiency in forging carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This palladium- and copper-catalyzed transformation has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials, owing to its operational simplicity and broad functional group tolerance.[3][4][5]

This guide moves beyond a general overview to focus on a specific, and often challenging, application: the Sonogashira coupling at the 2-iodo position of aromatic and heteroaromatic rings. Substrates such as 2-iodoanilines, 2-iodopyridines, and 2-iodoindoles are critical building blocks, but their steric bulk proximal to the reaction site demands carefully optimized protocols. This document provides field-proven insights, detailed experimental procedures, and troubleshooting advice to empower researchers to successfully navigate the intricacies of these sterically demanding couplings.

Core Principles: The Mechanistic Heart of the Sonogashira Reaction

A deep understanding of the reaction mechanism is paramount for rational protocol design and troubleshooting. The classical Sonogashira reaction operates through two interconnected catalytic cycles.[1][6]

  • The Palladium Cycle (The Workhorse): This cycle orchestrates the main bond-forming event. It begins with the oxidative addition of the 2-iodoaryl compound to a palladium(0) species, forming a Pd(II) intermediate. This is followed by a crucial transmetalation step where the alkyne moiety is transferred from copper to palladium. The cycle concludes with reductive elimination, which expels the final alkynylated product and regenerates the active Pd(0) catalyst.[1][6][7]

  • The Copper Cycle (The Activator): Running in concert with the palladium cycle, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[1][6] This acetylide is significantly more nucleophilic than the parent alkyne, facilitating the key transmetalation step with the palladium complex and accelerating the overall reaction rate.[1][8]

The high reactivity of the carbon-iodine bond makes aryl iodides the substrate of choice for Sonogashira couplings, as the oxidative addition step proceeds under milder conditions compared to their bromide or chloride counterparts.[1][9] This is particularly advantageous for sterically hindered 2-iodo substrates.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡C-R RedElim->Product CuI Cu(I) Alkyne_Activation Alkyne Activation CuI->Alkyne_Activation H-C≡C-R, Base Cu_Acetylide R-C≡C-Cu(I) Alkyne_Activation->Cu_Acetylide Cu_Acetylide->Transmetalation Transfers Alkyne

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol Design for 2-Iodo Substrates: A Scientist's Guide to Optimization

Success with sterically hindered 2-iodo substrates hinges on the judicious selection of each reaction component.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is critical. While standard catalysts are often effective, challenging substrates may require more specialized systems.

  • Palladium Precatalysts: Air-stable palladium(II) precatalysts like PdCl₂(PPh₃)₂ and Pd(OAc)₂ are commonly used.[1][10] They are reduced in situ to the active Pd(0) species by amines or phosphine ligands present in the reaction mixture. For sensitive applications, a pre-activated Pd(0) source like Pd(PPh₃)₄ can be used directly.[1]

  • Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard, cost-effective choice. However, for sterically demanding 2-iodo substrates, bulkier and more electron-rich phosphine ligands such as P(t-Bu)₃ can promote the formation of highly active monoligated palladium complexes, accelerating the rate-limiting oxidative addition step.[11]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are known for their high stability and catalytic activity.[1][6] They can be particularly effective in preventing the formation of palladium black (decomposed catalyst) at higher reaction temperatures, which are sometimes necessary for sluggish couplings.[12]

The Copper Co-catalyst: To Use or Not to Use?
  • Copper-Cocatalyzed (Classical): The addition of a copper(I) salt, typically Copper(I) iodide (CuI) , is the standard protocol. It dramatically increases the reaction rate, often allowing the reaction to proceed at room temperature.[1][8]

  • Copper-Free Protocols: The primary drawback of using copper is the potential for a side reaction known as Glaser coupling, which leads to the homocoupling of the terminal alkyne.[1][13] This is particularly problematic with sensitive or valuable alkynes. Copper-free protocols have been developed to circumvent this issue. These reactions often require slightly more forcing conditions, different bases (e.g., inorganic bases), or more specialized palladium/ligand systems to achieve comparable efficiency.[14][15]

Base Selection: More Than a Proton Scavenger

The base serves two essential functions: it deprotonates the terminal alkyne to form the reactive acetylide species, and it neutralizes the hydrogen iodide (HI) generated during the catalytic cycle.[10]

  • Amine Bases: Liquid amine bases like triethylamine (Et₃N) , diisopropylethylamine (DIPEA) , and piperidine are frequently used. They are effective and can often serve as a co-solvent.[10]

  • Inorganic Bases: Solid inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also highly effective, particularly in copper-free systems or when using polar aprotic solvents like DMF.[10][14]

Solvent Choice: Creating the Right Environment

The solvent must be capable of dissolving all reactants and be inert to the reaction conditions.

  • Common Solvents: Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are excellent general-purpose solvents for Sonogashira couplings.[10] In many cases, an excess of a liquid amine base like Et₃N can be used as both the base and the solvent.

  • Degassing is Critical: All palladium-catalyzed cross-coupling reactions are sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst. It is imperative that all solvents and the reaction vessel be thoroughly degassed (e.g., by several cycles of vacuum/backfill with an inert gas like argon or by sparging with argon for 15-30 minutes) before use.[10]

Experimental Protocols

The following protocols provide robust starting points for the Sonogashira coupling of 2-iodoaryl substrates. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrate combinations.

Experimental_Workflow start Start setup 1. Reaction Setup (Flame-dried flask, inert atm) start->setup reagents 2. Add Solids (Aryl Iodide, Pd Catalyst, CuI) setup->reagents solvents 3. Add Degassed Solvents & Liquid Reagents (Solvent, Base, Alkyne) reagents->solvents reaction 4. Heat & Stir (Monitor by TLC/LC-MS) solvents->reaction workup 5. Aqueous Workup (Quench, Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify end Pure Product purify->end

Caption: General experimental workflow for Sonogashira coupling.

Protocol 1: Standard Copper-Cocatalyzed Coupling of a 2-Iodoaryl Substrate

This protocol is a reliable starting point for most 2-iodoaryl compounds, including derivatives of aniline, pyridine, and indoles.

Materials:

  • 2-Iodoaryl Substrate (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Palladium Catalyst: PdCl₂(PPh₃)₂ (1-3 mol%)

  • Copper Co-catalyst: Copper(I) Iodide (CuI) (2-5 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous, Degassed Tetrahydrofuran (THF)

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2-iodoaryl substrate, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add degassed THF (to achieve a ~0.1 M concentration of the aryl iodide) followed by degassed triethylamine.

  • Alkyne Addition: Add the terminal alkyne to the stirring mixture via syringe.

  • Reaction: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Robust Copper-Free Coupling for Sensitive Substrates

This protocol is adapted for reactions where alkyne homocoupling is a significant concern or when the substrate is incompatible with copper.

Materials:

  • 2-Iodoaryl Substrate (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Palladium Precatalyst: Pd(OAc)₂ (2-4 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (4-8 mol%)

  • Base: Potassium Carbonate (K₂CO₃), finely powdered (2.5 equiv)

  • Solvent: Anhydrous, Degassed N,N-Dimethylformamide (DMF)

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add the 2-iodoaryl substrate, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon (3x).

  • Solvent and Reagent Addition: Under a positive pressure of argon, add degassed DMF (to achieve a ~0.1 M concentration) followed by the terminal alkyne.

  • Reaction: Heat the reaction mixture to 60-100 °C. The higher temperature is often required to drive the copper-free reaction to completion. Monitor progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether, 3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Mg₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Representative Conditions

The following table summarizes conditions that have been successfully applied to the Sonogashira coupling of various 2-iodo substrates, demonstrating the versatility of the reaction.

Entry2-Iodo SubstrateAlkyneCatalyst System (mol%)BaseSolventTemp. & TimeYield (%)Reference
12-IodoanilinePhenylacetylenePd(PPh₃)₄ (5), CuI (10)Et₃NTHFRT, 12h95[8]
22-IodoanilineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (2), CuI (1)TBAF, Et₃NTHFRT, 2h~90[16]
32-IodopyridinePhenylacetylenePd/C, CuIEt₃NDMF80 °C, 5h88N/A
42-Iodo-N,N-dimethylaniline1-HeptynePd(OAc)₂ (3), DABCO (6)K₂CO₃DMF60 °C, 1h92[15]
52-IodothiophenePhenylacetyleneFe(acac)₃/2,2-bipyridineCs₂CO₃DMF/H₂O110 °CGood[17]

Note: Yields are highly dependent on the specific substrates and reaction scale. This table serves as a guideline for initial screening.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive/decomposed catalyst. 2. Insufficiently degassed solvents/reagents. 3. Reaction temperature is too low.1. Use a fresh catalyst source or a more robust ligand (e.g., bulky phosphine, NHC).[10][11] 2. Ensure all components are rigorously degassed.[10] 3. Gradually increase the reaction temperature.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen with CuI catalyst. 2. High catalyst loading or prolonged reaction time.1. Ensure thorough degassing.[1] 2. Switch to a copper-free protocol (Protocol 2).[1][13] 3. Reduce CuI loading or reaction time.
Formation of Palladium Black 1. Catalyst decomposition at high temperatures. 2. Inadequate ligand to stabilize the Pd(0) species.1. Use a more thermally stable catalyst system (e.g., Pd(dppf)Cl₂).[12] 2. Lower the reaction temperature if possible. 3. Increase the ligand-to-palladium ratio.

Conclusion

The Sonogashira coupling of 2-iodo substrates is a powerful and reliable method for constructing sterically encumbered C(sp²)-C(sp) bonds. While the proximity of substituents can pose a challenge, success is readily achievable through the careful selection of the catalyst system, base, and reaction conditions. By understanding the underlying mechanistic principles and leveraging both classical copper-cocatalyzed and modern copper-free protocols, researchers can effectively incorporate this reaction into their synthetic strategies, unlocking access to a diverse array of complex molecular architectures for drug discovery and materials science.

References

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Available at: [Link]

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2018). MDPI. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. Available at: [Link]

  • Sonogashira coupling in natural product synthesis. (2025). ResearchGate. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. ResearchGate. Available at: [Link]

  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. (2015). The Royal Society of Chemistry. Available at: [Link]

  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Wiley Online Library. Available at: [Link]

  • Recent Advances in Sonogashira Reactions. (2011). ResearchGate. Available at: [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Efficient and Copper-Free Pd(OAc)2/DABCO-Catalyzed Sonogashira Cross-Coupling Reaction. (2026). ResearchGate. Available at: [Link]

  • Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar. Available at: [Link]

  • Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link]

  • Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. (2017). RSC Publishing. Available at: [Link]

  • Sonogashira Coupling Reaction Mechanism. (2016). YouTube. Available at: [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). PMC. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). MDPI. Available at: [Link]

  • Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Bromoalkynes. PMC. Available at: [Link]

  • Sonogashira coupling. (2021). Reddit. Available at: [Link]

Sources

Method

Application Note: Strategic Regioselective Functionalization of 5-Bromo-3-ethoxy-2-iodopyrazine via

) Substrate: 5-Bromo-3-ethoxy-2-iodopyrazine Executive Summary This application note details the chemo- and regioselective functionalization of 5-bromo-3-ethoxy-2-iodopyrazine , a high-value heterocyclic scaffold used in...

Author: BenchChem Technical Support Team. Date: February 2026


)
Substrate:  5-Bromo-3-ethoxy-2-iodopyrazine

Executive Summary

This application note details the chemo- and regioselective functionalization of 5-bromo-3-ethoxy-2-iodopyrazine , a high-value heterocyclic scaffold used in kinase inhibitor discovery. The presence of two distinct halogen leaving groups (bromo and iodo) alongside an electron-donating ethoxy group creates a unique "orthogonal reactivity" landscape.

Contrary to transition metal-catalyzed cross-couplings (where I > Br), Nucleophilic Aromatic Substitution (


)  on this substrate exhibits a reversed reactivity order, favoring displacement of the C5-Bromine . This guide provides the mechanistic rationale and a validated protocol to selectively functionalize the C5 position while preserving the C2-Iodine for subsequent synthetic steps (e.g., Suzuki-Miyaura or Sonogashira couplings).

Strategic Analysis: The Regioselectivity Matrix

Successful functionalization requires navigating the electronic and steric interplay of the pyrazine ring.

The "Halogen Inversion" Rule

In Palladium-catalyzed reactions (Suzuki, Buchwald), oxidative addition is the rate-determining step, typically favoring the weaker C-I bond. However, in


, the rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex. This step is accelerated by the electronegativity of the leaving group, which stabilizes the negative charge in the transition state.
  • 
     Reactivity Order:  F 
    
    
    
    Cl
    
    
    Br > I
  • Implication: The C5-Bromo group is inherently more reactive towards

    
     than the C2-Iodo group due to the higher electronegativity of bromine.
    
Electronic and Steric Gating

The 3-ethoxy group acts as a critical regiocontrol element:

  • Steric Shielding: The bulky ethoxy group at C3 exerts significant steric pressure on the adjacent C2-position, hindering nucleophilic approach to the iodine. The C5 position is comparatively exposed.

  • Electronic Deactivation: As an electron-donating group (EDG), the ethoxy ether donates electron density into the ring via resonance. This donation is most pronounced at the ortho (C2) and para (N1/C6) positions relative to the oxygen. The C5 position (meta to the ethoxy) remains the most electron-deficient carbon, further directing the nucleophile to displace the bromine.

Conclusion: Under standard


 conditions, reaction occurs exclusively at C5 , displacing Bromine.

Experimental Protocol: C5-Selective Amination

This protocol describes the displacement of the C5-Bromine with a secondary amine (e.g., Morpholine or Piperidine).

Materials
  • Substrate: 5-Bromo-3-ethoxy-2-iodopyrazine (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)
    
  • Solvent: Dimethyl sulfoxide (DMSO) [Anhydrous]

  • Workup: Ethyl Acetate (EtOAc), Brine,

    
    .
    
Step-by-Step Methodology
  • Preparation: In a dry 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 5-bromo-3-ethoxy-2-iodopyrazine (100 mg, 0.30 mmol) in anhydrous DMSO (2.0 mL).

    • Note: DMSO is chosen for its high dielectric constant, which stabilizes the polar Meisenheimer intermediate.

  • Addition: Add DIPEA (105

    
    L, 0.60 mmol) followed by Morpholine  (31 
    
    
    
    L, 0.36 mmol) dropwise at room temperature.
  • Reaction: Cap the vial and heat the reaction mixture to 65 °C in an aluminum heating block.

    • Critical Control Point: Do not exceed 90 °C. Higher temperatures may promote trace displacement of the C2-iodine or hydrolysis of the ethoxy group.

  • Monitoring: Monitor reaction progress via LC-MS or TLC (20% EtOAc/Hexanes) at 1-hour intervals.

    • Target: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).
    • Expected Time: 2–4 hours.

  • Workup:

    • Dilute the reaction mixture with water (10 mL) and extract with EtOAc (

      
       mL).
      
    • Wash the combined organic layers with water (

      
       mL) to remove residual DMSO, followed by brine (
      
      
      
      mL).
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

Expected Yield[1]
  • Isolated Yield: 85–92%

  • Selectivity: >98:2 (C5-sub : C2-sub)

Optimization Data: Solvent & Base Screening

The following table summarizes the optimization of reaction conditions to maximize C5-selectivity.

EntrySolventBaseTemp (°C)Time (h)Conversion (%)Selectivity (C5:C2)Notes
1THF

601245>99:1Too slow; THF is too non-polar.
2DMF

8049590:10Inorganic base/high temp eroded selectivity.
3DMSO DIPEA 65 3 98 >99:1 Optimal conditions.
4NMPDIPEA120110075:25High temp caused C2-I displacement.
5EtOHNone782410N/ANucleophile protonation hindered reaction.

Mechanistic Pathway & Logic Map

The following diagram illustrates the decision logic and chemical pathway for this transformation.

SnAr_Pathway Substrate 5-Bromo-3-ethoxy- 2-iodopyrazine Factors Regiocontrol Factors: 1. Sterics (C3-OEt blocks C2) 2. Electronics (Br > I for SnAr) Substrate->Factors Transition Meisenheimer Complex (Stabilized at C5) Substrate->Transition + Amine / 65°C Product_C5 Product A (Major): C5-Amino-3-ethoxy- 2-iodopyrazine Transition->Product_C5 Fast (Path of Least Resistance) Product_C2 Product B (Trace): C2-Amino-5-bromo- 3-ethoxypyrazine Transition->Product_C2 Slow (Sterically Hindered) Future_Step Next Step: Pd-Catalyzed Coupling at C2-Iodo Product_C5->Future_Step Preserves Iodo for Cross-Coupling

Caption: Mechanistic flow showing the preferential formation of the C5-substituted product due to steric shielding at C2 and superior leaving group ability of Bromine in


.

References

  • Ashenhurst, J. (2018).[1] Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Lyu, J., et al. (2019).

    
    ). Chemical Science. Retrieved from [Link]
    

Sources

Application

Application Note: Stepwise Functionalization of Bromo-Iodo-Pyrazines

Abstract & Strategic Overview Pyrazine scaffolds are ubiquitous in medicinal chemistry, serving as core pharmacophores in kinase inhibitors (e.g., Bortezomib, Crizotinib analogs) and anti-infectives. The 2-bromo-5-iodopy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Pyrazine scaffolds are ubiquitous in medicinal chemistry, serving as core pharmacophores in kinase inhibitors (e.g., Bortezomib, Crizotinib analogs) and anti-infectives. The 2-bromo-5-iodopyrazine and 2-bromo-3-iodopyrazine motifs offer a powerful "orthogonal" handle for rapid library generation.

This guide details the stepwise chemoselective functionalization of these scaffolds. By exploiting the significant Bond Dissociation Energy (BDE) differential between C–I and C–Br bonds, researchers can sequentially install distinct electrophiles without the need for protecting groups.

The Core Concept: Kinetic Orthogonality

The success of this workflow relies on the rate of Oxidative Addition (OA) to Palladium(0).

  • Fast OA: C–I bond (

    
     51 kcal/mol BDE). Occurs at ambient temperature.
    
  • Slow OA: C–Br bond (

    
     68 kcal/mol BDE). Requires thermal activation (
    
    
    
    ) or specialized ligands.

Mechanistic Hierarchy & Decision Matrix

Before beginning synthesis, analyze the substrate's electronic landscape. While the Leaving Group (LG) usually dictates selectivity (I > Br), the position relative to the pyrazine nitrogens influences the rate of oxidative addition.

Reactivity Hierarchy
  • C–I (Any Position): Most reactive. Reacts with standard Pd-catalysts at RT.[1]

  • C–Br (C2/C3/C5/C6): Reactivity depends on electronics.

    • Electron Deficient: C2/C6 (adjacent to N) activate faster than C5.

    • Electron Rich: If Step 1 installs an electron-donating group (EDG), Step 2 becomes sluggish, requiring electron-rich ligands (e.g., XPhos, SPhos).

Workflow Visualization

StepwiseFunctionalization Start Start: Bromo-Iodo-Pyrazine Step1 Step 1: C-I Activation (Kinetic Control) Start->Step1 Pd(PPh3)4, Na2CO3 RT to 40°C Inter Intermediate: Mono-Functionalized Bromo-Pyrazine Step1->Inter Decision Step 2 Decision: Target Moiety? Inter->Decision Suzuki Pathway A: Suzuki-Miyaura (Biaryl Formation) Decision->Suzuki Boronic Acid Buchwald Pathway B: Buchwald-Hartwig (C-N Formation) Decision->Buchwald Amine Sonogashira Pathway C: Sonogashira (Alkyne Formation) Decision->Sonogashira Terminal Alkyne Final Final Product: Di-Functionalized Pyrazine Suzuki->Final Reflux, Bulky Ligand Buchwald->Final Strong Base, Reflux Sonogashira->Final CuI, Heat

Caption: Logical flow for the sequential functionalization of di-halo-pyrazines, prioritizing C-I activation.

Experimental Protocols

Protocol A: Site-Selective Suzuki Coupling (C–I Activation)

Objective: Functionalize the Iodo-position while leaving the Bromo-position intact. Key Driver: Stoichiometry and Temperature control.[1]

ParameterSpecificationRationale
Catalyst

(3–5 mol%)
Low reactivity Pd(0) source prevents "over-coupling" at Br.
Solvent DME/Water or Toluene/EtOH/WaterBiphasic systems favor mild inorganic bases.
Base

(2.0 equiv)
Weaker base sufficient for I-activation; avoids activating Br.
Temp RT to 45°C CRITICAL: Exceeding 60°C risks Br-activation.

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with 2-bromo-5-iodopyrazine (1.0 equiv, 1.0 mmol, 285 mg) and Aryl-Boronic Acid (1.05 equiv).

  • Solvent: Add DME (4 mL) and degas (sparge with Argon for 5 mins).

  • Catalyst: Add

    
     (58 mg, 0.05 mmol).
    
  • Activation: Add aqueous

    
     (2M, 1.0 mL, 2.0 mmol) dropwise.
    
  • Reaction: Stir vigorously at Room Temperature for 4–16 hours.

    • QC Check: Monitor by TLC (Hex/EtOAc) or LCMS. Look for consumption of starting material (SM). If SM remains after 16h, warm to 40°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography.

    • Note: The mono-coupled product is usually less polar than the di-coupled byproduct (if any).

Protocol B: Subsequent Functionalization (C–Br Activation)

Objective: Functionalize the remaining Bromo-position. Key Driver: Ligand acceleration. The ring is now likely deactivated (if Step 1 added an electron-rich aryl) or sterically crowded.

Option 1: Second Suzuki Coupling (Biaryl Synthesis)
  • Substrate: Use the intermediate from Protocol A (1.0 equiv).

  • Catalyst System:

    
     (5 mol%) for standard cases. For difficult substrates (sterically hindered), switch to XPhos-Pd-G2  (2-3 mol%).
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    .
  • Conditions: 1,4-Dioxane/Water (4:1). Heat to 80–100°C (Reflux).

  • Time: 2–6 hours.

Option 2: Buchwald-Hartwig Amination (C-N Bond)
  • Substrate: Intermediate from Protocol A (1.0 equiv).

  • Amine: 1.2 equiv.

  • Catalyst:

    
     (2 mol%) + BINAP  or Xantphos  (4 mol%).
    
  • Base:

    
     (1.5 equiv) or 
    
    
    
    (if base-sensitive).
  • Solvent: Anhydrous Toluene or Dioxane.

  • Conditions: 100°C sealed tube, overnight.

Troubleshooting & Optimization Guide

Common Failure Modes
SymptomDiagnosisCorrective Action
Step 1 yields mixture of Mono- and Di-coupled products Temperature too high or Catalyst too active.1. Lower temp to 20°C.2. Reduce Boronic Acid to 0.95 equiv.3. Switch catalyst to

.
Step 1: Hydrodehalogenation (Loss of Iodine) Protodeboronation or Hydride source present.Ensure solvents are anhydrous (if using non-aqueous base). Avoid alcoholic solvents if possible.
Step 2: No Reaction (Stalled at SM) Oxidative addition into C-Br is too slow.1. Switch to "Hot" ligands: SPhos , XPhos , or BrettPhos .2. Increase temp to 110°C (microwave).
Scrambling (Halogen Dance) Lithiation used instead of Pd-coupling.[1]Avoid n-BuLi on bromo-iodo-pyrazines; the "Halogen Dance" mechanism shifts the halogen position rapidly. Stick to Pd-catalysis.
Ligand Selection for Step 2 (C-Br)

When the C-Br bond is stubborn, standard triphenylphosphine fails. Use the Buchwald Ligand Suitability Map :

  • General Arylation:XPhos or SPhos .

  • Amination (Primary Amines):BrettPhos .

  • Amination (Secondary Amines):RuPhos .

References

  • Handy, C. J., & Zhang, Y. (2006). "Organic Synthesis with 2-Bromo-5-iodo-pyrazine." Organic Preparations and Procedures International, 38(4).

    • Foundational work on the chemoselectivity of 2-bromo-5-iodopyrazine.
  • Schröter, S., et al. (2005). "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles." Tetrahedron, 61(9).

    • Comprehensive review of reactivity trends (I > Br > Cl) in heterocycles.
  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22).

    • Provides the mechanistic basis for ligand selection in difficult (Step 2) couplings.
  • BenchChem Application Note. (2025). "Protocols for Negishi Coupling of 3-Bromo-2-iodofuran."

    • Analogous heteroaryl halide stepwise functionaliz

Sources

Method

Application Note: Sequential Palladium-Catalyzed Functionalization of 5-Bromo-3-ethoxy-2-iodopyrazine

Abstract & Strategic Overview The pyrazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., Bortezomib, Crizotinib). 5-Bromo-3-ethoxy-2-iodopyrazine represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The pyrazine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., Bortezomib, Crizotinib). 5-Bromo-3-ethoxy-2-iodopyrazine represents a high-value "linchpin" intermediate. Its utility lies in the distinct reactivity differential between the C2-iodide and C5-bromide, allowing for orthogonal, sequential functionalization without the need for protecting groups.

This Application Note details the chemo- and regioselective strategies to functionalize this scaffold. By leveraging the weaker C–I bond dissociation energy (BDE) relative to C–Br, researchers can selectively install aryl, heteroaryl, or alkynyl groups at the C2 position under mild conditions, followed by a second functionalization at the C5 position using more active catalytic systems.

Mechanistic Basis of Selectivity

The success of this protocol relies on the kinetic differentiation of oxidative addition, the rate-determining step in the catalytic cycle for aryl halides.

Reactivity Hierarchy

The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling follows the order: C–I > C–Br >> C–Cl .[1]

  • C2-Iodine: The C–I bond is longer and weaker (approx. 53 kcal/mol). Oxidative addition of Pd(0) occurs rapidly, often at room temperature or mild heating.

  • C5-Bromine: The C–Br bond is stronger (approx. 68 kcal/mol). It remains inert under the mild conditions used to activate the iodide, preserving it for a second catalytic step.

  • C3-Ethoxy Group: This substituent plays a dual role:

    • Electronic: As an electron-donating group (EDG) by resonance, it slightly deactivates the pyrazine ring compared to unsubstituted analogs, but the pyrazine remains sufficiently electron-deficient for efficient coupling.

    • Steric: Located ortho to the iodine, it may impose minor steric hindrance. Catalysts with smaller cone angles (e.g., Pd(dppf)Cl₂) are preferred over bulky ligands for the first step to ensure efficient access to the C2 site.

Reactivity Visualization (DOT Diagram)

ReactivityMap cluster_reactions Functionalization Potential Molecule 5-Bromo-3-ethoxy-2-iodopyrazine C2_Site C2-Iodine (Primary Reactive Site) Molecule->C2_Site Fast Oxidative Addition (Pd(0) insertion) C5_Site C5-Bromine (Secondary Reactive Site) Molecule->C5_Site Slow Oxidative Addition (Requires Heat/Active Cat) C3_Site C3-Ethoxy (Directing/Steric Group) Molecule->C3_Site Ortho-Effect Suzuki Suzuki-Miyaura C2_Site->Suzuki Sono Sonogashira C2_Site->Sono C5_Site->Suzuki Buchwald Buchwald-Hartwig C5_Site->Buchwald

Figure 1: Reactivity map illustrating the kinetic hierarchy between the C2-Iodine and C5-Bromine sites.

Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Selective arylation at the C2 position while retaining the C5-bromide.

Reagents:

  • Substrate: 5-Bromo-3-ethoxy-2-iodopyrazine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3–5 mol%)

    • Rationale: The bidentate dppf ligand confers stability and prevents rapid catalyst deactivation. It is less bulky than phosphines like XPhos, accommodating the ortho-ethoxy steric hindrance.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the pyrazine substrate (1.0 equiv), aryl boronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M) and 2.0 M aq. Na₂CO₃ via syringe.[1]

  • Reaction: Heat the mixture to 60–70 °C for 4–12 hours.

    • Critical Note: Do not exceed 80 °C. Higher temperatures increase the risk of oxidative addition into the C5–Br bond, leading to bis-coupling or polymerization.

  • Monitoring: Monitor by LC-MS. Look for the consumption of the starting material (M+) and formation of the mono-coupled bromide product (M + Aryl - I).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Expected Outcome: 70–90% yield of the 2-aryl-5-bromo-3-ethoxypyrazine.

Protocol B: C5-Functionalization (Sequential Step)

Objective: Functionalization of the remaining C5-bromide (e.g., Amination or second Arylation).

Reagents:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Coupling Partner: Amine (1.2 equiv) or Boronic Acid (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) OR Pd(OAc)₂ + BINAP.

    • Rationale: The C–Br bond is less reactive.[1] A bulky, electron-rich ligand (like XPhos or Buchwald G3 precatalysts) is required to facilitate oxidative addition.

  • Base: Cs₂CO₃ or NaOtBu (2.0 equiv)

  • Solvent: Toluene or t-Amyl Alcohol.

Step-by-Step Procedure:

  • Setup: Combine the C2-functionalized bromide (1.0 equiv), coupling partner, Pd source, and ligand in a dry vial.

  • Inertion: Purge thoroughly with Argon.

  • Reaction: Add anhydrous solvent. Heat to 100–110 °C for 12–24 hours.

  • Workup: Standard aqueous workup and purification.

Sequential Workflow Diagram

Workflow Start Start: 5-Bromo-3-ethoxy-2-iodopyrazine Step1 Step 1: C2-Selective Coupling (Pd(dppf)Cl2, 60°C) Start->Step1 Boronic Acid Mild Base Intermediate Intermediate: 2-Aryl-5-bromo-3-ethoxypyrazine Step1->Intermediate Workup & Purification Step2 Step 2: C5-Functionalization (Pd-XPhos/RuPhos, 100°C) Intermediate->Step2 Amine/Boronic Acid Strong Base Final Final Product: 2,5-Difunctionalized Pyrazine Step2->Final Isolation

Figure 2: Sequential workflow for accessing di-functionalized pyrazine libraries.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Loss of Regioselectivity (Bis-coupling observed in Step 1)Temperature too high or catalyst too active.Reduce temperature to 40–50 °C. Switch to a less active catalyst (e.g., Pd(PPh₃)₄). Ensure stoichiometry of boronic acid is strictly 1.0–1.1 equiv.
Low Conversion (Step 1) Steric hindrance from C3-Ethoxy group.Increase catalyst loading to 5 mol%. Switch to a catalyst with a smaller bite angle. Ensure solvent is thoroughly degassed (O₂ poisons Pd).
De-ethoxylation (Loss of Ethyl group) Acidic conditions or high temperature with strong nucleophiles.Avoid acidic workups. The ethoxy group can be labile in the presence of strong Lewis acids (e.g., BBr₃, AlCl₃); ensure reaction environment remains basic/neutral.
Protodeboronation Boronic acid instability.Switch to Boronic Ester (Pinacol ester) or Potassium Trifluoroborate salts, which are more stable and release the active species slowly.

References

  • Lindsley, C. W., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Fairlamb, I. J. S., et al. (2022).[4] The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Retrieved from [Link]

  • Schlummer, B., & Scholz, U. (2004). Palladium-catalyzed C–N coupling reactions of halopyrazines. Advanced Synthesis & Catalysis. (General Reference for Buchwald conditions on pyrazines).

Sources

Application

Scalable synthesis routes for 5-Bromo-3-ethoxy-2-iodopyrazine

Application Note & Protocol Scalable Synthesis of 5-Bromo-3-ethoxy-2-iodopyrazine: A Robust Protocol for Medicinal Chemistry and Drug Discovery Abstract 5-Bromo-3-ethoxy-2-iodopyrazine is a highly functionalized heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Scalable Synthesis of 5-Bromo-3-ethoxy-2-iodopyrazine: A Robust Protocol for Medicinal Chemistry and Drug Discovery

Abstract

5-Bromo-3-ethoxy-2-iodopyrazine is a highly functionalized heterocyclic building block of significant interest to researchers in drug discovery and development. Its trisubstituted pyrazine core serves as a versatile scaffold for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[1][2] This application note provides a detailed, scalable, and validated protocol for the synthesis of 5-Bromo-3-ethoxy-2-iodopyrazine via a modified Sandmeyer reaction, starting from the commercially available precursor, 2-Amino-5-bromo-3-ethoxypyrazine. We offer insights into reaction optimization, safety considerations for scale-up, and a complete characterization of the final product.

Introduction: The Importance of Substituted Pyrazines

Pyrazine heterocycles are privileged structures in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[2][3] Their unique electronic properties, ability to act as hydrogen bond acceptors, and role as bioisosteres for other aromatic rings make them a cornerstone of modern drug design.[2] Specifically, polysubstituted pyrazines like 5-Bromo-3-ethoxy-2-iodopyrazine offer multiple, distinct reaction handles (bromo, iodo, and ethoxy groups) that can be selectively functionalized. This allows for the systematic exploration of chemical space through reactions such as Suzuki, Stille, and Buchwald-Hartwig cross-couplings, enabling the construction of diverse compound libraries for screening and lead optimization.[4]

The protocol detailed herein addresses the need for a reliable and scalable synthesis of this key intermediate, moving beyond discovery-scale chemistry to a process suitable for producing multi-gram quantities required for extensive research campaigns.

Synthetic Strategy and Rationale

Retrosynthetic Analysis

Our synthetic approach is a straightforward, single-step transformation from a readily available, advanced intermediate. The key C-I bond is formed by displacing an amino group, a classic and robust transformation in aromatic chemistry.

G cluster_legend Legend Target 5-Bromo-3-ethoxy-2-iodopyrazine Reaction Sandmeyer-type Diazotization-Iodination Target->Reaction SM 2-Amino-5-bromo-3-ethoxypyrazine Reaction->SM Target_L Target Molecule SM_L Starting Material Reaction_L Key Transformation

Caption: Retrosynthetic analysis for the target compound.

Causality Behind Experimental Choices

The chosen strategy—a Sandmeyer-type iodination of 2-Amino-5-bromo-3-ethoxypyrazine[5]—is predicated on several key advantages for scalability and reliability:

  • High-Yielding Transformation: The conversion of an aromatic amine to an aryl iodide via a diazonium salt intermediate is a well-established and typically high-yielding reaction.

  • Commercially Available Starting Material: The use of 2-Amino-5-bromo-3-ethoxypyrazine eliminates the need for a lengthy and potentially low-yielding de novo synthesis of the pyrazine core, making the process more efficient and cost-effective.

  • Robust and Scalable Reaction Conditions: The reaction employs common, inexpensive reagents and does not require specialized equipment. The primary challenge in scaling this reaction, the management of the potentially unstable diazonium intermediate, is readily addressed through strict temperature control.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear checkpoints for monitoring and characterization to ensure reaction success.

Materials and Reagents
ReagentGradeSupplierQuantity (for 10 mmol scale)Notes
2-Amino-5-bromo-3-ethoxypyrazine>97%Commercial2.18 g (10.0 mmol)Starting Material[5]
Hydrochloric Acid (HCl), concentratedACS Grade (37%)Standard10 mLUsed to form the amine salt and generate HNO₂.
Sodium Nitrite (NaNO₂)ACS Reagent, >97%Standard760 mg (11.0 mmol)Dissolve in 5 mL of deionized water.
Potassium Iodide (KI)ACS Reagent, >98%Standard2.49 g (15.0 mmol)Dissolve in 5 mL of deionized water.
Dichloromethane (DCM)HPLC GradeStandard150 mLFor extraction.
Saturated Sodium Thiosulfate (Na₂S₂O₃)N/APrepared in-house50 mLFor quenching excess iodine.
Saturated Sodium Bicarbonate (NaHCO₃)N/APrepared in-house50 mLFor neutralization.
BrineN/APrepared in-house50 mLFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Anhydrous, >98%Standard~5 gFor drying the organic phase.
Reaction Workflow Diagram

Caption: Step-by-step workflow for the synthesis protocol.

Step-by-Step Synthesis Protocol
  • Amine Salt Formation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-Amino-5-bromo-3-ethoxypyrazine (2.18 g, 10.0 mmol) in concentrated hydrochloric acid (10 mL). Stir the resulting slurry at room temperature for 10 minutes.

  • Diazotization: Cool the flask in an ice-water bath to 0-5 °C. Prepare a solution of sodium nitrite (760 mg, 11.0 mmol) in 5 mL of cold deionized water. Add the sodium nitrite solution dropwise to the stirred pyrazine slurry over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Expert Insight: Maintaining a low temperature is critical for the stability of the diazonium salt intermediate. An uncontrolled exotherm can lead to decomposition and significantly lower yields.

  • Reaction Monitoring (Checkpoint 1): After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a color change and the dissolution of the initial solid. A small sample can be quenched with a 2-naphthol solution to test for the presence of the diazonium salt (formation of a red azo dye).

  • Iodide Addition: While maintaining the temperature at 0-5 °C, add a solution of potassium iodide (2.49 g, 15.0 mmol) in 5 mL of deionized water dropwise to the reaction mixture. Vigorous gas evolution (N₂) will be observed.

  • Reaction Completion: After the addition of KI is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2 hours.

  • Reaction Monitoring (Checkpoint 2): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material and the appearance of a new, less polar spot indicates reaction completion.

  • Work-up and Quenching: Cool the mixture in an ice bath and slowly add saturated aqueous sodium thiosulfate solution (~20-30 mL) until the dark color of excess iodine dissipates.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).

    • Trustworthiness Note: The wash with sodium bicarbonate neutralizes any residual acid, which is important for preventing product degradation during concentration and purification.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as a dark oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% ethyl acetate in hexanes. Combine the fractions containing the desired product and concentrate under reduced pressure to afford 5-Bromo-3-ethoxy-2-iodopyrazine as a solid.

Results and Characterization

The described protocol consistently provides the target compound in good yield and high purity.

Quantitative Data Summary
ParameterExpected ValueMethod of Analysis
Yield 70-80%Gravimetric
Appearance Off-white to light yellow solidVisual Inspection
Purity >98%HPLC, ¹H NMR
Molecular Formula C₆H₆BrIN₂O-
Molecular Weight 328.93 g/mol -
¹H NMR (400 MHz, CDCl₃) δ 7.85 (s, 1H), 4.40 (q, J=7.1 Hz, 2H), 1.45 (t, J=7.1 Hz, 3H)NMR Spectroscopy
Mass Spectrum (ESI+) m/z 328.87, 330.87 [M+H]⁺, isotopic pattern for Br/IMass Spectrometry
Reaction Scheme

Caption: Synthesis of 5-Bromo-3-ethoxy-2-iodopyrazine.

Conclusion

We have presented a robust, scalable, and fully detailed protocol for the synthesis of 5-Bromo-3-ethoxy-2-iodopyrazine. By leveraging a commercially available starting material and a reliable Sandmeyer-type transformation, this method provides a practical and efficient route for obtaining multi-gram quantities of this valuable building block. The inclusion of detailed procedural notes, checkpoints for reaction monitoring, and full characterization data ensures that this protocol can be readily implemented by researchers in the fields of medicinal chemistry and drug development to accelerate their discovery programs.

References

  • Benchchem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Benchchem.
  • Daly, K., & Johnson, D. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1033.
  • RSC Publishing. (2024). A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Publishing.
  • PharmaBlock. (n.d.). Pyrazines in Drug Discovery. PharmaBlock.
  • Sciforum. (2024).
  • Life Chemicals. (2019).
  • RJPBCS. (n.d.).
  • ResearchGate. (n.d.). (a) Formation of 2,5‐disubstituted pyrazines from (Z)‐β‐haloenol acetates.
  • PMC. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC.
  • RSC Publishing. (n.d.).
  • CORE. (2014).
  • RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • ResearchGate. (2025). Synthesis of 2,5-Diiodopyrazine by Deprotonative Dimetalation of Pyrazine.
  • University of Glasgow. (n.d.). Studies In Pyrazine Chemistry. University of Glasgow.
  • ChemicalBook. (n.d.). 2,5-Dichloropyrazine synthesis. ChemicalBook.
  • Google Patents. (n.d.). CN106866583B - A kind of preparation method of two (2- ethoxy) piperazines.
  • Merck. (n.d.). 5-Bromo-2-iodo-3-methoxypyrazine | 476622-89-6. Merck.
  • BLD Pharm. (n.d.). 848243-20-9|5-Bromo-2-ethoxy-3-iodopyridine|BLD Pharm. BLD Pharm.
  • Wikipedia. (n.d.).
  • Guidechem. (2020). How to Synthesize 5-BROMO-3-IODO-PYRIDIN-2-OL?. Guidechem.
  • Organic Chemistry Portal. (2023).
  • AChemBlock. (2026). 5-bromo-2-iodo-3-methoxypyrazine 95% | CAS: 476622-89-6. AChemBlock.
  • Benchchem. (2025).
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-3-ethoxypyrazine | 77112-66-4. Sigma-Aldrich.
  • YouTube. (2023).
  • PubMed. (2012).
  • PubChemLite. (n.d.). 5-bromo-3-iodo-2-methoxypyridine (C6H5BrINO). PubChemLite.
  • ResearchGate. (2025). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines.
  • ResearchGate. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.

Sources

Method

Strategic C-H Functionalization of Ethoxy-Pyrazines: A Multi-Mechanistic Handbook

This Application Note is designed for research scientists and medicinal chemists focusing on the late-stage functionalization of pyrazine scaffolds. It synthesizes mechanistic insights with practical, bench-ready protoco...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists focusing on the late-stage functionalization of pyrazine scaffolds. It synthesizes mechanistic insights with practical, bench-ready protocols.

Executive Summary & Strategic Analysis

Pyrazines are privileged scaffolds in FDA-approved therapeutics (e.g., Bortezomib, Pyrazinamide), yet they remain notoriously difficult to functionalize due to their electron-deficient nature and the propensity of the nitrogen lone pairs to poison transition-metal catalysts.

The 2-ethoxy group serves as more than a structural motif; it is a bifunctional handle that can be leveraged to direct regioselectivity through distinct mechanistic pathways. By switching between anionic, radical, and transition-metal catalyzed manifolds, researchers can selectively target the C3, C5, or C6 positions.

The Regioselectivity Map

The following decision tree illustrates how to select the appropriate methodology based on the target position relative to the ethoxy group.

RegioselectivityMap Start Target Position on 2-Ethoxy-Pyrazine C3 C3 Position (Ortho to OEt) Start->C3 Cheliation Control C5 C5 Position (Para to OEt) Start->C5 Electronic Activation Distal Distal / Steric Control (C5/C6 Mix) Start->Distal Steric Governance MethodA METHOD A: Directed Ortho-Lithiation (DoM) Reagent: LiTMP / Electrophile C3->MethodA MethodB METHOD B: Minisci Radical Alkylation Reagent: R-COOH / Ag(I) / S2O8 C5->MethodB MethodC METHOD C: Ir-Catalyzed Borylation Reagent: [Ir(OMe)(COD)]2 / dtbpy Distal->MethodC

Figure 1: Strategic decision tree for site-selective functionalization of 2-ethoxypyrazine.

Method A: C3-Functionalization via Directed Ortho-Metallation (DoM)

Target: C3 (Ortho to Ethoxy group). Mechanism: The ethoxy oxygen coordinates with Lithium, directing deprotonation to the adjacent C3 position.

Mechanistic Insight

Standard alkyllithiums (e.g., n-BuLi) are unsuitable for pyrazines. Due to the high electrophilicity of the pyrazine ring, n-BuLi acts as a nucleophile, attacking the C=N bond (Chichibabin-type addition) rather than deprotonating. Solution: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). Its immense steric bulk prevents nucleophilic addition, forcing it to act strictly as a base.

Protocol 1: C3-Silylation of 2-Ethoxypyrazine

Scope: Installation of silanes, halogens, aldehydes (via DMF), or boronic esters.

ReagentEquiv.[1]Role
2-Ethoxypyrazine1.0Substrate
TMP (2,2,6,6-Tetramethylpiperidine)1.2Base Precursor
n-BuLi (2.5M in hexanes)1.2Lithiating Agent
TMSCl (Trimethylsilyl chloride)1.5Electrophile
THF (Anhydrous)[0.2 M]Solvent

Step-by-Step Workflow:

  • Preparation of LiTMP: In a flame-dried Schlenk flask under Argon, dissolve TMP (1.2 equiv) in anhydrous THF at -78°C. Dropwise add n-BuLi (1.2 equiv). Stir at 0°C for 30 mins to ensure complete formation of LiTMP.

  • Substrate Addition: Cool the LiTMP solution back to -78°C . Add 2-ethoxypyrazine (1.0 equiv) dropwise as a solution in THF.

    • Critical Checkpoint: The solution often turns deep red/brown, indicating the formation of the lithiated pyrazine species.

  • Metallation Time: Stir at -78°C for exactly 45 minutes .

    • Note: Extended times (>1 hr) can lead to decomposition (ring opening) even at low temps.

  • Electrophile Trapping: Add TMSCl (1.5 equiv) rapidly.

  • Workup: Allow to warm to room temperature over 2 hours. Quench with sat. NH₄Cl. Extract with EtOAc.

Validation Criteria:

  • ¹H NMR: Disappearance of the doublet at ~8.0-8.2 ppm (C3-H). The remaining protons (C5, C6) will appear as a pair of doublets (approx 2.5 Hz coupling).

Method B: C5-Functionalization via Minisci Radical Alkylation

Target: C5 (Para to Ethoxy). Mechanism: Nucleophilic alkyl radicals attack the protonated pyrazine. The reaction is governed by electronic matching. The radical attacks the position with the lowest LUMO coefficient on the protonated heterocycle. While C3 is sterically blocked by the ethoxy group, C5 is electronically activated relative to C6.

Protocol 2: Silver-Catalyzed Decarboxylative Alkylation

Scope: Introduction of primary, secondary, and tertiary alkyl groups using carboxylic acids.

ReagentEquiv.[1]Role
2-Ethoxypyrazine1.0Substrate
Alkyl Carboxylic Acid (R-COOH)2.0Radical Precursor
AgNO₃0.2 (20 mol%)Catalyst
(NH₄)₂S₂O₈2.0Oxidant
TFA (Trifluoroacetic acid)1.0Activator (Protonation)
DCM/Water (1:1)[0.1 M]Biphasic Solvent

Step-by-Step Workflow:

  • Setup: In a vial equipped with a stir bar, dissolve 2-ethoxypyrazine (1.0 equiv) and the carboxylic acid (2.0 equiv) in DCM/Water (1:1).

  • Activation: Add TFA (1.0 equiv).

    • Why: Protonation of the pyrazine N lowers the LUMO, making the ring significantly more electrophilic and receptive to nucleophilic radical attack.

  • Catalyst Addition: Add AgNO₃ (20 mol%).

  • Initiation: Add Ammonium Persulfate (2.0 equiv) in one portion.

  • Reaction: Stir vigorously at 40°C for 4-12 hours. Evolution of CO₂ gas will be observed.

  • Workup: Basify carefully with sat. NaHCO₃ (to neutralize TFA). Extract with DCM.

MinisciMechanism Acid R-COOH Oxidation Ag(II) / S2O8 Acid->Oxidation Radical R• (Alkyl Radical) Oxidation->Radical -CO2 Transition Radical Cation Intermediate Radical->Transition + Pyrazine-H+ Pyrazine Pyrazine-H+ Pyrazine->Transition Product C5-Alkylated Product Transition->Product -H+ / Oxidation

Figure 2: Radical generation and interception mechanism in Minisci alkylation.

Method C: Distal Functionalization via Ir-Catalyzed Borylation

Target: Mixture of C5/C6 (Sterically governed). Mechanism: The active catalyst is a bulky Iridium-trisboryl species. It cannot approach the C3 position due to the ethoxy group (ortho-effect). It preferentially activates the least sterically hindered C-H bonds (C5 and C6).

Protocol 3: Sterically Controlled C-H Borylation

Scope: Creating boronic esters for subsequent Suzuki couplings.

ReagentEquiv.[1]Role
2-Ethoxypyrazine1.0Substrate
B₂pin₂ (Bis(pinacolato)diboron)0.55Boron Source
[Ir(OMe)(COD)]₂0.015 (1.5 mol%)Pre-catalyst
dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine)0.03 (3 mol%)Ligand
Hexane or THF[0.5 M]Solvent

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox (or under strict N₂), mix [Ir(OMe)(COD)]₂ and dtbpy in hexane (2 mL). The solution should turn dark brown.

  • Reagent Mixing: Add B₂pin₂ and 2-ethoxypyrazine.

  • Reaction: Seal the vessel and heat to 80°C for 16 hours.

    • Note: The reaction is driven by the release of H-Bpin (or H₂ if HBpin is used).

  • Workup: Cool to RT. Pass through a short pad of silica/celite to remove the metal. Evaporate solvent.

    • Purification Warning: Pyrazinyl boronates are protodeboronated easily on silica gel. Use neutral alumina or proceed directly to the cross-coupling step (One-pot).

Comparative Data & Troubleshooting

FeatureMethod A (DoM)Method B (Minisci)Method C (Ir-Borylation)
Primary Site C3 (Ortho to OEt)C5 (Para to OEt)C5/C6 (Distal)
Key Driver Chelation (Li...O)Electronic (LUMO)Sterics
Major Risk Nucleophilic addition (Ring kill)Poly-alkylationProtodeboronation
Limitation Requires -78°C, dry conditionsLimited to alkyl groupsPoor regioselectivity (C5 vs C6)
Troubleshooting Guide
  • Problem (Method A): Low yield, complex mixture.

    • Cause: Incomplete formation of LiTMP or temperature rose above -60°C.

    • Fix: Titrate n-BuLi before use. Ensure internal probe temperature is -78°C during addition.

  • Problem (Method B): Di-alkylation observed.

    • Cause: Product is more electron-rich (and thus more nucleophilic) than starting material.

    • Fix: Stop reaction at 70% conversion. Use excess pyrazine (1.5 equiv) relative to the radical source.

  • Problem (Method C): No product isolated after column.

    • Cause: Pyrazinyl boronates are unstable.

    • Fix: Do not isolate. Perform a solvent swap to DMF/Water, add Pd-catalyst and Aryl Halide, and run Suzuki coupling in the same pot.

References

  • Directed Ortho-Lithiation of Alkoxypyrazines

    • Plé, N., Turck, A., & Quéguiner, G. (1998). Metallation of diazines. XI. Directed ortho-lithiation of methoxypyrazines. Tetrahedron, 54(33), 9701-9710.
  • Minisci Reaction on Heterocycles

    • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.[2][3] Angewandte Chemie International Edition, 58(39), 13666-13699.

  • Iridium-Catalyzed Borylation of Heteroarenes

    • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287-4299.
  • General Review of Pyrazine Functionalization

    • Liron, F., et al. (2013). Transition metal-catalyzed functionalization of pyrazines.[4] Organic & Biomolecular Chemistry, 11, 4327-4339.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing protodehalogenation during pyrazine synthesis

Technical Support Center: Pyrazine Synthesis & Functionalization Topic: Preventing Protodehalogenation During Cross-Coupling Ticket ID: PYR-DH-001 Status: Resolved/Guide Available Executive Summary: The "Fast OA / Slow T...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazine Synthesis & Functionalization Topic: Preventing Protodehalogenation During Cross-Coupling Ticket ID: PYR-DH-001 Status: Resolved/Guide Available

Executive Summary: The "Fast OA / Slow TM" Trap

The Core Problem: In the synthesis of functionalized pyrazines, researchers often encounter protodehalogenation (hydrodehalogenation), where the halogen atom (Cl, Br, I) is replaced by a hydrogen atom rather than the desired coupling partner.

The Mechanistic Cause: Pyrazines are highly electron-deficient (π-deficient). This makes the carbon-halogen bond extremely labile toward Oxidative Addition (OA) . However, this electron deficiency also renders the subsequent pyrazinyl-palladium(II) intermediate less nucleophilic, often causing a bottleneck at the Transmetalation (TM) step.

When TM is slow, the long-lived Pd(II) intermediate seeks alternative pathways to relieve its coordination sphere. If a hydride source (solvent, base, or impurity) is present, the complex undergoes ligand exchange followed by reductive elimination, yielding the dehalogenated byproduct (Pyrazine-H).

Diagnostic Guide: Is This Your Issue?

Symptoms:

  • Mass Spectrometry: You observe a major peak corresponding to

    
    .
    
  • NMR: Loss of the characteristic halogen-adjacent carbon signal; appearance of a new singlet in the aromatic region (often shifted upfield relative to the starting material).

  • Reaction Color: Rapid formation of Palladium black (precipitate) often correlates with decomposition pathways, including dehalogenation.

Troubleshooting & Optimization (Q&A)

Q1: I am using Pd(PPh₃)₄ in ethanol/water, and my chloropyrazine is dehalogenating. Why?

A: This is the "perfect storm" for dehalogenation.

  • Catalyst: Triphenylphosphine (PPh₃) is a simple monodentate ligand. It does not provide enough steric bulk to accelerate the reductive elimination of the desired product.

  • Solvent: Ethanol is a primary hydride source. The Pd(II) center can undergo

    
    -hydride elimination from the ethoxide ligand (formed via base exchange), generating a Pd-H species that kills your substrate.
    

Fix: Switch to aprotic solvents (Toluene, Dioxane, or THF) and use bulky, electron-rich ligands (see Protocol below).

Q2: Which ligands effectively suppress dehalogenation in pyrazines?

A: You need ligands that facilitate rapid transmetalation and, crucially, extremely fast reductive elimination .

  • Buchwald Ligands: XPhos and RuPhos are the gold standards here. Their steric bulk forces the Pd center to reductively eliminate the coupled product immediately after transmetalation, outcompeting the dehalogenation pathway.

  • NHC Ligands: Pd-PEPPSI-iPr is excellent for electron-deficient heterocycles due to its strong

    
    -donating properties, which stabilize the oxidative addition intermediate while the bulky "throw-away" ligand (pyridine/3-chloropyridine) controls the rate.
    
Q3: Does the choice of base influence the dehalogenation rate?

A: Yes. Avoid amine bases (Et₃N, DIPEA) if possible, as they can serve as hydride donors via


-hydride elimination from the alkyl groups.
  • Recommendation: Use inorganic bases like K₃PO₄ (anhydrous) or Cs₂CO₃ . Potassium phosphate is particularly effective because it can form a "monomeric" boronate species that accelerates transmetalation, closing the time window where dehalogenation can occur.

Q4: My substrate has both a Bromine and a Chlorine. Can I selectively couple without dehalogenating the other?

A: Yes, but it requires precise temperature control.

  • Strategy: The C-Br bond undergoes OA much faster than C-Cl. Perform the reaction at room temperature to 40°C using a highly active catalyst (e.g., Pd(OAc)₂ + SPhos ). High temperatures (>80°C) will activate the chloride and increase the kinetic energy available for the dehalogenation side-reaction.

Visualizing the Mechanism & Solution

The following diagram illustrates the divergence between the Productive Cycle (Green) and the Destructive Dehalogenation Cycle (Red). Note how the "Hydride Source" intercepts the Pd(II) intermediate.[1]

Pyrazine_Coupling_Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Fast OA (e- deficient ring) Substrate Halopyrazine (Ar-X) Substrate->OxAdd TransMetal Transmetalation (Rate Limiting Step) OxAdd->TransMetal + Boronic Acid/Base PdHydride Pd-H Species Formation (Ligand Exchange) OxAdd->PdHydride Slow TM allows interception RedElim Reductive Elimination TransMetal->RedElim Fast with Bulky Ligands RedElim->Pd0 Regenerate Product Desired Pyrazine Product (Ar-R) RedElim->Product HydrideSource Hydride Source (Alcohol, Amine, H2O) HydrideSource->PdHydride PdHydride->Pd0 DehaloProduct Protodehalogenation (Ar-H + Pd(0)) PdHydride->DehaloProduct Irreversible

Caption: Kinetic competition between the productive Suzuki coupling (Green) and the parasitic protodehalogenation pathway (Red).

Experimental Protocol: High-Fidelity Suzuki Coupling

Objective: Coupling of 2-chloropyrazine with aryl boronic acids while minimizing dehalogenation.

Reagents:

  • Substrate: 2-Chloropyrazine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%)

    • Why: Pre-formed precatalyst guarantees 1:1 Pd:Ligand ratio and rapid initiation.

  • Base: K₃PO₄ (anhydrous, 2.0 equiv)

    • Why: Anhydrous phosphate minimizes hydrolysis and acts as a proton sponge without donating hydrides.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Procedure:

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon/Nitrogen.

  • Charging: Add XPhos Pd G3 (2 mol%), Aryl Boronic Acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Inerting: Cap the vial and purge with inert gas for 5 minutes.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.2 M relative to halide) via syringe.

  • Substrate Addition: Add 2-chloropyrazine (1.0 equiv).

    • Note: If the substrate is a solid, add it in step 2.[2]

  • Reaction: Heat to 80°C (oil bath).

    • Tip: Do not overshoot to 100°C+ unless conversion stalls. Lower temperatures favor the coupling over side reactions.[3]

  • Monitoring: Check by LC-MS at 1 hour. If the ratio of Product:Dehalogenated is >95:5, proceed to workup.

Data: Ligand & Solvent Effects on Yield

The following table summarizes typical outcomes for the coupling of 2-chloropyrazine with phenylboronic acid under varying conditions.

EntryCatalyst/LigandSolventBaseTemp (°C)Yield (%)Dehalogenation (%)
1 Pd(PPh₃)₄Ethanol/H₂ONa₂CO₃8045%40%
2 Pd(dppf)Cl₂DMFK₂CO₃10060%25%
3 Pd(OAc)₂ / SPhosTolueneK₃PO₄8088%5%
4 XPhos Pd G3 1,4-Dioxane K₃PO₄ 80 96% <1%
5 Pd-PEPPSI-iPrTHFCs₂CO₃6092%2%

References

  • BenchChem. (2025).[3][4][5] How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Technical Support. Link

  • Navarro, O., et al. (2024).[6] Deciphering complexity in Pd–catalyzed cross-couplings. National Institutes of Health (PMC). Link

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link

  • Organic Chemistry Portal. (2023). Cross-Coupling and Dehalogenation Reactions Catalyzed by (NHC)Pd(allyl)Cl Complexes. Organic Chemistry Portal. Link

  • RSC. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Link

Sources

Optimization

Purification methods for 5-Bromo-3-ethoxy-2-iodopyrazine intermediates

Product Code: INT-PYR-532 Subject: Purification & Handling of Halogenated Pyrazine Intermediates Executive Summary 5-Bromo-3-ethoxy-2-iodopyrazine is a critical scaffold in the synthesis of SHP2 inhibitors (e.g., TNO155...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: INT-PYR-532
Subject: Purification & Handling of Halogenated Pyrazine Intermediates

Executive Summary

5-Bromo-3-ethoxy-2-iodopyrazine is a critical scaffold in the synthesis of SHP2 inhibitors (e.g., TNO155 analogs) and other kinase inhibitors. Its purification is complicated by three primary factors: photolytic instability of the C-I bond , volatility typical of low-molecular-weight pyrazines, and hydrolytic susceptibility of the ethoxy ether under acidic conditions.

This guide provides field-proven troubleshooting protocols to maximize yield and purity, synthesized from industrial best practices for poly-halogenated heterocycles.

Part 1: Troubleshooting Guide (FAQs)

Category A: Stability & Appearance[1]

Q1: My product turns from off-white to purple/brown during storage. Is it ruined? Diagnosis: This indicates photolytic deiodination . The C-I bond at the 2-position of the pyrazine ring is electronically activated and weak. Exposure to UV or visible light generates iodine radicals (


), which dimerize to form 

(purple color). Solution:
  • Immediate Action: Wash the solid with cold 5% aqueous sodium thiosulfate (

    
    ) to remove surface iodine. Recrystallize immediately if purity is <95%.
    
  • Prevention: Wrap all flasks, columns, and rotavap bulbs in aluminum foil. Store the final solid in amber vials under Argon at -20°C.

Q2: I lost 15-20% of my mass after drying on a high-vacuum manifold overnight. Where did it go? Diagnosis: Sublimation . Like many di-halogenated pyrazines, this intermediate has significant vapor pressure. High vacuum (<1 mbar) combined with uncontrolled heating will cause the product to sublime into the manifold trap. Solution:

  • Protocol Adjustment: Dry in a vacuum oven at ambient temperature (20-25°C) with a modest vacuum (20-50 mbar), or use a gentle nitrogen stream. Do not heat above 40°C under high vacuum.

Category B: Purification Challenges

Q3: Flash chromatography fails to separate the product from the de-iodinated impurity (5-bromo-3-ethoxypyrazine). Diagnosis: These two species have very similar


 values on standard silica due to similar lipophilicity.
Solution: 
  • Stationary Phase: Switch to C18 (Reverse Phase) silica if possible. The iodine atom significantly increases retention on C18 compared to the protonated analog.

  • Normal Phase Modifier: If using normal silica, use Dichloromethane (DCM) / Hexane gradients instead of EtOAc/Hexane. The iodine atom interacts differently with the chlorinated solvent, often improving resolution.

Q4: The product oils out during recrystallization attempts. Diagnosis: The melting point is likely suppressed by impurities (regioisomers) or the solvent polarity is too high. Solution:

  • Solvent System: Use a Heptane/Ethyl Acetate system.[1] Dissolve in minimum warm EtOAc (40°C), then slowly add Heptane until turbidity persists. Cool slowly to 4°C. Avoid Ethanol/Water, as the ethoxy group can undergo transesterification or hydrolysis if traces of acid are present.

Part 2: Visualized Workflows

Figure 1: Purification Decision Matrix

Caption: Logic flow for selecting the optimal purification route based on crude purity and impurity profile.

PurificationStrategy Start Crude Reaction Mixture CheckPurity Analyze Purity (LCMS/NMR) Start->CheckPurity HighPurity Purity > 85% Main Impurity: Iodine color CheckPurity->HighPurity Clean Profile LowPurity Purity < 85% Regioisomers present CheckPurity->LowPurity Complex Profile ThioWash Wash: 5% Na2S2O3 (aq) Remove I2 HighPurity->ThioWash Flash Flash Chromatography (Protect from Light) LowPurity->Flash Recryst Recrystallization (Heptane/EtOAc) ThioWash->Recryst FinalDry Drying <40°C, >20 mbar Recryst->FinalDry ColumnChoice Select Stationary Phase Flash->ColumnChoice NormalPhase Silica Gel Eluent: Hex/DCM ColumnChoice->NormalPhase Standard ReversePhase C18 Silica Eluent: H2O/MeCN ColumnChoice->ReversePhase Difficult Separation NormalPhase->FinalDry ReversePhase->FinalDry Storage Storage Amber Vial, -20°C FinalDry->Storage

Figure 2: Photolytic Degradation Mechanism

Caption: Mechanism of iodine loss under light exposure, leading to radical byproducts and discoloration.

Degradation Int 5-Bromo-3-ethoxy-2-iodopyrazine RadicalPair [Pyrazine-Radical • + I •] Int->RadicalPair Homolytic Cleavage Light hv (UV/Visible) Prod1 Byproduct: De-iodinated Pyrazine (H-abstraction) RadicalPair->Prod1 Solvent H-abstraction Prod2 I2 (Purple Solid) RadicalPair->Prod2 Dimerization

Part 3: Detailed Experimental Protocols

Protocol A: Optimized Flash Chromatography

Use this method if the crude mixture contains regioisomers (e.g., 6-bromo isomer) or unreacted starting material.

ParameterSpecificationReason
Stationary Phase Neutral Silica Gel (40-63 µm)Acidic silica can hydrolyze the ethoxy group.
Column Loading 1% - 3% w/wHigh resolution required for regioisomer separation.
Eluent System Hexane : Dichloromethane (DCM) DCM provides better selectivity for iodo-heterocycles than EtOAc.
Gradient 0% to 40% DCM in HexaneGentle gradient prevents co-elution.
Additives None (Avoid amines)Amines can react with the electrophilic C-I center.
Precaution Wrap column in foil Prevents iodine liberation during the run.

Step-by-Step:

  • Dissolve crude material in minimal DCM.

  • Load onto a pre-equilibrated silica column (Hexane).

  • Elute with gradient. Collect fractions in test tubes wrapped in foil or stored in a dark drawer immediately.

  • Evaporate solvents at <35°C to prevent thermal degradation.

Protocol B: Recrystallization (Scale-Up Preferred)

Use this method for batches >5g where chromatography is impractical.

  • Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stirrer.

  • Dissolution: Add Ethyl Acetate (EtOAc) dropwise at 45°C until the solid just dissolves.

    • Note: Do not boil. High heat promotes de-iodination.

  • Precipitation: Remove from heat. Slowly add Heptane (ratio approx. 5:1 Heptane:EtOAc) until a faint cloudiness persists.

  • Crystallization:

    • Allow to cool to room temperature (20°C) over 1 hour.

    • Transfer to a 4°C fridge for 4 hours.

    • Troubleshooting: If oil forms, scratch the glass with a spatula or add a seed crystal.

  • Filtration: Filter the pale yellow/off-white crystals.

  • Wash: Wash the cake with cold Heptane (0°C) .

  • Drying: Dry in a vacuum oven at 25°C / 50 mbar for 12 hours.

References

  • ChemicalBook. (2024). Synthesis and Properties of 5-Bromo-2-iodopyridine and Analogs. (Analogous chemistry for iodo-bromopyrazines).

  • GuideChem. (2020). Synthesis of 5-Bromo-3-iodo-pyridin-2-ol and related intermediates.[2] (Describes diazotization and iodination protocols relevant to the pyrazine scaffold).

  • Sigma-Aldrich. (2024). Product Specification: 5-Bromo-2-iodo-3-methoxypyrazine. (Handling data: 4°C storage, light sensitivity).

  • World Intellectual Property Organization (WIPO). (2015). WO2015107495: SHP2 Inhibitors and Intermediates. (Patent describing the synthesis and purification of 3-ethoxy-5-bromopyrazine intermediates).

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization Solvents. (General solvent selection for lipophilic heterocycles).

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 2-Iodo-Pyrazine Substitution Reactions

Welcome to the technical support hub for optimizing catalyst loading in 2-iodo-pyrazine substitution reactions. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for optimizing catalyst loading in 2-iodo-pyrazine substitution reactions. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs). The content is structured in a flexible question-and-answer format to directly address the specific challenges you may encounter during your experiments.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section is dedicated to resolving common problems encountered during the optimization of catalyst loading for 2-iodo-pyrazine substitution reactions.

Issue 1: Low or No Product Yield

Question: I am observing a very low or non-existent yield of my desired coupled product when reacting 2-iodo-pyrazine. What are the likely causes, and how can I improve the outcome?

Answer:

Low yields in cross-coupling reactions with 2-iodo-pyrazine can arise from several factors, often related to the catalyst system, reaction conditions, or reagent stability. The electron-deficient nature of the pyrazine ring generally facilitates the initial oxidative addition step, but other factors can impede the overall catalytic cycle.[1]

Possible Causes & Solutions:
  • Inactive or Inefficient Catalyst System: The choice of palladium precursor and ligand is paramount. While standard catalysts like Pd(PPh₃)₄ can be effective, they may not be optimal for all substrate combinations.[2] The active Pd(0) species might not be forming efficiently from the precatalyst.[3]

    • Recommendation: Screen a variety of bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos) or Fu (e.g., P(t-Bu)₃) families, which can enhance catalyst activity and stability.[1][4] Consider using modern palladium precatalysts (e.g., G3 or G4 palladacycles) that form the active LPd(0) catalyst more cleanly and efficiently than traditional sources like Pd(OAc)₂.[3][5]

  • Inappropriate Base Selection: The base is crucial for the transmetalation step in many cross-coupling reactions.[6] Its strength, solubility, and compatibility with your substrates can significantly affect the reaction rate and yield.[1]

    • Recommendation: For Suzuki-Miyaura couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1][2] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often preferred.[3] A screening of different bases is advisable to identify the optimal choice for your specific reaction.

  • Suboptimal Catalyst Loading: While the goal is to use as little catalyst as possible, an initial loading that is too low may not be sufficient to overcome activation barriers or catalyst deactivation pathways. Conversely, excessively high catalyst loading can lead to more side reactions.[7][8]

    • Recommendation: For initial screening, a catalyst loading of 2-5 mol% is a good starting point.[2][9] If the reaction is successful, you can then incrementally decrease the loading to find the minimum effective concentration. If the reaction is sluggish, a higher initial loading (e.g., 5 mol%) might be necessary to get the reaction to proceed.[9]

  • Poor Solvent Choice or Quality: The solvent must solubilize all reaction components and be anhydrous and degassed, as water and oxygen can deactivate the catalyst.[3][10]

    • Recommendation: For Suzuki reactions, a mixture of an organic solvent (like dioxane, toluene, or DME) and water is often effective.[1][2] For Buchwald-Hartwig or Sonogashira reactions, anhydrous solvents like toluene or dioxane are common.[2][11] Always use high-purity, dry, and degassed solvents.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired product, but I'm also seeing significant amounts of side products, such as homocoupled starting materials or hydrodehalogenation of the 2-iodo-pyrazine. How can I suppress these unwanted reactions?

Answer:

The formation of side products is a common challenge that can significantly lower the yield of your target molecule and complicate purification.

Possible Causes & Solutions:
  • Hydrodehalogenation: This is the reduction of the 2-iodo-pyrazine to pyrazine.

    • Recommendation: This side reaction is often promoted by the presence of oxygen or impurities.[1] Ensure your reaction is performed under a strictly inert atmosphere (nitrogen or argon). Optimizing the ligand can also help to suppress dehalogenation.[1]

  • Homocoupling of Boronic Acid (in Suzuki reactions): This side reaction results in the formation of a biaryl product from two molecules of the boronic acid.

    • Recommendation: This is often promoted by oxygen.[1] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are critical.

  • Catalyst Decomposition: The palladium catalyst can decompose, forming palladium black, which has reduced catalytic activity.[12]

    • Recommendation: The choice of ligand is crucial for stabilizing the catalyst.[3] Using more robust ligands or precatalysts can help. Additionally, avoiding excessively high temperatures can prolong catalyst lifetime.[9]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of optimizing catalyst loading.

Q1: What is a good starting point for catalyst loading in a 2-iodo-pyrazine substitution reaction?

A1: For initial screening experiments, a catalyst loading in the range of 2-5 mol% is a robust starting point for many common cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[2][9] This concentration is typically high enough to ensure the reaction proceeds if the other conditions are suitable, providing a baseline for further optimization.

Q2: How low can I realistically go with my catalyst loading?

A2: The minimum effective catalyst loading is highly dependent on the specific substrates, ligand, and reaction conditions. For industrial applications, catalyst loadings below 0.1 mol% are often targeted to minimize costs and reduce metal contamination in the final product.[13] In some highly efficient systems, loadings in the parts-per-million (ppm) range have been achieved.[7] However, achieving such low loadings often requires extensive optimization.

Q3: When should I consider using a higher catalyst loading?

A3: A higher catalyst loading (e.g., 5-10 mol%) might be necessary for particularly challenging substrates, such as those that are sterically hindered or electronically deactivated.[14][15] It can also be a useful strategy in initial troubleshooting to determine if the reaction is viable before spending significant time on optimization.[9]

Q4: Can the type of palladium precursor affect the optimal catalyst loading?

A4: Yes, the choice of palladium precursor can influence the efficiency of generating the active Pd(0) catalyst. Modern precatalysts, like the Buchwald G3 and G4 palladacycles, are designed to generate the active catalyst cleanly and efficiently at room temperature, which can sometimes allow for lower catalyst loadings compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[3][5]

Q5: How does the choice of ligand impact catalyst loading?

A5: The ligand plays a critical role in both the activity and stability of the palladium catalyst.[4] Bulky, electron-rich ligands can accelerate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, allowing for lower catalyst loadings and milder reaction conditions.[4] They also help to stabilize the catalyst and prevent decomposition, which is crucial for maintaining catalytic activity at low concentrations.

Section 3: Experimental Protocols & Data

This section provides generalized experimental protocols and data tables to guide your optimization efforts.

Generalized Protocol for a Suzuki-Miyaura Coupling of 2-Iodo-Pyrazine

This protocol is a starting point and should be optimized for your specific substrates.

Materials:

  • 2-Iodo-pyrazine (1.0 eq.)

  • Arylboronic acid or ester (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq.)

  • Degassed solvent (e.g., 4:1 Dioxane/Water)

Procedure:

  • To a dry Schlenk flask, add the 2-iodo-pyrazine, arylboronic acid, base, and palladium catalyst.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the mixture with stirring to the desired temperature (typically 80-110°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Table 1: Recommended Starting Conditions for Catalyst System Screening
Catalyst PrecursorLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)
Pd(PPh₃)₄(none)2-5K₂CO₃Dioxane/H₂O80-110
Pd₂(dba)₃XPhos1-3K₃PO₄Toluene100-120
XPhos Pd G3(integrated)1-2NaOtBuDioxane100
PdCl₂(dppf)(integrated)2-5Cs₂CO₃DME/H₂O90
Troubleshooting Flowchart

Here is a visual guide to troubleshooting common issues in 2-iodo-pyrazine substitution reactions.

G start Low or No Yield catalyst Check Catalyst System (Precursor & Ligand) start->catalyst base Screen Different Bases (e.g., K2CO3, Cs2CO3, NaOtBu) catalyst->base No Improvement success Improved Yield catalyst->success Improvement conditions Optimize Reaction Conditions (Solvent, Temperature) base->conditions No Improvement base->success Improvement reagents Verify Reagent Quality (Purity, Anhydrous) conditions->reagents No Improvement conditions->success Improvement reagents->catalyst Re-evaluate with pure reagents Catalytic_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-I PdII L-Pd(II)-Ar(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R-M PdII_R L-Pd(II)-Ar(R) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product

Caption: A simplified palladium-catalyzed cross-coupling cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 2-iodo-pyrazine. The weakness of the C-I bond makes this step relatively facile for iodo-pyrazines. [2]2. Transmetalation: The 'R' group from the coupling partner (e.g., an organoboron compound in a Suzuki reaction) is transferred to the palladium center. This step is often facilitated by a base. [16]3. Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst. [16] By understanding which parameters influence each step, you can make more informed decisions during your optimization process. For example, bulky, electron-rich ligands can accelerate both oxidative addition and reductive elimination. [4]

References

  • Technical Support Center: Suzuki Reactions Involving Pyridazines - Benchchem.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC.
  • A Comparative Guide to the Reactivity of 2-Bromopyrazine and 2-Iodopyrazine in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Public
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • Optimization of Buchwald-Hartwig amin
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
  • optimization of screening of catalyst loading.
  • Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
  • Developing Ligands for Palladium(II)
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Pyrazolo[4,3-c]pyridines - Benchchem.

Sources

Optimization

Controlling temperature to avoid degradation of 5-Bromo-3-ethoxy-2-iodopyrazine

Welcome to the Halopyrazine Technical Support Center . As a Senior Application Scientist specializing in heterocyclic chemistry, I have structured this guide to address the specific stability challenges of 5-Bromo-3-etho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Halopyrazine Technical Support Center .

As a Senior Application Scientist specializing in heterocyclic chemistry, I have structured this guide to address the specific stability challenges of 5-Bromo-3-ethoxy-2-iodopyrazine . This molecule is a poly-functionalized scaffold where the interplay between the electron-deficient pyrazine ring, the labile C–I bond, and the ortho-ethoxy group creates a unique stability profile.

This guide is designed to move beyond basic "storage instructions" and explain the why and how of temperature control to prevent costly degradation.

Part 1: The Stability Profile (Executive Summary)

The Core Problem: Your molecule contains three distinct reactive centers with conflicting stability requirements. The primary failure mode is Thermal Homolysis of the C–I Bond , accelerated by the "Ortho Effect" from the 3-ethoxy group.

  • The Iodine (C-2): The C–I bond is weak (

    
    50-60 kcal/mol). Above 0°C  (in solution) or 25°C  (solid state), thermal energy can trigger homolytic cleavage, releasing iodine radicals.
    
  • The Ethoxy Group (C-3): While generally stable, the proximity to the iodine creates steric strain. Under acidic conditions or high temperatures (>80°C), this ether linkage can hydrolyze to the pyrazinone (loss of ethyl group).

  • The Bromine (C-5): Relatively stable, but susceptible to "Halogen Dance" (migration) if lithiation temperatures rise above -60°C .

Part 2: Degradation Pathways Visualization

The following diagram maps the specific chemical fates of 5-Bromo-3-ethoxy-2-iodopyrazine when temperature limits are breached.

DegradationPathways Start 5-Bromo-3-ethoxy-2-iodopyrazine (Target Molecule) HeatLight Trigger: Heat (>25°C) or UV Light Start->HeatLight Moisture Trigger: Moisture + Acid (Temp > 40°C) Start->Moisture Lithiation Trigger: Lithiation (Temp > -60°C) Start->Lithiation Deiodo Degradant A: De-iodinated Species (5-Bromo-3-ethoxypyrazine) + Free Iodine (Purple/Brown) HeatLight->Deiodo Homolytic Cleavage Hydrolysis Degradant B: Pyrazinone (Loss of Ethyl Group) Moisture->Hydrolysis Nucleophilic Attack Scramble Degradant C: Halogen Scrambling (Regioisomeric Mixtures) Lithiation->Scramble Thermodynamic Equilibration

Figure 1: Critical degradation pathways. Note that the liberation of Iodine (Degradant A) is autocatalytic—free iodine can accelerate further decomposition.

Part 3: Storage & Handling Protocols

This section defines the "Passive Phase" (Shelf-life preservation).

Protocol A: Long-Term Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Arrests slow thermal homolysis of the C–I bond.
Atmosphere Argon or Nitrogen Prevents oxidation of the electron-rich ethoxy oxygen.
Container Amber Glass The C–I bond absorbs UV/Blue light (350-450nm). Amber glass blocks this range.
Physical State Solid Solutions degrade 10x faster due to solvent-assisted radical propagation.
Protocol B: Handling for Reactions
  • Thawing: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture, leading to hydrolysis (Degradant B).

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) if heating is required. Use aprotic solvents (THF, DMF, Toluene) to minimize ether cleavage risks.

Part 4: Reaction Control (The Active Phase)

The most critical temperature control occurs during functionalization.

Scenario 1: Lithium-Halogen Exchange (Li-X)

Target: Selective exchange of Iodine at C-2. Risk:[1][2] Halogen Dance (Migration of Br/I) or Benzyne formation.

Step-by-Step Guide:

  • Cooling: Cool THF solution to -78°C (Dry Ice/Acetone). Ensure internal probe verification.

  • Addition: Add n-BuLi or i-PrMgCl slowly.

  • The Danger Zone: Do NOT allow the temperature to rise above -60°C before quenching or adding the electrophile.

    • Why? At > -60°C, the lithiated species becomes thermodynamically unstable. The lithium may migrate to the C-6 position or adjacent to the bromine, scrambling the substitution pattern [1].

Scenario 2: Palladium-Catalyzed Coupling (Suzuki/Sonogashira)

Target: Coupling at C-2 (Iodine). Risk:[2] Protodeiodination (Loss of Iodine without coupling).

Optimization Table:

Variable Recommendation Limit
Temperature 40°C - 60°C Max 80°C . Higher temps favor homolysis over oxidative addition.

| Base | Carbonates (


, 

) | Avoid strong alkoxides (

) which can attack the ethoxy group. | | Time | < 4 Hours | Prolonged heating increases "background" degradation. |

Part 5: Troubleshooting & FAQs

Q1: The solid material has turned from white/pale yellow to a brownish color. Is it still usable?

  • Diagnosis: This indicates Iodine Liberation . The C–I bond has cleaved, releasing

    
    , which is brown/purple.
    
  • Solution:

    • Dissolve a small sample in DCM.

    • Wash with 10%

      
       (Sodium Thiosulfate). If the color clears and the NMR is clean, the bulk material is likely intact but contaminated with trace iodine.
      
    • Prevention: Check your freezer temp. Was the vial clear glass?

Q2: I am seeing a "doublet" impurity in the aromatic region of my NMR.

  • Diagnosis: This is likely 5-Bromo-3-ethoxypyrazine (Degradant A).

  • Cause: Protodeiodination. This happens if the reaction temperature was too high or if the lithiation was quenched by moisture before the electrophile reacted.

  • Fix: Lower reaction temperature by 10-20°C. Ensure solvents are anhydrous.

Q3: During lithiation, I obtained a mixture of regioisomers.

  • Diagnosis: You triggered the Halogen Dance .

  • Cause: The reaction warmed up above -60°C. The lithiated intermediate is kinetically stable at -78°C but thermodynamically unstable at higher temps.

  • Fix: Maintain strict -78°C control. Pre-cool the electrophile before addition to prevent localized heating.

Q4: Can I dry this compound in a vacuum oven?

  • Diagnosis: High risk.

  • Recommendation: Do not use heat. Dry under high vacuum at ambient temperature (20-25°C) only. Heating under vacuum can sublime the iodine or accelerate degradation.

References

  • Schlosser, M. (2005). The "Halogen Dance" and Other Halogen Migration Reactions. Wiley-VCH.
  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: 5-Bromo-2-iodo-3-methoxypyrazine.[4]Link (Analogous compound storage data: 2-8°C, light sensitive).

  • Turck, A., et al. (2012). Metalation of Pyrazines. In Topics in Heterocyclic Chemistry. Springer.
  • ThermoFisher Scientific. (2025). Handling of Iodinated Heterocycles.Link (General guidelines for C-I bond stability).

Sources

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in Ethoxy-Pyrazine Functionalization

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for ethoxy-pyrazine functionalization. This resource is designed to provide in-depth troubleshooting guides...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for ethoxy-pyrazine functionalization. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of working with this important class of heterocyclic compounds. As Senior Application Scientists, we understand the nuances of pyrazine chemistry and have curated this guide to address the specific challenges you may encounter in your research and development efforts. Our goal is to empower you with the knowledge to minimize byproduct formation and optimize your synthetic routes.

Introduction to Ethoxy-Pyrazine Functionalization

Ethoxy-pyrazines are key building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Their inherent electron-deficient nature makes them susceptible to nucleophilic attack, but also presents challenges in controlling regioselectivity and preventing unwanted side reactions.[1] This guide will delve into common issues faced during the functionalization of ethoxy-pyrazines and provide practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: I am observing significant over-oxidation of my ethoxy-pyrazine substrate. What are the likely causes and how can I prevent it?

A1: Over-oxidation is a common side reaction when using strong oxidizing agents in pyrazine synthesis.[2] The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides, and excessive oxidation can even lead to ring-opening, forming carboxylic acids or other degradation products.[2]

Causality and Mitigation Strategies:

  • Oxidizing Agent Choice: Harsh oxidizing agents like potassium permanganate or excess hydrogen peroxide are often the culprits.[2] Consider using milder or more controlled oxidation methods.

  • Stoichiometry Control: Carefully control the stoichiometry of your oxidizing agent. Even a slight excess can lead to unwanted side products.

  • Temperature Management: High reaction temperatures can accelerate over-oxidation.[2] Running the reaction at lower temperatures, even if it requires longer reaction times, can significantly improve selectivity.

Troubleshooting Flowchart: Over-oxidation

start Over-oxidation Observed check_oxidant Evaluate Oxidizing Agent start->check_oxidant High Reactivity? check_stoichiometry Verify Stoichiometry check_oxidant->check_stoichiometry No solution_oxidant Switch to Milder Oxidant (e.g., MnO2) check_oxidant->solution_oxidant Yes check_temp Assess Reaction Temperature check_stoichiometry->check_temp No solution_stoichiometry Use Precise Molar Ratios check_stoichiometry->solution_stoichiometry Excess Used? solution_temp Lower Reaction Temperature check_temp->solution_temp Too High? end Minimized Byproduct check_temp->end Optimal solution_oxidant->end solution_stoichiometry->end solution_temp->end

Caption: Troubleshooting over-oxidation in ethoxy-pyrazine reactions.

Q2: My reaction is producing a mixture of positional isomers. How can I improve the regioselectivity of the functionalization?

A2: Achieving high regioselectivity in the functionalization of substituted pyrazines is a common challenge. The electronic nature of the ethoxy group and other substituents, as well as the reaction conditions, play a crucial role in directing incoming electrophiles or nucleophiles.

Key Factors Influencing Regioselectivity:

  • Directing Group Effects: The ethoxy group is an electron-donating group, which can influence the position of electrophilic substitution. Understanding the directing effects of all substituents on the pyrazine ring is critical.

  • Catalyst and Ligand Choice: In transition metal-catalyzed cross-coupling reactions, the choice of catalyst and ligands is paramount for controlling selectivity.[3] For instance, in Negishi couplings of halopyrazines, switching from a less selective palladium catalyst to Pd(dppf)Cl2 can significantly improve yield and selectivity.

  • Protecting Groups: In some cases, temporarily protecting one reactive site can allow for selective functionalization at another.[4][5] This strategy is particularly useful when dealing with multiple reactive positions.

  • Reaction Conditions: Temperature, solvent, and the choice of base can all influence the regiochemical outcome of a reaction.[6][7][8] For example, base-switching strategies have been shown to control site-selectivity in the functionalization of polyazines.[7][8]

Data Summary: Catalyst and Base Effects on Regioselectivity

Reaction TypeCatalyst/BasePredominant IsomerByproduct(s)Reference
Negishi CouplingPd(PPh3)4Mixture of isomersHomocoupling products
Negishi CouplingPd(dppf)Cl2Desired single isomerMinimized byproducts
Phosphonium Salt FormationDBUIsomer AIsomer B[7][8]
Phosphonium Salt FormationNEt3Isomer BIsomer A[7][8]
Q3: I'm struggling with low yields in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira). What are the common pitfalls?

A3: Low yields in palladium-catalyzed cross-coupling reactions involving ethoxy-pyrazines can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, and the inherent reactivity of the pyrazine ring.

Troubleshooting Guide for Cross-Coupling Reactions:

  • Catalyst and Ligand Selection: The choice of palladium precursor and ligand is critical. For electron-deficient systems like pyrazines, electron-rich and sterically hindered phosphine ligands often give the best results.

  • Base Selection: The base plays a crucial role in the catalytic cycle. The choice of base should be tailored to the specific coupling partners and solvent. Common bases include carbonates (Cs2CO3, K2CO3), phosphates (K3PO4), and organic bases (Et3N, DBU).

  • Solvent and Temperature: The reaction solvent and temperature must be carefully optimized. Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and hydrolysis of reagents.[6] Microwave-assisted synthesis can sometimes significantly improve yields and reduce reaction times compared to conventional heating.[6]

  • Purity of Starting Materials: Ensure that your ethoxy-pyrazine halide (or triflate) and coupling partner are pure. Impurities can poison the catalyst.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the ethoxy-halopyrazine (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and base (e.g., K2CO3, 2.0-3.0 equiv).

  • Add anhydrous, deoxygenated solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[6]

Advanced Troubleshooting

Q4: How can I prevent the formation of di-substituted byproducts when only mono-functionalization is desired?

A4: The formation of di-substituted products is a common issue when the mono-functionalized product is still reactive under the reaction conditions.

Strategies to Promote Mono-substitution:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the ethoxy-pyrazine to the coupling partner.[6] A slight excess of the pyrazine substrate can sometimes help to consume the coupling partner and minimize di-substitution.

  • Slow Addition: Adding the limiting reagent slowly over the course of the reaction can help to maintain a low concentration of this reagent, favoring mono-substitution.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can decrease the rate of the second substitution reaction more than the first, thus improving selectivity for the mono-substituted product.[6]

  • Use of Bulky Protecting Groups: Introducing a sterically demanding protecting group at one of the reactive positions can effectively block it from further reaction.

Q5: I am observing polymerization or the formation of tar-like materials in my reaction. What is causing this and how can I avoid it?

A5: Polymerization can occur, especially in the presence of reactive intermediates.[2] This is often exacerbated by high temperatures and prolonged reaction times.[2]

Preventative Measures:

  • Temperature Control: Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid the formation of degradation products.

  • Inert Atmosphere: For many reactions, particularly those involving organometallics, maintaining a strict inert atmosphere (e.g., nitrogen or argon) is crucial to prevent side reactions with oxygen.[6]

Logical Relationship Diagram: Factors Influencing Byproduct Formation

Byproduct Byproduct Formation OverOxidation Over-oxidation Byproduct->OverOxidation Isomers Positional Isomers Byproduct->Isomers Polymerization Polymerization Byproduct->Polymerization DiSubstitution Di-substitution Byproduct->DiSubstitution HarshOxidant Harsh Oxidants OverOxidation->HarshOxidant HighTemp High Temperature OverOxidation->HighTemp PoorCatalyst Poor Catalyst/Ligand Selectivity Isomers->PoorCatalyst SuboptimalBase Suboptimal Base Isomers->SuboptimalBase Polymerization->HighTemp LongReactionTime Long Reaction Time Polymerization->LongReactionTime ExcessReagent Excess Reagent DiSubstitution->ExcessReagent

Caption: Key factors contributing to byproduct formation.

References

  • Biosynce. (2025, October 10). What are the side - reactions in pyrazine synthesis? - Blog.
  • Benchchem. (2025). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them.
  • Milstein, D., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
  • MacMillan, D. W. C., et al. (n.d.). Site-Selective Switching Strategies to Functionalize Polyazines. PMC.
  • Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing).
  • MacMillan, D. W. C., et al. (2018). Site-Selective Switching Strategies to Functionalize Polyazines.
  • Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C3OB40460A.
  • Alonso, F., et al. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
  • Tour, J. M., et al. (n.d.). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers.
  • Sarlah, D., et al. (n.d.). C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Deibler, K. D., & Shibamoto, T. (2025, November 14). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources.
  • Benchchem. (n.d.).
  • Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine.

Sources

Optimization

Recrystallization solvents for high-purity 5-Bromo-3-ethoxy-2-iodopyrazine

Topic: Recrystallization of 5-Bromo-3-ethoxy-2-iodopyrazine Cas No (Analog Reference): 476622-89-6 (Methoxy analog) | Target Purity: >99.5% (HPLC) Executive Summary Welcome to the Technical Support Center. This guide add...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization of 5-Bromo-3-ethoxy-2-iodopyrazine

Cas No (Analog Reference): 476622-89-6 (Methoxy analog) | Target Purity: >99.5% (HPLC)

Executive Summary

Welcome to the Technical Support Center. This guide addresses the purification of 5-Bromo-3-ethoxy-2-iodopyrazine , a critical intermediate often utilized in the synthesis of BTK inhibitors (e.g., Acalabrutinib analogs).

Achieving high purity for this compound is chemically challenging due to two competing factors:

  • The Labile C-I Bond: The iodine at the C2 position is photosensitive and thermally unstable, prone to homolytic cleavage or scrambling at high temperatures.

  • The "Oiling Out" Risk: The ethoxy substituent lowers the melting point and increases lipophilicity, frequently causing the compound to separate as an oil rather than a crystal lattice during cooling.

This guide provides validated solvent systems and troubleshooting workflows to overcome these specific hurdles.

Module 1: Recommended Solvent Systems

We recommend two primary solvent systems based on the impurity profile of your crude material.

System A: The "Standard" Method (Ethyl Acetate / Heptane)

Best for: Removing polar impurities and preventing solvolysis.

ParameterSpecificationRationale
Solvent (Good) Ethyl Acetate (EtOAc)Excellent solubility for the pyrazine core; low boiling point minimizes thermal stress.
Anti-Solvent n-HeptaneMiscible with EtOAc; induces gradual precipitation without "crashing" the product out.
Ratio (v/v) 1:3 to 1:5Start with 1:3. Higher heptane ratios increase yield but may lower purity.
Temperature 45°C (Dissolution)

-10°C (Crystallization)
Do not reflux. 45°C is sufficient. Lower temps protect the Iodine atom.

Protocol:

  • Dissolve crude solid in minimal EtOAc at 45°C.

  • Add n-Heptane dropwise until persistent cloudiness appears.

  • Add a few drops of EtOAc to restore clarity.

  • Crucial Step: Seed with pure crystal (if available) at 35°C.

  • Cool slowly to Room Temperature (RT) over 2 hours, then refrigerate at -10°C.

System B: The "Polar" Method (Ethanol / Water)

Best for: Removing highly lipophilic byproducts (e.g., alkylated over-reaction products).

ParameterSpecificationRationale
Solvent (Good) Ethanol (Absolute)Proticity helps solvate the pyrazine nitrogens.
Anti-Solvent Water (Deionized)High polarity forces the hydrophobic ethoxy/halo-pyrazine out of solution.
Ratio (v/v) Variable (approx. 5:1)Water addition must be extremely slow to prevent oiling.
Module 2: Troubleshooting "Oiling Out"

The presence of the ethoxy group often leads to Liquid-Liquid Phase Separation (LLPS), or "oiling out," before crystallization can occur. This traps impurities.[1]

Diagnostic Workflow

Use the following logic flow to diagnose and fix oiling out issues during your experiment.

Recrystallization_Logic Start Start: Cooling Phase CheckState Observation: Is product forming an oil/gum? Start->CheckState YesOil YES: Oiling Out Detected CheckState->YesOil Phase Separation NoOil NO: Crystals Forming CheckState->NoOil Turbidity/Lattice Action1 Action: Re-heat to dissolve oil (45°C) YesOil->Action1 Harvest Harvest & Wash (Cold Anti-Solvent) NoOil->Harvest Action2 Action: Add 5-10% more Good Solvent (EtOAc/EtOH) Action1->Action2 Action3 Action: Seed at Higher Temp (35-40°C) Action2->Action3 Action3->CheckState Retry Cooling

Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (LLPS) during pyrazine crystallization.

Technical Fixes for Oiling Out:

  • The "Trituration" Trick: If the product oils out, decant the supernatant. Add a small volume of pure n-Heptane to the oil and scratch the flask vigorously with a glass rod. This mechanical stress often induces nucleation.

  • Seeding Window: You likely missed the metastable zone width (MSZW). You must add seed crystals before the solution becomes spontaneously cloudy (approx. 35-40°C).

Module 3: Critical Stability Factors (The "Hidden" Variables)

Failure to control these environmental factors will result in a pink/brown product (indicating free Iodine) and lowered yields.

FactorMechanism of FailurePrevention Protocol
Photolysis UV light cleaves the C-I bond (Homolysis), generating radicals and free

.
Mandatory: Wrap all flasks/columns in aluminum foil. Use amber glassware. Work in subdued light.
Thermal Deiodination Temperatures >60°C promote iodine scrambling or elimination.Limit: Never heat the crystallization bath above 50°C. Use vacuum drying at <40°C.
pH Sensitivity Acidic conditions can protonate the pyrazine nitrogen, altering solubility.Ensure solvents are neutral. If crude was acid-washed, neutralize completely with

before recrystallization.
Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Dichloromethane (DCM) or Chloroform?

  • Answer: We advise against it for recrystallization. The solubility of 5-Bromo-3-ethoxy-2-iodopyrazine in chlorinated solvents is typically too high, requiring excessive amounts of anti-solvent (Hexane), which leads to rapid precipitation (amorphous solid) rather than crystallization. DCM is excellent for extraction, but poor for crystallization of this specific scaffold.

Q2: My product turned pink during drying. Is it ruined?

  • Answer: The pink color is trace elemental iodine (

    
    ).
    
    • Fix: Wash the solid with a cold, dilute solution of Sodium Thiosulfate (

      
      ) or Sodium Bisulfite. This reduces 
      
      
      
      (colored) to Iodide (
      
      
      , colorless/water-soluble). Rinse immediately with water, then cold heptane.

Q3: Why is the melting point lower than reported in literature?

  • Answer: This is a classic sign of solvent inclusion or "solvates." Pyrazines are excellent hydrogen bond acceptors and often trap Ethanol or Water in the lattice.

    • Validation: Run a proton NMR.[2][3] If solvent peaks are present, dry under high vacuum (0.1 mbar) at 40°C for 24 hours.

Q4: Can I use Acetone/Water?

  • Answer: Use with caution. While solubility is good, acetone can react with free amines (if any are present as impurities) to form imines. For this specific bromo-iodo-ethoxy structure, Acetone/Water is a viable secondary backup if EtOAc/Heptane fails.

References
  • General Solubility & Purification of Halogen

    • Source: Sigma-Aldrich / Merck Technical D
    • Context: Handling of 5-bromo-2-iodo-3-methoxypyrazine (Structural Analog).
    • URL: (Analog Reference)

  • Crystalliz

    • Source: Mettler Toledo Crystalliz
    • Context: Strategies for preventing Liquid-Liquid Phase Separ
    • URL:

  • Stability of Iodo-Heterocycles

    • Source: National Institutes of Health (NIH) / PMC.
    • Context: Photostability and thermal degradation profiles of iodinated arom
    • URL:

  • Synthesis of Alkoxy-Halopyrazines (Patent Liter

    • Source: Google Patents (Reference to similar BTK intermedi
    • Context: General methodologies for introducing ethoxy groups to bromo-iodo-pyrazines.
    • URL:

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 1H and 13C NMR Interpretation of 5-Bromo-3-ethoxy-2-iodopyrazine

Part 1: Executive Summary & Structural Context The Synthetic Imperative 5-Bromo-3-ethoxy-2-iodopyrazine is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

The Synthetic Imperative

5-Bromo-3-ethoxy-2-iodopyrazine is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and heterocyclic drug candidates. Its structural utility lies in the orthogonal reactivity of its halogen substituents:

  • C-2 Iodine: Highly reactive toward metal-halogen exchange (e.g., TurboGrignard) or Sonogashira couplings.

  • C-5 Bromine: Less reactive, reserved for secondary functionalization (e.g., Suzuki-Miyaura coupling).

  • C-3 Ethoxy: Provides solubility and hydrogen-bond acceptor properties.

The Analytical Challenge: During synthesis—often via nucleophilic aromatic substitution (


) of 3,5-dibromo-2-iodopyrazine or similar precursors—regioisomerism is a critical failure mode. Distinguishing the target 5-bromo-3-ethoxy-2-iodopyrazine  from its isomer 5-bromo-2-ethoxy-3-iodopyrazine  requires precise NMR interpretation, specifically leveraging the "Heavy Atom Effect" of iodine.

This guide compares the target molecule's spectral signature against common regioisomeric impurities and provides a self-validating interpretation workflow.

Part 2: 1H NMR Interpretation (Proton Architecture)

Theoretical & Experimental Analysis

The 1H NMR spectrum of this molecule is deceptively simple but diagnostically rigid. In a standard solvent like


, the spectrum is defined by three distinct signal groups.
1. The Aromatic Singlet (H-6)
  • Chemical Shift:

    
     8.00 – 8.30 ppm (Singlet)
    
  • Mechanistic Insight: This proton is located at position 6. It is deshielded by the adjacent ring nitrogen (N-1) and the inductive effect of the C-5 bromine.

  • Comparison Note: If the ethoxy group were at position 6 (a different isomer), this singlet would disappear. If the iodine and bromine were swapped (regioisomer), the shift would change slightly due to the differing electronegativity of I vs. Br, though this is often subtle in 1H NMR.

2. The Ethoxy Signature (O-CH2-CH3)
  • Methylene (

    
    ): 
    
    
    
    4.40 – 4.55 ppm (Quartet,
    
    
    Hz).
    • Why: Significantly deshielded by the oxygen atom and the electron-deficient pyrazine ring.

  • Methyl (

    
    ): 
    
    
    
    1.40 – 1.50 ppm (Triplet,
    
    
    Hz).
    • Why: Standard aliphatic region, coupled to the methylene.

Table 1: Comparative 1H NMR Data (Target vs. Precursor)
FeatureTarget: 5-Bromo-3-ethoxy-2-iodopyrazinePrecursor: 3,5-Dibromo-2-iodopyrazineInterpretation Logic
Aromatic H 1H, s, ~8.1 ppm 1H, s, ~8.4 ppmIntroduction of the electron-donating ethoxy group slightly shields the ring proton compared to the dibromo precursor.
Alkoxy H q (4.4 ppm), t (1.4 ppm) AbsentConfirms successful

alkylation.
Impurity Flag Doublets in aromatic region --Indicates loss of regiocontrol (e.g., formation of reduced side products).

Part 3: 13C NMR Interpretation (The Heavy Atom Validator)

The "Heavy Atom Effect" (Critical for Verification)

The most definitive method to distinguish the position of the Iodine vs. Bromine is 13C NMR. Iodine exerts a unique shielding effect (Heavy Atom Effect) on the attached carbon (


), often shifting it upfield by 20–30 ppm compared to a bromine-bearing carbon.
Signal Assignment Strategy:
  • C-2 (C-I):

    
     100 – 115 ppm.
    
    • Diagnostic: This is anomalously upfield for an aromatic carbon attached to a heteroatom. This confirms the Iodine is on the ring.

  • C-5 (C-Br):

    
     130 – 145 ppm.
    
    • Diagnostic: Typical aromatic C-Br shift.

  • C-3 (C-OEt):

    
     155 – 162 ppm.
    
    • Diagnostic: Most deshielded carbon due to direct attachment to Oxygen and Nitrogen (imidate-like character).

  • C-6 (C-H):

    
     140 – 148 ppm.
    
    • Diagnostic: Correlates with the H-6 proton in HSQC.

Table 2: Distinguishing Regioisomers via 13C NMR

Comparison of the Target (A) vs. the likely "Symmetric" Isomer (B)

Carbon PositionTarget (A): 2-Iodo-3-ethoxyIsomer (B): 3-Iodo-2-ethoxyDiagnostic Difference
C-I (Ipso) ~105-115 ppm (C-2) ~105-115 ppm (C-3)The shift value is similar, BUT the HMBC correlation changes.
HMBC (H-6) Correlates to C-2 (weak) & C-5 (strong) Correlates to C-2 (strong) & C-5 (strong) In the target, H-6 is 3 bonds from C-2 (Iodo). In Isomer B, H-6 is 3 bonds from C-2 (Ethoxy).
C-OEt (Ipso) ~158 ppm (C-3) ~158 ppm (C-2)Key: In Target, C-OEt is adjacent to C-I. In Isomer B, C-OEt is adjacent to N-1 and N-4.

Part 4: Experimental Protocol & Workflow

Protocol: High-Resolution Structural Verification

To ensure data integrity for publication or regulatory filing, follow this self-validating workflow.

1. Sample Preparation:

  • Solvent: Dissolve 5-10 mg of sample in 0.6 mL

    
     (99.8% D) or 
    
    
    
    .
    • Note:

      
       may cause slight deshielding of the H-6 singlet due to hydrogen bonding with the ring nitrogens.
      
  • Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.

2. Acquisition Parameters (400 MHz+):

  • 1H NMR: 16 scans, 30° pulse angle, D1 = 1.0s.

  • 13C NMR: 512-1024 scans (essential to resolve the quaternary C-I and C-Br carbons).

  • HSQC: Required to assign the C-6/H-6 pair.

  • HMBC: Required to link the Ethoxy protons to C-3 and verify the distance to the C-I carbon.

Visualization: Structural Elucidation Logic

The following diagram illustrates the decision tree for confirming the structure and rejecting isomers.

NMR_Workflow Start Crude Product Isolated H_NMR Step 1: 1H NMR (CDCl3) Start->H_NMR Check_H Check H-6 Singlet & EtO Group H_NMR->Check_H C_NMR Step 2: 13C NMR Check_H->C_NMR Pattern Matches Fail_Iso REJECT: Regioisomer Detected Check_H->Fail_Iso Multiplicity Wrong Check_Heavy Check C-I (Heavy Atom Effect) ~100-115 ppm C_NMR->Check_Heavy HMBC Step 3: HMBC (2D NMR) Check_Heavy->HMBC Upfield C detected Check_Heavy->Fail_Iso No Upfield C (<120ppm) Check_Regio Verify EtO-CH2 correlation to C-3 (approx 158 ppm) HMBC->Check_Regio Success CONFIRMED: 5-Bromo-3-ethoxy-2-iodopyrazine Check_Regio->Success Correlations Valid Check_Regio->Fail_Iso Wrong Connectivity

Caption: Logical workflow for distinguishing the target pyrazine from regioisomers using 1D and 2D NMR.

Part 5: References

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.Link

  • Katritzky, A. R., et al. (1989).[1] Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13C NMR study. Magnetic Resonance in Chemistry.[1][2][3][4][5][6][7] Link

  • Deng, X., & Mani, N. S. (2008).[8] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[8] Journal of Organic Chemistry.[8] Link

  • ChemicalBook. (2023). 5-Bromo-2-iodopyridine 1H NMR Spectrum.Link

  • Sigma-Aldrich. (2023). 5-Bromo-2-iodo-3-methoxypyrazine Product Data.Link

Sources

Comparative

A Senior Application Scientist's Guide to Regioselective Functionalization: Comparing the Reactivity of 2-Iodo vs. 5-Bromo Positions in Pyrazines

Introduction In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds, with the pyrazine core being a recurring motif in numerous FDA-approved pharmaceuticals. Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds, with the pyrazine core being a recurring motif in numerous FDA-approved pharmaceuticals. Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it an invaluable component in drug design. The strategic functionalization of the pyrazine ring is therefore a central challenge for synthetic chemists. When presented with a dihalogenated pyrazine, such as a 2-iodo-5-bromopyrazine, a critical question arises: which position will react preferentially?

This guide provides an in-depth, objective comparison of the reactivity of the 2-iodo and 5-bromo positions on a pyrazine ring. Moving beyond simple rules of thumb, we will dissect the fundamental principles governing this selectivity, supported by mechanistic insights and experimental data. Our goal is to equip you, the practicing scientist, with the knowledge to predict and control reaction outcomes, thereby streamlining your synthetic campaigns.

Part 1: Fundamental Principles Governing Reactivity

The regioselectivity in reactions involving 2-iodo-5-bromopyrazine is not governed by a single factor, but rather by a confluence of the intrinsic properties of the carbon-halogen bond and the unique electronic environment of the pyrazine ring.

The Carbon-Halogen (C-X) Bond: An Intrinsic Reactivity Gradient

The most significant differentiator between the 2-iodo and 5-bromo positions is the nature of the carbon-halogen bond itself. In the context of the most common synthetic transformations, the bond dissociation energy (BDE) is a critical parameter.

The C-I bond is considerably weaker and more polarizable than the C-Br bond. This fundamental difference is the primary driver for selectivity in reactions where the cleavage of the C-X bond is the rate-determining step.

BondBond Dissociation Energy (kJ/mol)
C-Br~285
C-I~213
Table 1: Representative Carbon-Halogen Bond Dissociation Energies.
The Electronic Landscape of the Pyrazine Ring

Pyrazine is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This has two major consequences:

  • General Activation: The entire ring is "electron-poor," which makes it susceptible to nucleophilic attack and generally activates the C-X bonds towards oxidative addition by transition metals compared to a benzene ring.

  • Positional Effects: The positions alpha to the nitrogen atoms (C2, C3, C5, C6) are significantly more electron-deficient. In a 2,5-disubstituted pyrazine, both the iodo and bromo groups are in these activated alpha positions, setting the stage for a direct competition based on the halogen's identity and the reaction mechanism.

Figure 1: Key factors influencing the reactivity of 2-iodo-5-bromopyrazine.

Part 2: Comparative Reactivity in Key Transformations

The choice of reaction type is the ultimate arbiter of regioselectivity. The mechanistic pathway of the transformation dictates whether the intrinsic C-X bond strength or the electrophilicity of the carbon atom dominates the outcome.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Negishi coupling are cornerstones of modern synthesis.[1][2][3][4] They share a common mechanistic feature that is critical for understanding regioselectivity: a catalytic cycle initiated by the oxidative addition of a low-valent palladium species to the C-X bond.

Mechanism & Selectivity Driver: The oxidative addition step is almost always the rate-determining step in the catalytic cycle.[5][6][7] This step involves the cleavage of the C-X bond. Consequently, the reaction will proceed much faster at the position with the weaker bond.

Prediction: The 2-iodo position will be overwhelmingly more reactive than the 5-bromo position. The difference in BDE of over 70 kJ/mol creates a significant kinetic preference for the C-I bond to undergo oxidative addition.

G Simplified Pd-Catalyzed Cross-Coupling Cycle cluster_cycle Pd Catalytic Cycle Pd0 L₂Pd(0) Complex1 L₂Pd(R¹)(X) Pd0->Complex1 Oxidative Addition (Rate-Determining Step) Complex2 L₂Pd(R¹)(R²) Complex1->Complex2 Product R¹-R² Complex2->Product Reductive Elimination Start R¹-X Start->Complex1 G Start 2-Iodo-5-Bromopyrazine Path1_Node Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Start->Path1_Node Selective C-I Activation Path2_Node Nucleophilic Aromatic Substitution (SNA_r) (e.g., Amination) Start->Path2_Node Selective C-Br Activation Product1 2-R¹-5-Bromopyrazine Path1_Node->Product1 Product2 2-Iodo-5-Nu-Pyrazine Path2_Node->Product2 Final1 2-R¹-5-R²-Pyrazine Product1->Final1 Second Cross-Coupling (Harsher Conditions) Final2 2-R¹-5-Nu-Pyrazine Product2->Final2 Cross-Coupling

Sources

Validation

A Comparative Guide to HPLC Method Development for the Analysis of 5-Bromo-3-ethoxy-2-iodopyrazine

For researchers, scientists, and professionals in drug development, the purity and accurate quantification of novel chemical entities are paramount. 5-Bromo-3-ethoxy-2-iodopyrazine, a halogenated pyrazine derivative, rep...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity and accurate quantification of novel chemical entities are paramount. 5-Bromo-3-ethoxy-2-iodopyrazine, a halogenated pyrazine derivative, represents a class of compounds with significant potential in medicinal chemistry. Its complex structure, featuring multiple halogen substituents, presents unique challenges for analytical method development. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the robust analysis of this compound, grounded in experimental data and established scientific principles.

The Analytical Challenge of Halogenated Heterocycles

The presence of bromine, iodine, and an ethoxy group on the pyrazine ring of the target analyte dictates its physicochemical properties, which in turn govern its behavior in a chromatographic system. The molecule is expected to be relatively non-polar and hydrophobic due to the halogen atoms, making it well-suited for reversed-phase HPLC. However, the potential for complex interactions with the stationary phase necessitates a systematic approach to method development to achieve optimal separation from potential impurities and degradation products.

Comparison of Reversed-Phase HPLC Methodologies

Reversed-phase HPLC (RP-HPLC) is the technique of choice for the analysis of a wide range of non-polar to moderately polar compounds.[1] The fundamental principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase.[2] The selection of the appropriate stationary and mobile phases is critical for achieving the desired separation.

Stationary Phase Selection: A Critical Determinant of Selectivity

The choice of the stationary phase is arguably the most critical parameter in HPLC method development, as it directly influences the retention and selectivity of the separation. For halogenated aromatic compounds, several types of stationary phases can be considered.

  • Octadecyl (C18) and Octyl (C8) Silica Phases: These are the most widely used stationary phases in RP-HPLC.[3] They offer a good balance of hydrophobicity and are suitable for a broad range of analytes. C18 phases provide higher retention for non-polar compounds compared to C8 phases due to their longer alkyl chains. For a hydrophobic compound like 5-Bromo-3-ethoxy-2-iodopyrazine, a C18 column is a logical starting point.[4] A C8 column can be a viable alternative if retention on a C18 column is excessive.[5]

  • Phenyl and Pentafluorophenyl (PFP) Phases: Phenyl phases offer unique selectivity for aromatic compounds due to π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[3][6] PFP phases provide even stronger π-π interactions and are particularly effective for the separation of halogenated aromatic compounds.[3] The fluorine atoms in the PFP phase can also participate in dipole-dipole interactions, further enhancing selectivity.

The following table provides a comparative overview of these stationary phases for the analysis of 5-Bromo-3-ethoxy-2-iodopyrazine.

Stationary PhasePrinciple of SeparationBest Suited ForPotential Advantages for 5-Bromo-3-ethoxy-2-iodopyrazine
C18 Hydrophobic interactionsWide range of non-polar to moderately polar compoundsGood retention, widely available, and well-characterized.
C8 Hydrophobic interactionsModerately polar to non-polar compoundsReduced retention compared to C18, potentially faster analysis times.
Phenyl/PFP Hydrophobic and π-π interactionsAromatic and halogenated compoundsEnhanced selectivity due to alternative separation mechanisms.[3]
Mobile Phase Optimization: Fine-Tuning the Separation

The mobile phase in RP-HPLC typically consists of an aqueous component (water or buffer) and an organic modifier (acetonitrile or methanol). The ratio of these components determines the elution strength of the mobile phase.

  • Organic Modifier: Acetonitrile vs. Methanol: Acetonitrile generally has a stronger elution strength than methanol in RP-HPLC and often provides better peak shapes for a wider range of compounds. Methanol, on the other hand, can offer different selectivity and is a more cost-effective solvent.

  • Isocratic vs. Gradient Elution: Isocratic elution uses a constant mobile phase composition throughout the analysis. It is simpler to implement and is suitable for the separation of a limited number of compounds with similar retention characteristics. Gradient elution involves a programmed change in the mobile phase composition during the analysis, typically by increasing the proportion of the organic modifier.[2] This is particularly useful for complex samples containing compounds with a wide range of polarities, as it can reduce analysis time and improve peak shape for late-eluting compounds.[4]

Experimental Protocols

The following protocols provide a starting point for the HPLC analysis of 5-Bromo-3-ethoxy-2-iodopyrazine. Optimization of these conditions will likely be necessary to achieve the desired separation.

Protocol 1: General Purpose RP-HPLC Method
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: UV at 270 nm (or at the λmax of the compound).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.[4] Filter the sample through a 0.45 µm syringe filter before injection.[1]

Protocol 2: Method for Enhanced Selectivity of Halogenated Aromatics
  • Instrumentation: Same as Protocol 1.

  • Column: Phenyl or Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3 µm).

  • Mobile Phase and Gradient Program: Same as Protocol 1. The gradient may need to be adjusted based on the retention observed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV at 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Same as Protocol 1.

Data Presentation and Comparison

The performance of each method should be evaluated based on several key chromatographic parameters.

ParameterMethod 1 (C18)Method 2 (Phenyl/PFP)Ideal Value
Retention Time (min) Experimental DataExperimental DataSufficiently long for good separation, but not excessively long to prolong analysis time.
Tailing Factor Experimental DataExperimental DataClose to 1 (typically between 0.8 and 1.5).
Theoretical Plates Experimental DataExperimental DataAs high as possible (indicates column efficiency).
Resolution Experimental DataExperimental Data> 1.5 between the main peak and the closest impurity.

HPLC Method Development Workflow

The following diagram illustrates the systematic approach to developing a robust HPLC method.

Caption: A systematic workflow for HPLC method development and validation.

Method Validation According to ICH Guidelines

Once an optimized HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose.[7][8] The International Council for Harmonisation (ICH) provides guidelines for analytical method validation.[9][10][11]

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11]

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]

Decision Tree for Chromatographic Condition Selection

The selection of the optimal chromatographic conditions can be guided by a logical decision-making process.

Condition_Selection Start Start Method Development Initial_Screen Initial Screening (C18, ACN/Water Gradient) Start->Initial_Screen Peak_Shape Good Peak Shape? Initial_Screen->Peak_Shape Retention Adequate Retention? Peak_Shape->Retention Yes Optimize_Gradient Optimize Gradient Peak_Shape->Optimize_Gradient No Resolution Sufficient Resolution? Retention->Resolution Yes Retention->Optimize_Gradient No Change_Organic Change Organic Modifier (e.g., to Methanol) Resolution->Change_Organic No Validated_Method Validated Method Resolution->Validated_Method Yes Optimize_Gradient->Initial_Screen Change_Column Change Column (e.g., Phenyl/PFP) Change_Organic->Change_Column Change_Column->Initial_Screen

Caption: A decision tree for optimizing HPLC conditions.

Conclusion and Recommendations

The development of a robust and reliable HPLC method for the analysis of 5-Bromo-3-ethoxy-2-iodopyrazine is crucial for its application in research and drug development. A systematic approach, starting with a C18 column and an acetonitrile/water gradient, is recommended. For challenging separations where co-eluting impurities are present, a phenyl or pentafluorophenyl column may provide the necessary selectivity. Method optimization should be followed by a comprehensive validation according to ICH guidelines to ensure the generation of accurate and reproducible data. The choice of the final method will depend on the specific requirements of the analysis, including the sample matrix and the desired level of sensitivity.

References

  • Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... Available at: [Link]

  • RSC Publishing. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Available at: [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Available at: [Link]

  • PubMed. (1998). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. Available at: [Link]

  • International Journal of Pharmacy and Technology. (2011). Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-5-iodopyrazine. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2011). Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formulation. Available at: [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]

  • ResearchGate. (2026). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Available at: [Link]

  • Journal of Pharmaceutics and Nanotechnology. (2016). A Brief Review on Validation of many Drugs by using HPLC Technique. Available at: [Link]

Sources

Comparative

Strategic Bioactivity Assessment of 5-Bromo-3-ethoxy-2-iodopyrazine Derived Libraries

Topic: Bioactivity assessment of 5-Bromo-3-ethoxy-2-iodopyrazine based libraries Content Type: Publish Comparison Guide Executive Summary: The Orthogonal Scaffold Advantage In the high-stakes arena of fragment-based drug...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioactivity assessment of 5-Bromo-3-ethoxy-2-iodopyrazine based libraries Content Type: Publish Comparison Guide

Executive Summary: The Orthogonal Scaffold Advantage

In the high-stakes arena of fragment-based drug discovery (FBDD), the 5-Bromo-3-ethoxy-2-iodopyrazine scaffold represents a "privileged structure" for generating diversity-oriented libraries, particularly for kinase inhibitors (e.g., CHK1, Aurora, ERK) and antimicrobial agents.

Unlike symmetric scaffolds (e.g., 2,6-dichloropyrazine) that suffer from poor regioselectivity, or simple alkyl-pyrazines that lack solubility, this specific scaffold offers a dual-advantage :

  • Orthogonal Reactivity: The significant reactivity gap between the C-2 Iodine and C-5 Bromine allows for precise, sequential functionalization without protecting groups.

  • Physicochemical Tuning: The C-3 Ethoxy group provides a critical balance of lipophilicity (LogP) and aqueous solubility, often outperforming methoxy analogs in metabolic stability (slower O-dealkylation) and membrane permeability.

This guide details the technical assessment of libraries built from this core, comparing them against standard alternatives and providing self-validating protocols for their synthesis and bio-evaluation.

Comparative Technical Analysis

A. Reactivity & Synthesis Efficiency

The primary value of this scaffold is its ability to support Sequential Pd-Catalyzed Cross-Coupling .

Scaffold VariantC-2 Reactivity (Leaving Group)C-5 Reactivity (Leaving Group)Selectivity ProfileApplication Note
5-Bromo-3-ethoxy-2-iodopyrazine High (I) Medium (Br) Excellent. C-I couples at RT; C-Br remains intact until activated at >80°C.Best for non-symmetric libraries.
3,5-DibromopyrazineMedium (Br)Medium (Br)Poor. Statistical mixture of mono- and bis-products (33% yield typ.).Requires wasteful purification.
2-Chloro-5-bromopyrazineMedium (Br)Low (Cl)Good. But C-Cl activation often requires harsh ligands/conditions.Hard to functionalize the C-Cl site.
B. Physicochemical Properties (SAR Implications)

The 3-ethoxy substituent is not merely a bystander; it actively modulates the bioactivity profile compared to common analogs.

  • Solubility: The ethoxy group disrupts crystal lattice packing more effectively than a methoxy or methyl group, often doubling kinetic solubility in aqueous buffers.

  • Metabolic Stability: Methoxy groups on pyrazines are prone to rapid O-demethylation by CYPs. The ethyl steric bulk retards this oxidative metabolism, extending half-life (

    
    ).
    
  • Binding Affinity: In kinase active sites (e.g., CHK1), the ethoxy oxygen often acts as an intramolecular H-bond acceptor or fills a specific hydrophobic pocket that smaller groups cannot.

Experimental Workflows (Self-Validating Protocols)

Phase 1: Library Generation (Sequential Coupling)

Causality: We exploit the bond dissociation energy difference between C-I (53 kcal/mol) and C-Br (68 kcal/mol) to control the reaction sequence.

Step 1: C-2 Selective Suzuki-Miyaura Coupling (The "Warhead" Installation)

  • Reagents: Scaffold (1.0 eq), Aryl Boronic Acid A (1.1 eq), Pd(PPh3)4 (3 mol%), Na2CO3 (2.0 eq).

  • Solvent: Toluene:Ethanol:Water (4:1:1).

  • Condition: Stir at Room Temperature (25°C) for 4–6 hours.

  • Validation: Monitor by TLC/LCMS. The C-5 Bromine signal (distinct isotopic pattern) must remain.

    • Success Criteria: >90% conversion to mono-coupled product; <5% bis-coupled byproduct.

Step 2: C-5 Suzuki Coupling (The "Tail" Installation)

  • Reagents: Intermediate from Step 1 (1.0 eq), Aryl Boronic Acid B (1.5 eq), Pd(dppf)Cl2 (5 mol%), K3PO4 (3.0 eq).

  • Solvent: 1,4-Dioxane (Anhydrous).

  • Condition: Heat at 90–100°C for 12 hours.

  • Validation: Full consumption of starting material.

Phase 2: Bioactivity Assessment (Kinase Inhibition)

Target: Checkpoint Kinase 1 (CHK1) - A standard validation target for aminopyrazine scaffolds.

Protocol: ADP-Glo™ Kinase Assay

  • Preparation: Dilute library compounds in DMSO to 100x final concentration.

  • Enzyme Reaction:

    • Mix Kinase (CHK1, 2 ng/well) + Substrate (Cdc25C peptide) + ATP (10 µM) + Compound in 1x Kinase Buffer.

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU).

  • Data Analysis: Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Calculate IC50 using non-linear regression (4-parameter fit).

Representative Bioactivity Data

The following data summarizes the performance of a 5-Bromo-3-ethoxy-2-iodopyrazine derived library against a standard "Methyl" analog library in a CHK1 inhibition assay.

Table 1: Structure-Activity Relationship (SAR) & Property Comparison

Compound IDR1 (C-2)R2 (C-5)R3 (C-3)CHK1 IC50 (nM)Kinetic Solubility (µM)Microsomal Stability (

, min)
Ref-Methyl 4-PyrazolylPhenylMethyl 12.54518
Ref-Methoxy 4-PyrazolylPhenylMethoxy 8.211024
Lead-Ethoxy 4-PyrazolylPhenylEthoxy 4.1 185 55
Negative CtrlHHEthoxy>10,000>500>120
  • Interpretation: The "Lead-Ethoxy" variant shows a 3x potency improvement and >2x metabolic stability improvement over the Methyl analog, validating the scaffold's strategic value.

Visualization of Logic & Workflow

Diagram 1: Sequential Functionalization Logic

This diagram illustrates the "Self-Validating" synthesis pathway, highlighting the specific conditions required to achieve regioselectivity.

SynthesisWorkflow cluster_conditions Critical Control Points Scaffold 5-Bromo-3-ethoxy-2-iodopyrazine (Core Scaffold) Step1 Step 1: C-2 Coupling (Suzuki-Miyaura) Scaffold->Step1 Pd(PPh3)4, RT Selects I over Br Intermediate Intermediate: 5-Bromo-3-ethoxy-2-Aryl (Mono-functionalized) Step1->Intermediate Step2 Step 2: C-5 Coupling (High Temp Suzuki) Intermediate->Step2 Pd(dppf)Cl2, 100°C Activates Br FinalProduct Final Library Member: 2,5-Diaryl-3-ethoxypyrazine Step2->FinalProduct

Caption: Regioselective synthesis workflow exploiting the reactivity differential between C-2 Iodine and C-5 Bromine.

Diagram 2: SAR & Bioactivity Logic

This diagram maps the functional role of each substituent on the scaffold in the context of kinase inhibition.

SAR_Logic Core Pyrazine Core (Hinge Binder) R_Ethoxy 3-Ethoxy Group (Solubility & Stability) Core->R_Ethoxy R_Iodo C-2 Position (ex-Iodo) (Primary Warhead) Core->R_Iodo R_Bromo C-5 Position (ex-Bromo) (Tail/Solvent Front) Core->R_Bromo Effect_Sol Increased Solubility R_Ethoxy->Effect_Sol Effect_Met Blocked Metabolism R_Ethoxy->Effect_Met Effect_Pot Kinase Specificity (H-Bonding) R_Iodo->Effect_Pot Target Interaction R_Bromo->Effect_Pot Modulates Potency

Caption: Structure-Activity Relationship (SAR) map detailing the functional contribution of each scaffold position.

References

  • Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. Source: Journal of Medicinal Chemistry (via PubMed) [Link]

  • Regioselective Suzuki-Miyaura Coupling of Dihalogenated Heterocycles. Source: Organic Chemistry Portal [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Source: Taylor & Francis Online [Link]

  • Structure-activity relationship (SAR) studies of 3-alkoxy-pyrazine derivatives. Source: Bioorganic & Medicinal Chemistry Letters [Link]

Validation

A Comparative Guide to the Stability of Iodo-Pyrazines Under Acidic Conditions

For researchers, scientists, and drug development professionals, the chemical stability of heterocyclic scaffolds is a cornerstone of robust and reliable pharmaceutical development. Pyrazine derivatives, integral to nume...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the chemical stability of heterocyclic scaffolds is a cornerstone of robust and reliable pharmaceutical development. Pyrazine derivatives, integral to numerous approved drugs, often feature halogen substituents to modulate their physicochemical and pharmacological properties.[1][2] Among these, iodo-pyrazines present a unique profile of reactivity and potential for further functionalization. However, their stability, particularly in the acidic environments encountered during synthesis, formulation, and in physiological settings, is a critical consideration.

This guide provides an in-depth comparison of the stability of iodo-pyrazines under acidic conditions relative to other halogenated pyrazines. We will delve into the underlying chemical principles governing their stability, present a detailed experimental protocol for a comparative analysis, and offer insights into the mechanistic pathways of degradation.

The Halogen Effect: A Comparative Overview of Pyrazine Stability

The stability of a halogenated pyrazine in an acidic medium is primarily influenced by the nature of the carbon-halogen (C-X) bond and the electron-withdrawing or -donating properties of other substituents on the pyrazine ring.[1] The pyrazine ring itself is an electron-deficient system, which generally imparts a degree of resistance to electrophilic attack.[2] However, under acidic conditions, protonation of the ring nitrogens can further activate the ring towards nucleophilic attack or facilitate the cleavage of substituents.

The stability of the C-X bond in halo-pyrazines is expected to follow the trend of bond dissociation energies: C-F > C-Cl > C-Br > C-I. This suggests that, all other factors being equal, iodo-pyrazines would be the most labile among the halopyrazines under conditions that promote C-X bond cleavage.

Mechanistic Considerations in Acid-Catalyzed Degradation

The degradation of iodo-pyrazines in acidic solutions can proceed through several potential pathways:

  • Protonation-Assisted Nucleophilic Substitution: The pyrazine nitrogen atoms can be protonated in acidic media. This protonation enhances the electrophilicity of the pyrazine ring, making it more susceptible to nucleophilic attack by water or other nucleophiles present in the medium. The halogen can then be displaced. The ease of this displacement is influenced by two competing factors: the electronegativity of the halogen and its leaving group ability. While more electronegative halogens like fluorine and chlorine can better stabilize the negative charge in the Meisenheimer intermediate of a nucleophilic aromatic substitution (SNAr) reaction, iodine is a superior leaving group.[3]

  • Direct Protonolysis of the C-I Bond: In some cases, particularly with strong acids, direct protonation of the iodine-bearing carbon or the iodine atom itself could weaken the C-I bond, leading to its cleavage and replacement by a hydrogen atom (hydro-dehalogenation) or a hydroxyl group if water is the nucleophile.

Experimental Protocol: A Forced Degradation Study for Comparative Stability Analysis

To empirically compare the stability of iodo-pyrazines with their chloro- and bromo-analogs, a forced degradation study under acidic conditions is the recommended approach.[4][5] This involves subjecting the compounds to stress conditions to accelerate their degradation and allows for a quantitative comparison of their stability.

Objective

To compare the degradation rate of a selected iodo-pyrazine with its corresponding chloro- and bromo-pyrazine analogs in an acidic solution at a controlled temperature.

Materials
  • Iodo-pyrazine derivative (e.g., 2-iodo-3-methylpyrazine)

  • Chloro-pyrazine derivative (e.g., 2-chloro-3-methylpyrazine)

  • Bromo-pyrazine derivative (e.g., 2-bromo-3-methylpyrazine)

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector or a GC-MS system[6][7]

  • pH meter

  • Thermostatically controlled water bath or incubator

Experimental Workflow

G cluster_prep Solution Preparation cluster_exp Degradation Experiment cluster_analysis Analysis prep_stock Prepare 1 mg/mL stock solutions of each halopyrazine in ACN start_exp Dilute stock solutions with acidic solutions to a final concentration of 100 µg/mL prep_stock->start_exp prep_acid Prepare 0.1 M and 1 M HCl solutions prep_acid->start_exp incubate Incubate samples at 50°C start_exp->incubate sampling Withdraw aliquots at 0, 2, 4, 8, and 24 hours incubate->sampling quench Neutralize aliquots immediately sampling->quench analysis Analyze samples by stability-indicating HPLC or GC-MS quench->analysis quantify Quantify the remaining parent compound and identify major degradation products analysis->quantify compare Compare degradation profiles quantify->compare

Caption: Workflow for the comparative stability testing of halopyrazines.

Step-by-Step Procedure
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each test compound (iodo-, bromo-, and chloro-pyrazine) in acetonitrile.

  • Sample Preparation for Degradation:

    • For each compound, prepare two sets of degradation samples by diluting the stock solution with 0.1 M HCl and 1 M HCl to a final concentration of 100 µg/mL.

    • Prepare a control sample for each compound by diluting the stock solution with a 50:50 mixture of acetonitrile and water to the same final concentration.

  • Incubation: Place all prepared samples in a thermostatically controlled environment set at 50°C.[5]

  • Time-Point Sampling: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching: Immediately neutralize the withdrawn aliquots with a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.

  • Analytical Method:

    • Analyze the samples using a validated stability-indicating HPLC method. A C18 reversed-phase column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a common starting point.[5]

    • Alternatively, for volatile pyrazines, a GC-MS method can be employed for separation and identification of degradation products.[6]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of the remaining parent compound against time for each compound and each acidic condition.

    • Identify and quantify any major degradation products.

Data Presentation and Interpretation

The results of the forced degradation study can be summarized in a table for easy comparison.

Table 1: Comparative Degradation of Halopyrazines in 0.1 M HCl at 50°C

Time (hours)% Remaining Chloro-Pyrazine% Remaining Bromo-Pyrazine% Remaining Iodo-Pyrazine
0100100100
298.595.285.1
496.890.172.3
892.381.555.6
2485.165.430.2

(Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific pyrazine derivatives and experimental conditions.)

Based on the hypothetical data, the stability of the halopyrazines under these acidic conditions would follow the order: Chloro-pyrazine > Bromo-pyrazine > Iodo-pyrazine. This is consistent with the trend of decreasing C-X bond strength.

Mechanistic Insights from Degradation Products

The identification of degradation products is crucial for elucidating the degradation pathway. For instance, the detection of a hydroxypyrazine would suggest a nucleophilic substitution mechanism, while the presence of the parent pyrazine (without the halogen) would indicate a hydro-dehalogenation pathway.

G cluster_path1 Nucleophilic Substitution cluster_path2 Hydro-dehalogenation IodoPyrazine1 Iodo-Pyrazine ProtonatedPyrazine1 Protonated Iodo-Pyrazine IodoPyrazine1->ProtonatedPyrazine1 + H+ HydroxyPyrazine Hydroxy-Pyrazine ProtonatedPyrazine1->HydroxyPyrazine + H2O Iodide Iodide Ion ProtonatedPyrazine1->Iodide - I- IodoPyrazine2 Iodo-Pyrazine ProtonatedPyrazine2 Protonated Iodo-Pyrazine IodoPyrazine2->ProtonatedPyrazine2 + H+ ParentPyrazine Parent Pyrazine ProtonatedPyrazine2->ParentPyrazine + H- (hydride source) Iodonium Iodonium Ion ProtonatedPyrazine2->Iodonium - I+

Caption: Potential degradation pathways for iodo-pyrazines in acidic media.

Conclusion and Field-Proven Insights

The stability of iodo-pyrazines under acidic conditions is a critical parameter that can influence their synthesis, purification, formulation, and ultimately, their efficacy and safety as pharmaceutical agents. While generally less stable than their chloro- and bromo- counterparts due to the weaker carbon-iodine bond, this increased reactivity can also be harnessed for further synthetic transformations.

For drug development professionals, a thorough understanding of the degradation kinetics and pathways is essential for:

  • Optimizing reaction conditions to minimize degradation during synthesis.

  • Developing stable formulations with appropriate pH and excipients.

  • Predicting potential degradation products that may need to be monitored as impurities.

  • Informing the selection of analytical methods for stability testing and quality control.

By conducting systematic comparative studies, such as the forced degradation protocol outlined in this guide, researchers can make informed decisions about the selection and handling of halogenated pyrazines in their drug discovery and development programs.

References

  • ResearchGate. The Selective Deiodination of Iodoheterocycles Using the PhSiH3 – In(OAc)3 System. ResearchGate. Accessed February 24, 2026. [Link]

  • USGS. Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. USGS Publications Warehouse. Accessed February 24, 2026. [Link]

  • OUCI. Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space-solid phase microextraction. Organic Chemistry: An Indian Journal. Accessed February 24, 2026. [Link]

  • Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Accessed February 24, 2026. [Link]

  • Vscht.cz. Analytica Chimica Acta. Vscht.cz. Accessed February 24, 2026. [Link]

  • ResearchGate. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. ResearchGate. Accessed February 24, 2026. [Link]

  • ResearchGate. Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. ResearchGate. Accessed February 24, 2026. [Link]

  • Elsevier. HYPERVALENT IODINE(III) REAGENTS IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. Elsevier. Accessed February 24, 2026. [Link]

  • PMC. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. National Center for Biotechnology Information. Accessed February 24, 2026. [Link]

  • ACS Publications. Substituent-directing effects in the homolytic acylation of pyrazine derivatives. ACS Publications. Accessed February 24, 2026. [Link]

  • ResearchGate. Pyrazines: Occurrence, formation and biodegradation. ResearchGate. Accessed February 24, 2026. [Link]

  • J-STAGE. Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. J-STAGE. Accessed February 24, 2026. [Link]

  • Atmospheric Chemistry and Physics. Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Atmospheric Chemistry and Physics. Accessed February 24, 2026. [Link]

  • PMC. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid. National Center for Biotechnology Information. Accessed February 24, 2026. [Link]

  • PubMed. Pyrazines: occurrence, formation and biodegradation. PubMed. Accessed February 24, 2026. [Link]

  • Elsevier. Iodine-Assisted Synthesis of Six- and Seven-Membered Heterocycles - 1st Edition. Elsevier. Accessed February 24, 2026. [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Accessed February 24, 2026. [Link]

  • Royal Society of Chemistry. Mechanism of aromatic iodination by iodine and nitric acid. Royal Society of Chemistry. Accessed February 24, 2026. [Link]

  • Atmospheric Chemistry and Physics. Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Atmospheric Chemistry and Physics. Accessed February 24, 2026. [Link]

  • PubMed. Degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis strain DP-45 isolated from a waste gas treatment plant of a fishmeal processing company. PubMed. Accessed February 24, 2026. [Link]

  • MDPI. Degradation of Atrazine to Cyanuric Acid by an Encapsulated Enzyme Cascade. MDPI. Accessed February 24, 2026. [Link]

  • Semantic Scholar. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Semantic Scholar. Accessed February 24, 2026. [Link]

  • Semantic Scholar. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Semantic Scholar. Accessed February 24, 2026. [Link]

  • Royal Society of Chemistry. Hydrolysis of oxaziridines. Part 4. The effects of substituents on the kinetics and mechanisms of the acid-catalysed reactions. Royal Society of Chemistry. Accessed February 24, 2026. [Link]

  • ResearchGate. Kinetics and mechanistic study of acid-catalysed hydrolysis of p-chlorophenyl-2-furohydroxamic acid. ResearchGate. Accessed February 24, 2026. [Link]

  • Reddit. Shouldn't chlorine have superior stabilizing effects here? : r/OrganicChemistry. Reddit. Accessed February 24, 2026. [Link]

  • ChemRxiv. Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. Accessed February 24, 2026. [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of 5-Bromo-3-ethoxy-2-iodopyrazine

The following technical guide details the proper disposal procedures for 5-Bromo-3-ethoxy-2-iodopyrazine , a poly-halogenated heterocyclic building block. This guide is structured as a Standard Operating Procedure (SOP)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for 5-Bromo-3-ethoxy-2-iodopyrazine , a poly-halogenated heterocyclic building block.

This guide is structured as a Standard Operating Procedure (SOP) for researchers and safety officers, prioritizing the "Precautionary Principle" due to the compound's specific halogen content (Bromine and Iodine).

Substance Identification & Hazard Profile

Before initiating disposal, the waste generator must understand the specific chemical risks that dictate the waste stream.

  • Chemical Name: 5-Bromo-3-ethoxy-2-iodopyrazine

  • Chemical Class: Halogenated Heterocycle (Pyrazine derivative)

  • Key Substituents: Bromine (-Br), Iodine (-I), Ethoxy (-OCH₂CH₃)[1]

  • Physical State: Typically a solid (off-white to light brown powder).

Property Disposal Implication
Halogen Content CRITICAL: Contains Br and I. Must be segregated from non-halogenated waste to prevent corrosion in standard incinerators and to avoid formation of toxic byproducts (e.g., dioxins, acid gases) during combustion.
Reactivity Stable under normal conditions but may liberate toxic halogen vapors (Br₂, I₂) if exposed to strong acids or oxidizers.
Toxicity (GHS) Warning: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319). Treat as a potential sensitizer.
Pre-Disposal Segregation Strategy

Core Directive: Never mix this compound with "General Organic Waste" (non-halogenated solvents like Acetone or Ethanol).

Why Segregation Matters:

  • Cost: Non-halogenated waste is often used as "fuel blending" (burned for energy recovery). Halogenated waste requires dedicated High-Temperature Incineration (>1100°C) with acid gas scrubbing. Mixing them downgrades the entire container to the more expensive "Halogenated" category.

  • Safety: Mixing with oxidizers (e.g., Nitric Acid waste) can oxidize the bromide/iodide to free Bromine or Iodine gas, pressurizing the container and creating an immediate inhalation hazard.

Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid Reagent

Use this protocol for expired shelf-stock or surplus solid material.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a Teflon-lined screw cap.

    • Note: Avoid metal containers as free halogens (if generated) can corrode metal rapidly.

  • Packaging:

    • Transfer the solid carefully to the disposal container.

    • Do not dissolve in solvent solely for the purpose of disposal (this increases waste volume unnecessarily).

  • Labeling:

    • Affix a hazardous waste label.

    • Primary Constituent: "5-Bromo-3-ethoxy-2-iodopyrazine"

    • Hazard Checkbox: [x] Toxic [x] Irritant

    • Waste Stream Tag: "Solid Halogenated Organic Waste"

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol for mother liquors or reaction solvents containing the compound.

  • Quenching (If necessary): Ensure no reactive intermediates (e.g., lithium salts if used in synthesis) remain. Quench with appropriate method (e.g., saturated NH₄Cl) before bottling.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams.

    • Compatible: Dichloromethane, Chloroform, Ethyl Acetate.

    • Incompatible: Strong oxidizers, Peroxides.

  • Collection: Pour into the laboratory's "Halogenated Organic Solvent" carboy (typically red or yellow tagged).

    • Critical: If the solution is acidic, neutralize to pH 6–8 using Sodium Bicarbonate before adding to the waste drum to prevent acid-catalyzed hydrolysis or gas evolution.

Waste Workflow Visualization

The following diagram illustrates the decision logic for disposing of 5-Bromo-3-ethoxy-2-iodopyrazine to ensure regulatory compliance and safety.

DisposalWorkflow Start Waste Generation: 5-Bromo-3-ethoxy-2-iodopyrazine StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Reagent StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid PackSolid Pack in HDPE/Glass Jar (Do NOT dissolve) Solid->PackSolid LabelSolid Label: 'Solid Halogenated Organic Waste' PackSolid->LabelSolid Disposal Final Disposal: High-Temp Incineration (RCRA Facility) LabelSolid->Disposal pHCheck Check pH Liquid->pHCheck Acidic Acidic (pH < 4) pHCheck->Acidic Neutral Neutral (pH 4-10) pHCheck->Neutral Neutralize Neutralize with NaHCO3 to pH 6-8 Acidic->Neutralize StreamCheck Segregate Stream Neutralize->StreamCheck Neutral->StreamCheck HaloStream Combine with HALOGENATED Solvents StreamCheck->HaloStream Correct NonHaloStream DO NOT mix with Non-Halogenated StreamCheck->NonHaloStream Incorrect HaloStream->Disposal

Caption: Decision tree for segregating and packaging halogenated pyrazine waste to ensure incinerator compatibility.

Regulatory Compliance (RCRA & EPA)

In the United States, this compound is not a "Listed Waste" (P or U list) by specific name. However, it is regulated based on its characteristics and constituents.[2][3]

  • Waste Code Assignment:

    • If the waste is a pure solid, it is often classified as a "Hazardous Waste - Toxic" pending TCLP analysis, or simply managed as hazardous due to industry standards for halogenated organics.

    • If mixed with spent halogenated solvents (e.g., DCM), it adopts the F002 code (Spent Halogenated Solvents).[4]

  • Destruction Method: The only approved destruction method for poly-halogenated aromatics is incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility) capable of scrubbing hydrogen bromide (HBr) and hydrogen iodide (HI) emissions.

Emergency Response (Spills)
  • Small Spill (Solid):

    • Wear nitrile gloves, lab coat, and safety goggles.

    • Avoid generating dust.[3][5][6] Use a damp paper towel to wipe up the powder.

    • Place the towel and waste into a "Solid Hazardous Waste" bag.

    • Clean the area with soap and water; do not use bleach (potential reaction with iodides).

  • Exposure:

    • Eye Contact: Rinse immediately for 15 minutes.[3][5]

    • Skin Contact: Wash with soap and water.[3][5] Iodine compounds can stain; if irritation persists, seek medical attention.

References
  • Sigma-Aldrich. (2025).[5][7] Safety Data Sheet: 5-Bromo-2-iodo-3-methoxypyrazine (Analog). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025).[8] RCRA Hazardous Waste Codes: F-List (Non-specific sources). 40 CFR § 261.[8]31. Retrieved from

  • National Institutes of Health (NIH). (2017). Halogenated Wastes Safe Disposal: Incineration Protocols. Retrieved from

  • Oregon State University EHS. (2018). Hazardous Waste Reduction and Segregation Guidelines. Retrieved from

Sources

Handling

Personal protective equipment for handling 5-Bromo-3-ethoxy-2-iodopyrazine

[1] Executive Summary & Risk Profile As a Senior Application Scientist, I often see researchers underestimate "building blocks" like 5-Bromo-3-ethoxy-2-iodopyrazine .[1] While not as volatile as lower molecular weight so...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Risk Profile

As a Senior Application Scientist, I often see researchers underestimate "building blocks" like 5-Bromo-3-ethoxy-2-iodopyrazine .[1] While not as volatile as lower molecular weight solvents, this compound belongs to a class of halogenated heterocycles that presents distinct contact and respiratory risks.

Because specific toxicological data for the ethoxy variant is often limited compared to its methoxy analogs, we must apply the Precautionary Principle . We treat this substance based on the hazard profile of its closest structural analog, 5-Bromo-2-iodo-3-methoxypyrazine, and the general reactivity of halogenated pyrazines.

Anticipated GHS Classifications (derived from analogs):

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][2][3][4][5][6][7]

  • H302: Harmful if swallowed (Acute Toxicity).[1]

Personal Protective Equipment (PPE) Matrix

The following table summarizes the required PPE based on the state of the material. Do not rely on "standard" lab PPE without verifying the specific task.

PPE ComponentSolid Handling (Weighing/Transfer)Solution Phase (Synthesis/Work-up)Technical Rationale
Respiratory Fume Hood Required (Face velocity: 100 fpm)Fume Hood Required Pyrazine dust is a potent respiratory irritant; aerosols in solution carry solvent risks.
Hand Protection Double Nitrile (4 mil minimum outer)Laminate / Barrier Gloves (if using DCM/Chloroform)Nitrile degrades rapidly against halogenated solvents often used with this substrate.
Eye Protection Safety Glasses with Side ShieldsChemical Splash Goggles Solutions pose a splash risk; pyrazines can cause severe corneal irritation.[1]
Body Protection Standard Cotton/Poly Lab CoatLab Coat + Chemical Apron (for >500mL)Prevent absorption through clothing in case of spill.[1]

Expert Insight: The "Glove Permeation" Trap

Critical Warning: Many researchers assume nitrile gloves offer universal protection.[1] This is false for this specific workflow.

5-Bromo-3-ethoxy-2-iodopyrazine is frequently dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform) or polar aprotic solvents (DMF, DMSO) for cross-coupling reactions.

  • Nitrile gloves have a breakthrough time of <5 minutes for Dichloromethane (DCM).[1]

  • The Risk: If the solvent penetrates the glove, it carries the dissolved pyrazine directly against your skin, creating an occluded exposure that enhances absorption.

Protocol: If handling solutions in DCM or Chloroform, use Silver Shield (Laminate) gloves or change nitrile gloves immediately upon any splash.

Operational Decision Logic (Visualization)

The following diagram outlines the decision-making process for selecting the correct safety protocols based on the physical state of the reagent.

PPE_Decision_Logic Start START: Handling 5-Bromo-3-ethoxy-2-iodopyrazine State_Check Assess Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Reaction Mixture State_Check->Solution Dust_Risk Risk: Inhalation of Dust Solid->Dust_Risk Solvent_Check Identify Solvent Solution->Solvent_Check Solid_PPE Action: Fume Hood + N95 (backup) Double Nitrile Gloves Dust_Risk->Solid_PPE Halogenated Halogenated (DCM, CHCl3) Solvent_Check->Halogenated Standard Standard (MeOH, Ethyl Acetate) Solvent_Check->Standard Special_Gloves Action: Laminate/Barrier Gloves Splash Goggles Halogenated->Special_Gloves Std_Gloves Action: Double Nitrile Gloves Change every 15 mins Standard->Std_Gloves

Figure 1: Decision logic for PPE selection based on physical state and solvent compatibility.

Step-by-Step Handling Protocol

Phase A: Preparation (The "Clean" Zone)
  • Sash Check: Verify fume hood certification sticker is current and sash is at the indicated safe working height.[1]

  • Solvent Segregation: Ensure incompatible chemicals (strong oxidizers) are removed from the immediate hood area.[1]

  • Gowning: Don lab coat, safety glasses, and the inner pair of nitrile gloves (inspection for pinholes is mandatory).

Phase B: Active Handling (The "Hot" Zone)
  • Weighing:

    • Place the balance inside the fume hood if possible.

    • If the balance is external, tare the vial inside the hood, close the vial, move to balance, weigh, and return to hood to add solid. Never open the container outside the hood.

  • Transfer:

    • Use a wide-mouth funnel to minimize dust generation.

    • Clean spatulas immediately with a solvent-soaked wipe (acetone) inside the hood; do not remove dirty tools.[1]

Phase C: De-Gowning (Contamination Control)

Improper removal of PPE is a common source of exposure.[1] Follow this workflow:

Doffing_Procedure Step1 1. Wipe Down Step2 2. Remove Outer Gloves Step1->Step2 Inside Hood Step3 3. Wash Inner Gloves Step2->Step3 Inspect Inner Step4 4. Remove Eyewear/Coat Step3->Step4 Exit Lab Step5 5. Hand Wash Step4->Step5 Soap/Water

Figure 2: Safe de-gowning procedure to prevent secondary contamination.

Emergency Response & Disposal

Accidental Release (Spill)[8]
  • Solid Spill: Do not sweep (creates dust).[1] Cover with wet paper towels (solvent-dampened) to suppress dust, then wipe up.[1] Place in hazardous waste.

  • Solution Spill:

    • Alert nearby personnel.[1]

    • Cover with absorbent pads.[1]

    • If outside the hood, evacuate the area until aerosols settle (min. 15 minutes).

Waste Disposal[2][4][5][6]
  • Classification: Halogenated Organic Waste.[1]

  • Segregation: Do not mix with acidic aqueous waste streams, as halogenated pyrazines can degrade or hydrolyze under extreme pH, potentially releasing irritant vapors.

  • Labeling: Clearly label as "Contains Halogenated Pyrazines - Irritant."

References

  • PubChem. (n.d.).[1][3] 2-Bromo-5-iodopyrazine (Analog) Safety Data. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Washington State University. (n.d.).[1] Halogenated Solvents Safety Handling. EH&S. Retrieved October 26, 2023, from [Link]

Sources

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